Product packaging for Benzo[d]thiazole-7-carboxylic acid(Cat. No.:CAS No. 677304-83-5)

Benzo[d]thiazole-7-carboxylic acid

Cat. No.: B571653
CAS No.: 677304-83-5
M. Wt: 179.193
InChI Key: ORSZGLLQNYSMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[d]thiazole-7-carboxylic acid (CAS 677304-83-5) is a high-value chemical building block in pharmaceutical research and development. This compound features the benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several clinically significant molecules . As a carboxylic acid functionalized derivative, it serves as a versatile precursor for the synthesis of more complex molecules, particularly through the formation of hydrazones and amides. Such derivatives are central to exploring new therapeutic agents . The benzothiazole scaffold demonstrates a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities . Its planar structure allows for optimal interactions with biological targets, such as enzymes and receptors, facilitating the development of potent inhibitors and modulators . This product is strictly for professional research and manufacturing applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2S B571653 Benzo[d]thiazole-7-carboxylic acid CAS No. 677304-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSZGLLQNYSMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663229
Record name 1,3-Benzothiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677304-83-5
Record name 7-Benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677304-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzothiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Synthetic Insights into Benzo[d]thiazole-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Benzothiazole Carboxylic Acids

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inclusion of a carboxylic acid moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. A thorough understanding of the spectral characteristics of these compounds is paramount for structure elucidation, synthesis confirmation, and the advancement of drug discovery programs.[1]

Spectral Data of Analogous Compounds

Due to the absence of specific data for Benzo[d]thiazole-7-carboxylic acid, this section presents the spectral data for a closely related compound, 2-(thiophen-2-yl)this compound , to provide a foundational understanding of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts are indicative of the electronic environment of the nuclei.

¹H NMR Spectral Data of 2-(thiophen-2-yl)this compound

Chemical Shift (δ) ppmMultiplicityAssignmentCoupling Constant (J) Hz
13.5 (br s)Broad Singlet-COOH-
8.41 (dd)Doublet of doubletsH-48.0, 1.0
8.13 (dd)Doublet of doubletsH-68.0, 1.0
7.91 (d)DoubletH-3'3.6
7.72 (d)DoubletH-5'5.0
7.58 (t)TripletH-58.0
7.24 (dd)Doublet of doubletsH-4'5.0, 3.6

Solvent: DMSO-d₆

¹³C NMR Spectral Data of 2-(thiophen-2-yl)this compound

Chemical Shift (δ) ppmAssignment
167.3-COOH
167.1C-2
152.8C-7a
136.9C-3a
134.7C-2'
131.5C-5'
129.2C-4'
128.8C-3'
128.2C-5
126.9C-6
125.1C-4
124.9C-7

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data of 2-(thiophen-2-yl)this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic acid)
1680StrongC=O stretch (Carboxylic acid)
1605MediumC=C stretch (Aromatic)
1540MediumC=N stretch (Thiazole)
1300StrongC-O stretch (Carboxylic acid)
740StrongC-S stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data of 2-(thiophen-2-yl)this compound

m/zInterpretation
275[M]⁺ (Molecular ion)
258[M - OH]⁺
230[M - COOH]⁺

Predicted Spectral Characteristics of this compound

Based on the data from its analogues, the following spectral characteristics can be predicted for this compound:

  • ¹H NMR: The spectrum would likely show three aromatic protons on the benzene ring as a set of doublets and a triplet, with the carboxylic acid proton appearing as a broad singlet downfield (around 13 ppm). The proton on the thiazole ring (H-2) would appear as a singlet.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed around 167 ppm. The spectrum would also show signals for the seven carbons of the benzothiazole core.

  • IR: A broad O-H stretching band from 3100-2500 cm⁻¹ and a strong C=O stretching band around 1680-1700 cm⁻¹ would be characteristic.

  • Mass Spec: The molecular ion peak [M]⁺ would be expected at m/z = 179.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of benzothiazole carboxylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

  • Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.[5]

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[3]

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Drug Discovery and Development of Benzothiazole Derivatives

The following diagram illustrates a general workflow for the discovery and development of new therapeutic agents based on the benzothiazole scaffold.

G General Workflow for Benzothiazole-Based Drug Discovery cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, Rational Design) Target_ID->Lead_Gen Synthesis Synthesis of Benzothiazole Library Lead_Gen->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt Iterative Process In_Vitro In Vitro Biological Assays Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials NDA New Drug Application (NDA) & Approval Clinical_Trials->NDA

Caption: A generalized workflow for the discovery and development of drugs based on the benzothiazole scaffold.

Conclusion

While specific experimental spectral data for this compound remains elusive in the reviewed literature, a comprehensive analysis of its analogues provides valuable predictive insights into its spectroscopic properties. The provided general experimental protocols and the drug discovery workflow offer a solid foundation for researchers engaged in the synthesis, characterization, and development of novel benzothiazole-based therapeutic agents. Further research to synthesize and fully characterize this compound is warranted to expand the chemical space and understanding of this important class of molecules.

References

Physicochemical Properties of Benzo[d]thiazole-7-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Benzo[d]thiazole-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document also includes predicted values and data from closely related isomers to provide a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters and a general synthetic route are described.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound and its related isomers. It is crucial to note that many of the values for the 7-carboxylic acid isomer are predicted and should be confirmed by experimental analysis.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅NO₂SPubChem[1]
Molecular Weight 179.20 g/mol PubChem[1]
IUPAC Name 1,3-benzothiazole-7-carboxylic acidPubChem[1]
CAS Number 677304-83-5Sunway Pharm Ltd[2]

Table 2: Experimental and Predicted Physicochemical Properties

PropertyThis compoundBenzo[d]thiazole-6-carboxylic acid (Isomer)Benzo[d]thiazole-5-carboxylic acid (Isomer)Benzo[d]thiazole-2-carboxylic acid (Isomer)
Melting Point (°C) No experimental data found245-251 (lit.)[3]261-262[4]No experimental data found
Boiling Point (°C) Predicted: Not Available387.7 ± 15.0 (Predicted)[3]387.7 ± 15.0 (Predicted)[4]Not Available
pKa Predicted: Not Available3.70 ± 0.30 (Predicted)[3]3.57 ± 0.30 (Predicted)[4]Not Available
logP 1.9 (Predicted, XLogP3-AA)[1]1.5 (Predicted)[5]Not Available2.1 (Predicted, XLogP3)[6]
Solubility No experimental data found>26.9 µg/mL at pH 7.4[5]No experimental data foundNo experimental data found

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the core physicochemical properties of this compound, as well as a general synthetic procedure.

Synthesis of this compound

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of an o-aminothiophenol with a carboxylic acid.[7][8] This can be adapted for the synthesis of benzothiazole carboxylic acids where the carboxylic acid moiety is on the benzene ring. A general procedure is as follows:

Reaction Scheme:

Synthesis_of_Benzothiazole_Carboxylic_Acids reactant1 o-Aminothiophenol Derivative product Benzothiazole Derivative reactant1->product Condensation/ Cyclization reactant2 Carboxylic Acid (or derivative) reactant2->product catalyst Dehydrating Agent (e.g., PPA, MeSO3H/SiO2) Condensation/\nCyclization Condensation/ Cyclization catalyst->Condensation/\nCyclization

General synthesis of benzothiazole derivatives.

Procedure:

  • A mixture of the appropriately substituted o-aminothiophenol and the corresponding carboxylic acid is prepared.

  • A dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid on silica gel (MeSO₃H/SiO₂), is added to the mixture.[7]

  • The reaction mixture is heated, typically at temperatures ranging from 110-220 °C, for a period of 2 to 12 hours, depending on the specific reactants and catalyst used.[7]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and worked up. This typically involves pouring the mixture into ice-water and neutralizing with a base to precipitate the product.

  • The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

Procedure:

  • A small amount of the dry, powdered sample of this compound is introduced into a capillary tube to a height of 1-2 mm.[9]

  • The capillary tube is placed in the heating block of the melting point apparatus.[10]

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[10]

  • The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting point range.[10] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[11][12]

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).[12]

  • The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

  • The standardized strong base is added incrementally from the burette.[13]

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.[13]

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The equivalence point is determined from the inflection point of the curve. The half-equivalence point, where half of the acid has been neutralized, corresponds to the pH at which pH = pKa.[11]

Determination of Solubility

The solubility of a compound in various solvents provides valuable information for formulation and drug delivery.[14][15]

Procedure:

  • Qualitative Solubility:

    • A small, measured amount of this compound (e.g., 25 mg) is added to a test tube containing a specific volume of the solvent (e.g., 0.75 mL of water, 5% NaOH, 5% NaHCO₃, and 5% HCl).[15]

    • The mixture is agitated vigorously.[15]

    • The compound is classified as soluble or insoluble based on visual inspection. Solubility in aqueous base (NaOH, NaHCO₃) and insolubility in water and aqueous acid (HCl) is characteristic of a carboxylic acid.[14][16]

  • Quantitative Solubility:

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature until equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The HPLC method is a rapid and reliable way to estimate logP.[17][18][19]

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of methanol or acetonitrile and water)

  • A set of standard compounds with known logP values

Procedure:

  • A calibration curve is generated by injecting a series of standard compounds with known logP values onto the HPLC system and recording their retention times.[18]

  • A plot of the known logP values versus the logarithm of the retention times (log k') of the standards is created. A linear relationship is expected.[18]

  • A solution of this compound is then injected into the HPLC under the same conditions.

  • The retention time of the compound is measured.

  • The logP of this compound is determined by interpolating its retention time on the calibration curve.

Structure-Activity Relationships of Benzothiazole Carboxylic Acids

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and modifications to this core can significantly impact biological activity. The following diagram illustrates some general structure-activity relationships (SAR) for benzothiazole derivatives, which can guide the design of new therapeutic agents.

SAR_Benzothiazole_Carboxylic_Acids cluster_0 Benzothiazole Core cluster_1 Substitutions at Position 2 cluster_2 Substitutions on Benzene Ring Benzothiazole_Core Benzo[d]thiazole Position_2 Position 2 (R1) Benzothiazole_Core->Position_2 Benzene_Ring Benzene Ring (Positions 4, 5, 6, 7) Benzothiazole_Core->Benzene_Ring Aromatic_Ring Aromatic/Heterocyclic Ring Position_2->Aromatic_Ring Enhances anticancer & anti-inflammatory activity Linker Linker Group (e.g., -NHCO-, -CONH-) Position_2->Linker Biological_Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) Position_2->Biological_Activity Carboxylic_Acid Carboxylic Acid (-COOH) (e.g., at C7) Benzene_Ring->Carboxylic_Acid Modulates solubility & pKa Electron_Withdrawing Electron-Withdrawing Groups (e.g., -NO2, -Cl) Benzene_Ring->Electron_Withdrawing Can increase biological activity Electron_Donating Electron-Donating Groups (e.g., -OCH3, -CH3) Benzene_Ring->Electron_Donating Can influence activity Benzene_Ring->Biological_Activity

Structure-Activity Relationships of Benzothiazole Derivatives.

This SAR diagram highlights that substitutions at the 2-position of the benzothiazole ring, often with aromatic or heterocyclic moieties, are crucial for many biological activities. Additionally, substituents on the benzene part of the scaffold, including the carboxylic acid group, can modulate the physicochemical properties and influence the overall potency and selectivity of the compound. This provides a logical framework for the rational design of novel this compound derivatives with desired therapeutic profiles.

References

Determining the Solubility of Benzo[d]thiazole-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Benzo[d]thiazole-7-carboxylic acid in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes detailed methodologies for solubility assessment and qualitative solubility expectations based on the general characteristics of benzothiazole derivatives.

Understanding the Solubility Profile

Based on the general solubility of benzothiazole derivatives and carboxylic acids, a qualitative prediction of solubility in common lab solvents is presented in Table 1. It is crucial to note that these are estimations and experimental verification is paramount.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Likely SolubleThese solvents can interact with the polar functional groups of the molecule.
Polar Protic Methanol, EthanolModerately to Sparingly SolubleThe carboxylic acid group can hydrogen bond with these solvents, but the larger benzothiazole ring may limit high solubility.
Non-Polar Hexane, TolueneLikely Sparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformLikely Soluble to Moderately SolubleAs evidenced by its use in synthesis, DCM is a potential solvent.[1]
Aqueous WaterpH-Dependent, Generally LowThe carboxylic acid group will be deprotonated at higher pH, increasing aqueous solubility. In neutral or acidic water, solubility is expected to be low.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[2] This technique involves saturating a solvent with the compound of interest and then measuring the concentration of the dissolved substance.

Detailed Experimental Protocol

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected laboratory solvents (e.g., DMSO, ethanol, methanol, acetone, DMF, dichloromethane, water)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Accurately add a known volume of the desired solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in solution remains constant.[2]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the dissolved compound from the undissolved solid, two common methods can be used:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filtration: Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This method is effective at removing fine particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Dilute the filtered supernatant (from step 3) with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same HPLC method.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G A Add Excess Solid to Solvent B Equilibrate (e.g., 24-48h shaking) A->B C Separate Solid from Solution (Centrifuge/Filter) B->C G Dilute Saturated Solution C->G D Prepare Standard Solutions E Analyze Standards (HPLC) D->E F Generate Calibration Curve E->F I Calculate Solubility F->I H Analyze Sample (HPLC) G->H H->I

Caption: Shake-Flask Method Workflow

Hypothetical Signaling Pathway Involvement

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While the specific signaling pathways modulated by this compound are not defined, a plausible mechanism of action for a derivative could involve the inhibition of a key kinase in a cancer-related signaling pathway. The diagram below illustrates a hypothetical scenario where a benzothiazole derivative inhibits a kinase, thereby blocking downstream signaling that promotes cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Proliferation Genes TF->Gene Benzothiazole Benzo[d]thiazole Derivative Benzothiazole->KinaseB Inhibition Proliferation Cell Proliferation Gene->Proliferation

Caption: Hypothetical Kinase Inhibition Pathway

Conclusion

References

Crystal Structure of Benzo[d]thiazole-7-carboxylic Acid Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the crystal structure of Benzo[d]thiazole-7-carboxylic acid has revealed a notable absence of publicly available crystallographic data. Despite the importance of the benzothiazole scaffold in medicinal chemistry and materials science, detailed structural analysis of this specific isomer is not yet reported in scientific literature or crystallographic databases.

Researchers and professionals in drug development often rely on precise crystal structure data to understand molecular geometry, intermolecular interactions, and solid-state packing. This information is crucial for structure-based drug design, polymorphism studies, and the development of new materials. However, at present, no specific studies detailing the synthesis of single crystals and subsequent X-ray diffraction analysis for this compound could be identified.

While the broader family of benzothiazole derivatives has been extensively studied, with numerous crystal structures reported, data for the 7-carboxylic acid substituted variant is conspicuously missing. General information regarding the chemical properties of this compound is available in chemical databases such as PubChem.[1] These resources confirm its molecular formula (C8H5NO2S) and provide computed descriptors, but do not contain experimentally determined crystal structure information.

For comparison, crystal structure analyses of other benzothiazole derivatives have been published, offering insights into the general structural features of this heterocyclic system. For instance, studies on compounds like 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one have detailed aspects such as molecular planarity and intermolecular interactions.[2] Additionally, research on N-(benzo[d]thiazol-2-yl)-2-chloroacetamide provides information on bond lengths and angles within the benzothiazole ring system.[3] However, the precise influence of a carboxylic acid group at the 7-position on the crystal packing and molecular conformation remains undetermined without specific experimental data.

Future Outlook

The absence of a determined crystal structure for this compound represents a gap in the structural chemistry of this important class of compounds. Future research efforts could focus on the synthesis of high-quality single crystals of this molecule, which would enable its characterization by X-ray crystallography. Such a study would provide invaluable data for computational modeling, understanding its physicochemical properties, and unlocking its full potential in various scientific and industrial applications.

Experimental Workflow for Crystal Structure Determination

For researchers interested in pursuing the crystal structure analysis of this compound, a general experimental workflow is outlined below. This process represents a standard approach to solving novel crystal structures.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Benzo[d]thiazole- 7-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection (Single-crystal X-ray diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct methods, Patterson function) data_collection->structure_solution refinement Structure Refinement (e.g., Full-matrix least-squares) structure_solution->refinement validation Validation & Analysis (e.g., CIF file generation, PLATON) refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Crystal Structure

Experimental workflow for crystal structure determination.

References

Quantum Chemical Blueprint: A Technical Guide to Benzo[d]thiazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for Benzo[d]thiazole-7-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the theoretical framework, computational methodologies, and expected spectroscopic and electronic properties, offering a virtual roadmap for in-silico analysis. The data presented herein is based on established computational protocols for analogous benzothiazole derivatives.

Theoretical Framework: Density Functional Theory (DFT)

Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT). DFT has proven to be a reliable method for predicting molecular properties with a favorable balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used functional for such studies, often paired with Pople-style basis sets like 6-311++G(d,p) to provide a robust description of the electronic structure.[1][2]

Computational Workflow

The in-silico analysis of this compound follows a structured workflow, beginning with geometry optimization and culminating in the prediction of various molecular properties.

Computational Workflow for this compound cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT/B3LYP/6-311++G(d,p)) cluster_output Output Data Input_Structure Initial 3D Structure of Benzo[d]thiazole- 7-carboxylic acid Geometry_Optimization Geometry Optimization Input_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Spectroscopic_Prediction Spectroscopic Prediction (NMR, UV-Vis) Geometry_Optimization->Spectroscopic_Prediction Optimized_Geometry Optimized Geometrical Parameters Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Simulated FT-IR Spectrum Frequency_Calculation->Vibrational_Spectra Electronic_Data HOMO-LUMO Energies, MEP Surface Electronic_Properties->Electronic_Data Spectroscopic_Data Predicted NMR Shifts, UV-Vis Absorption Spectroscopic_Prediction->Spectroscopic_Data

Figure 1: Computational workflow for the quantum chemical analysis of this compound.

Molecular Geometry and Stability

The first step in the computational analysis is to determine the most stable 3D conformation of this compound. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value (Å or °)
Bond LengthC-S (thiazole)1.75
C=N (thiazole)1.32
C-C (benzene)1.39 - 1.41
C=O (carboxyl)1.22
O-H (carboxyl)0.97
Bond AngleC-S-C89.5
S-C=N115.2
C-C-C (benzene)119.8 - 120.2
O=C-O (carboxyl)123.5
Dihedral AngleBenzene-Thiazole~0.0 (planar)

Note: These are representative values based on calculations of similar benzothiazole derivatives and may vary slightly with the specific computational setup.

Spectroscopic Characterization

Quantum chemical calculations are instrumental in predicting and interpreting experimental spectra.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequency calculations allow for the assignment of absorption bands in the experimental FT-IR spectrum. Key vibrational modes for this compound are expected to include:

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch~3500 (broad)
C=O stretch~1720
Benzene RingC-H stretch~3100-3000
C=C stretch~1600-1450
Thiazole RingC=N stretch~1630
C-S stretch~700

Note: Calculated frequencies are often scaled to better match experimental values.[3]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the ¹H and ¹³C NMR chemical shifts.[4] These theoretical values are crucial for the structural elucidation of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted Chemical Shift (ppm)
¹H NMR
Carboxylic Acid (-COOH)12.0 - 13.0
Aromatic Protons7.5 - 8.5
¹³C NMR
Carboxylic Carbon (-COOH)~170
Aromatic Carbons110 - 155
C=N (thiazole)~165

Note: Chemical shifts are relative to a standard (e.g., TMS) and are influenced by the solvent.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) provides insight into the molecule's chemical reactivity and kinetic stability.[5] A smaller energy gap suggests higher reactivity.[5]

Table 4: Predicted Electronic Properties

PropertyPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Energy Gap (ΔE)4.5 to 5.5
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, highlighting them as sites for nucleophilic attack.

Experimental Protocols

The synthesis and characterization of this compound would typically involve the following experimental procedures:

Synthesis

A common synthetic route for benzothiazole derivatives is the condensation reaction between an o-aminothiophenol and a carboxylic acid or its derivative.[3] For this compound, a plausible route is the Jacobson synthesis.[6]

Synthesis of this compound Reactants 2-Amino-3-mercaptobenzoic acid + Formic Acid Reaction_Conditions Reflux in Polyphosphoric Acid (PPA) Reactants->Reaction_Conditions Product This compound Reaction_Conditions->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product

Figure 2: A plausible synthetic pathway for this compound.
Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure and purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

Potential Applications in Drug Development

Benzothiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] Quantum chemical calculations, particularly molecular docking studies, can be employed to investigate the potential of this compound as an inhibitor of specific biological targets, such as enzymes involved in disease pathways.[4][9]

Drug Development Logic Target_Identification Identify Biological Target (e.g., Enzyme, Receptor) Computational_Screening In-silico Screening Target_Identification->Computational_Screening Molecular_Docking Molecular Docking of This compound Computational_Screening->Molecular_Docking Binding_Affinity Predict Binding Affinity and Interactions Molecular_Docking->Binding_Affinity Lead_Optimization Lead Compound Optimization Binding_Affinity->Lead_Optimization Experimental_Validation In-vitro and In-vivo Testing Lead_Optimization->Experimental_Validation

Figure 3: Logical flow for evaluating the therapeutic potential of this compound.

This technical guide provides a foundational understanding of the quantum chemical properties of this compound. The theoretical data presented here serves as a valuable resource for guiding experimental research and accelerating the discovery and development of new therapeutic agents and functional materials.

References

A Technical Guide to the Theoretical vs. Experimental ¹H NMR of Benzo[d]thiazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. This guide provides an in-depth comparison of theoretical and experimental ¹H NMR data for Benzo[d]thiazole-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. By juxtaposing predicted data with established experimental protocols and findings for analogous structures, this document serves as a comprehensive resource for researchers in drug discovery and chemical analysis.

Introduction

Benzo[d]thiazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Accurate structural confirmation is paramount in the development of novel therapeutics, and ¹H NMR spectroscopy is a primary method for achieving this. This guide explores the nuances of both theoretical and experimental ¹H NMR analysis for this compound, offering a framework for the validation of synthesized compounds.

Comparative ¹H NMR Data: Theoretical vs. Experimental

Proton Assignment Hypothetical Experimental Chemical Shift (ppm) Predicted Theoretical Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H29.2 - 9.49.3s-
H48.2 - 8.48.3d7.5 - 8.5
H57.5 - 7.77.6t7.5 - 8.5
H68.0 - 8.28.1d7.5 - 8.5
COOH12.0 - 13.012.5br s-

Methodologies

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of an aromatic carboxylic acid like this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent. Due to the carboxylic acid group, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice as it can solubilize the compound and its acidic proton is readily observable.[2] Chloroform-d (CDCl₃) can also be used.[2]

  • Internal Standard: A small amount of Tetramethylsilane (TMS) is added to the solution to serve as an internal reference standard (δ = 0.00 ppm).

  • NMR Instrument: The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • Data Acquisition: Standard one-dimensional ¹H NMR experiments are performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay that allows for full magnetization recovery.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal.

Theoretical ¹H NMR Prediction Methodology

Computational methods are increasingly used to predict NMR spectra, aiding in structure verification.

  • Computational Methods: Density Functional Theory (DFT) calculations are a common approach for predicting NMR chemical shifts.[3] Machine learning-based methods have also emerged, offering high accuracy with mean absolute errors of less than 0.10 ppm.[4][5][6]

  • Software: A variety of software packages can be used for these calculations, such as Gaussian for DFT or specialized prediction software that employs machine learning algorithms.

  • Procedure:

    • The 3D structure of this compound is first optimized using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set).

    • The NMR shielding tensors are then calculated for the optimized geometry.

    • The calculated isotropic shielding values are converted to chemical shifts by referencing them to the shielding tensor of a standard compound, typically TMS, calculated at the same level of theory.

    • Solvent effects can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).[7]

Visualization of Workflow and Structure

The following diagrams illustrate the workflow for comparing theoretical and experimental NMR data and the proton environments of the target molecule.

workflow Workflow for Comparing Theoretical and Experimental NMR cluster_exp Experimental Analysis cluster_theo Theoretical Analysis exp_synthesis Synthesis of this compound exp_nmr 1H NMR Data Acquisition exp_synthesis->exp_nmr exp_data Experimental Spectrum exp_nmr->exp_data compare Data Comparison and Structural Verification exp_data->compare theo_model 3D Molecular Modeling theo_calc Quantum Mechanical/ML Calculation theo_model->theo_calc theo_data Predicted Spectrum theo_calc->theo_data theo_data->compare

Caption: Workflow for comparing theoretical and experimental NMR data.

Caption: Proton environments in this compound.

Conclusion

The combination of experimental ¹H NMR spectroscopy and theoretical prediction provides a powerful approach for the structural verification of this compound. While experimental data remains the gold standard, computational methods offer a reliable means of predicting spectral features, aiding in peak assignment and confirming the expected structure. This integrated approach is invaluable for researchers in the pharmaceutical sciences, ensuring the integrity of novel chemical entities.

References

An In-depth Technical Guide to Benzo[d]thiazole-7-carboxylic Acid (CAS: 677304-83-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]thiazole-7-carboxylic acid, with the CAS number 677304-83-5, is a heterocyclic organic compound belonging to the benzothiazole class. The benzothiazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this guide consolidates available information and provides context based on the well-studied benzothiazole chemical class.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are calculated or predicted and have not been experimentally verified in published literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 677304-83-5[4][5]
Molecular Formula C₈H₅NO₂S[4][5]
Molecular Weight 179.20 g/mol [4][5]
Melting Point >300 °CSigma-Aldrich
Boiling Point (Predicted) 387.7 °C at 760 mmHgChemScene
Density (Predicted) 1.508 g/cm³ChemicalBook
Appearance Solid[6]
InChI Key ORSZGLLQNYSMNO-UHFFFAOYSA-NSigma-Aldrich

Spectroscopic Data

  • ¹H NMR: Aromatic protons would be expected in the range of 7.5-8.5 ppm, and a broad singlet for the carboxylic acid proton would likely appear downfield (>10 ppm).

  • ¹³C NMR: Aromatic carbons would resonate in the 120-155 ppm region, with the carboxylic carbon appearing around 165-185 ppm.

  • IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic rings.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 179.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, the general synthesis of benzothiazole derivatives is well-established. A common and effective method involves the condensation of an appropriately substituted 2-aminothiophenol with a carboxylic acid or its derivative.[1]

A plausible synthetic route to this compound would involve the cyclocondensation of 2-amino-3-mercaptobenzoic acid.

Below is a generalized experimental workflow for the synthesis of benzothiazole carboxylic acids, which could be adapted for the target molecule.

G General Synthetic Workflow for Benzothiazole Carboxylic Acids start Starting Material: 2-Amino-3-mercaptobenzoic acid reaction Cyclocondensation Reaction start->reaction reagent Condensing Agent (e.g., Polyphosphoric acid, Eaton's reagent) reagent->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Final Product: This compound purification->product G Hypothetical Drug Discovery Workflow start This compound derivatization Chemical Derivatization start->derivatization screening High-Throughput Screening derivatization->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization candidate Preclinical Candidate optimization->candidate

References

Biological screening results for Benzo[d]thiazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Screening of Benzo[d]thiazole Derivatives

The benzo[d]thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4] This bicyclic system, consisting of a benzene ring fused to a thiazole ring, serves as a versatile backbone for the design of novel therapeutic agents.[4][5] Derivatives of benzo[d]thiazole have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation.[6][7][8] The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzothiazole core.[3][9] This guide provides a comprehensive overview of the biological screening results for a range of benzo[d]thiazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Benzo[d]thiazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[10][11] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[6][12]

A notable derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), has been shown to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells.[6] Furthermore, at concentrations of 1, 2, and 4 μM, compound B7 promoted apoptosis and caused cell cycle arrest.[6] Molecular studies have revealed that its anticancer effects are mediated through the inhibition of both AKT and ERK signaling pathways in A431 and A549 cells.[6] Other studies have highlighted that benzo[d]isothiazole derivatives can inhibit the growth of leukemia cell lines.[13] For instance, certain benzo[d]isothiazole compounds exhibited marked cytotoxicity against human CD4(+) lymphocytes (MT-4) with CC50 values ranging from 4-9 microM.[13]

Another series of benzothiazole–carboxamide hybrids has been evaluated for anticancer activity.[14] Compound 6j (4-OH) from this series was identified as the most potent, with IC50 values of 6.56 μM in MCF-7 (breast cancer) and 7.83 μM in HCT-116 (colon cancer) cells, while showing lower toxicity in normal HEK-293 cells.[14] Similarly, indole-based hydrazine carboxamide scaffold 12 showed potent antitumor activity with IC50 values of 0.015 µM for HT29 (colon cancer), 0.28 µM for H460 (lung cancer), 1.53 µM for A549 (lung cancer), and 0.68 µM for MDA-MB-231 (breast cancer) cells.[10]

The following table summarizes the cytotoxic activity of selected benzo[d]thiazole derivatives against various cancer cell lines.

CompoundCell LineActivityValueReference
Benzo[d]isothiazole derivativesMT-4CC504-9 µM[13]
Indole based hydrazine carboxamide 12HT29IC500.015 µM[10]
Indole based hydrazine carboxamide 12H460IC500.28 µM[10]
Indole based hydrazine carboxamide 12A549IC501.53 µM[10]
Indole based hydrazine carboxamide 12MDA-MB-231IC500.68 µM[10]
Pyridine containing pyrimidine derivative 34Colo205IC505.04 µM[10]
Pyridine containing pyrimidine derivative 34U937IC5013.9 µM[10]
Pyridine containing pyrimidine derivative 34MCF-7IC5030.67 µM[10]
Pyridine containing pyrimidine derivative 34A549IC5030.45 µM[10]
Naphthalimide derivative 66HT-29IC503.72 ± 0.3 µM[10]
Naphthalimide derivative 66A549IC504.074 ± 0.3 µM[10]
Naphthalimide derivative 66MCF-7IC507.91 ± 0.4 µM[10]
Naphthalimide derivative 67HT-29IC503.47 ± 0.2 µM[10]
Naphthalimide derivative 67A549IC503.89 ± 0.3 µM[10]
Naphthalimide derivative 67MCF-7IC505.08 ± 0.3 µM[10]
Compound 6j (4-OH)MCF-7IC506.56 µM[14]
Compound 6j (4-OH)HCT-116IC507.83 µM[14]
Compound 6cMCF-7% Cytotoxicity58.1%[15]
Compound 6dMCF-7% Cytotoxicity62.5%[15]
Compound 6gMCF-7% Cytotoxicity62.3%[15]
Compound 6iMCF-7% Cytotoxicity53.4%[15]
Compound 6kMCF-7% Cytotoxicity59.6%[15]
Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • Cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[10]

Western Blot Analysis

  • Cells are treated with the test compounds and then lysed to extract total proteins.

  • Protein concentrations are determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., AKT, ERK, p-AKT, p-ERK).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescence detection system.[6]

Signaling Pathway Visualization

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Benzothiazole_B7 Compound B7 Benzothiazole_B7->AKT Benzothiazole_B7->ERK

Caption: Inhibition of AKT and ERK signaling pathways by Compound B7.

Antimicrobial Activity

Derivatives of benzo[d]thiazole have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][7]

Several studies have reported the minimum inhibitory concentrations (MIC) of these compounds. For example, a series of derivatives showed MIC values ranging from 25 to 200 µg/mL against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[16] One of the most active compounds, 16c, exhibited superior activity against S. aureus with an MIC of 0.025 mM, outperforming the standard drugs ampicillin and sulfadiazine.[1] Another compound, A07, displayed broad-spectrum antimicrobial activity with MIC values of 3.91–62.5 µg/ml against all tested bacterial strains.[9] Specifically, it showed potent activity against S. aureus, E. coli, S. typhi, and K. pneumoniae with MIC values of 15.6, 7.81, 15.6, and 3.91 µg/ml, respectively.[9]

The antifungal activity of benzothiazole derivatives has also been noted, with compounds A1, A2, A4, A6, and A9 showing significant activity against Aspergillus niger and Candida albicans.[7]

The following table summarizes the antimicrobial activity of selected benzo[d]thiazole derivatives.

CompoundMicroorganismActivityValueReference
Various derivativesS. aureus, B. subtilis, E. coliMIC25-200 µg/mL[16]
Compound 16cS. aureusMIC0.025 mM[1]
Compound 41cE. coliMIC3.1 µg/ml[17]
Compound 41cP. aeruginosaMIC6.2 µg/ml[17]
Compound 41cB. cereus, S. aureusMIC12.5 µg/ml[17]
Compound A07S. aureusMIC15.6 µg/ml[9]
Compound A07E. coliMIC7.81 µg/ml[9]
Compound A07S. typhiMIC15.6 µg/ml[9]
Compound A07K. pneumoniaeMIC3.91 µg/ml[9]
Compounds A1, A2, A9E. coli, S. aureus-Promising Activity[7]
Compounds A1, A2, A4, A6, A9A. niger, C. albicans-Significant Activity[7]
Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Bacterial or fungal strains are cultured in appropriate broth media.

  • The test compounds are serially diluted in a 96-well microtiter plate.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • The lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the Minimum Inhibitory Concentration (MIC).[18]

Experimental Workflow Visualization

experimental_workflow Start Start: Compound Synthesis Characterization Structural Characterization (NMR, MS) Start->Characterization Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, IC50/MIC) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Secondary_Screening->Mechanism_Study Mechanism_Study->Lead_Optimization

Caption: General workflow for biological screening of novel compounds.

Enzyme Inhibition

Certain benzo[d]thiazole derivatives have been identified as potent enzyme inhibitors, targeting enzymes relevant to various diseases.

For instance, a series of compounds were evaluated for their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of microorganisms.[1] Compounds 16a-c showed IC50 values comparable to the standard drug sulfadiazine, with compound 16b being the most active with an IC50 of 7.85 μg/mL.[1]

In the context of neurodegenerative diseases, some benzothiazole derivatives have shown significant inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE).[19][20] Compound 4f displayed potent inhibition of both acetylcholinesterase (AChE) and MAO-B with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively.[19]

Additionally, benzothiazole derivatives have been investigated as inhibitors of H+/K+ ATPase, a key enzyme in gastric acid secretion.[8] Several synthesized hydrazone derivatives displayed excellent inhibitory activity, with IC50 values lower than the standard drug omeprazole.[8] Furthermore, a potent gyrase inhibitor, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, showed excellent in vitro activity against Gram-positive bacteria.[21]

The following table summarizes the enzyme inhibitory activity of selected benzo[d]thiazole derivatives.

CompoundEnzymeActivityValueReference
Compound 16bDHPSIC507.85 µg/mL[1]
Compound 16aDHPSIC5011.17 µg/mL[1]
Compound 16cDHPSIC5011.03 µg/mL[1]
Sulfadiazine (Standard)DHPSIC507.13 µg/mL[1]
Compound 4fAChEIC5023.4 ± 1.1 nM[19]
Compound 4fMAO-BIC5040.3 ± 1.7 nM[19]
Compound 4aMAO-BIC5067.4 ± 3.1 nM[19]
Compound 4dMAO-BIC50109.7 ± 4.3 nM[19]
Compound 4hMAO-BIC5085.1 ± 3.8 nM[19]
Compound 4kMAO-BIC50124.3 ± 5.8 nM[19]
Compound 4mMAO-BIC5056.7 ± 2.2 nM[19]
Selegiline (Reference)MAO-BIC5037.4 ± 1.6 nM[19]
Compound 27E. coli gyraseIC50< 10 nM[21]
Compound 27A. baumannii gyraseIC5015.6 nM[21]
Compound 27P. aeruginosa gyraseIC50< 10 nM[21]
Compound 27E. coli topo IVIC50320 nM[21]
Compound 27A. baumannii topo IVIC50< 10 nM[21]
Compound 27P. aeruginosa topo IVIC5029 nM[21]
Experimental Protocols

Enzyme Inhibition Assay (Fluorometric Method for MAO)

  • The assay is performed in a 96-well plate.

  • The reaction mixture contains the enzyme (MAO-A or MAO-B), a substrate, and a fluorometric probe in a suitable buffer.

  • The test compounds are added to the wells at various concentrations.

  • The reaction is initiated and incubated at a specific temperature (e.g., 37°C).

  • The fluorescence intensity is measured at appropriate excitation and emission wavelengths.

  • The percentage of inhibition is calculated, and IC50 values are determined by non-linear regression analysis.[19]

References

Initial Bioactivity Assessment of Benzo[d]thiazole-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a prominent pharmacophore in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.[2][3][4] This suggests that Benzo[d]thiazole-7-carboxylic acid may also possess significant biological properties worthy of investigation.

General Bioactivity Screening Workflow

A typical workflow for the initial bioactivity assessment of a compound library, such as one containing benzothiazole derivatives, involves a multi-stage screening process to identify and characterize potential therapeutic agents.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Compound Library (e.g., Benzothiazole Derivatives) B High-Throughput Screening (HTS) (e.g., Cell-based or Biochemical Assays) A->B C Hit Identification (Active Compounds) B->C D Dose-Response Studies (e.g., IC50/EC50 Determination) C->D E Selectivity & Specificity Assays D->E F Lead Compound Selection E->F G Structure-Activity Relationship (SAR) Studies F->G H ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H I Candidate Drug H->I

General workflow for bioactivity screening.

Antimicrobial Activity

Benzothiazole derivatives have been extensively investigated for their potential as antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens.[1]

Representative Antimicrobial Data for Benzothiazole Derivatives
Compound TypeTarget OrganismActivity (MIC)Reference
Pyrimidine derivativesStaphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Streptococcus pyogenesNot specified[2]
Azo-clubbed analoguesS. aureus, E. coli312.5–1250 µg/mL[2]
Isatin derivativesE. coli, Pseudomonas aeruginosa3.1 µg/mL, 6.2 µg/mL[2]
Phenyl urea analoguesEnterococcus faecalis, S. aureus8 µg/mL[2]
Dichloropyrazole-based analoguesGram-positive & Gram-negative strains0.0156–0.25 µg/mL, 1–4 µg/mL[2]

*MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[5][6]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the test compound (e.g., a benzothiazole derivative) in a suitable solvent like DMSO to create a stock solution.

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (bacteria with no compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed.

Anticancer Activity

The benzothiazole scaffold is a key feature in numerous compounds with demonstrated anticancer properties.[2] These derivatives have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.[2]

Representative Anticancer Data for Benzothiazole Derivatives
Compound TypeCell LineActivity (IC50)Reference
Benzo-indole pyrazole derivativeDrug-resistant E. coli strains1.0–17.0 µM[7]
1,2,4-triazolo[1,5-a]pyrimidinesMRSA, E. coli, K. pneumoniae, A. baumannii, P. aeruginosa0.25–1.0 µg/mL[7]

*IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, and is a common primary screen for potential anticancer agents.[8][9]

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a predetermined density.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate the plate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Key Signaling Pathway: NF-κB in Cancer

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[10][11][12][13][14] Aberrant NF-κB signaling is implicated in many cancers, promoting tumor growth and resistance to therapy.[10][11][14]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p P-IκB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA Target Gene Promoters NFkB_n->DNA Binds Transcription Gene Transcription (Proliferation, Anti-apoptosis, Angiogenesis) DNA->Transcription Initiates Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) Stimuli->IKK Activates Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

Enzyme Inhibition

Benzothiazole derivatives have also been identified as potent inhibitors of various enzymes, which is a common mechanism for therapeutic intervention.[15][16][17][18]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.[15][16][17][18]

  • Reagent Preparation:

    • Prepare a suitable buffer solution at the optimal pH for the target enzyme.

    • Prepare stock solutions of the enzyme, the substrate, and the test inhibitor.

    • If required, prepare solutions of any necessary cofactors.

  • Assay Procedure:

    • In a microplate or cuvette, combine the buffer, the enzyme solution, and varying concentrations of the test inhibitor.

    • Include a control reaction with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition:

    • Monitor the reaction progress over time by measuring the change in a detectable signal (e.g., absorbance, fluorescence) that is proportional to product formation or substrate consumption. This is typically done using a spectrophotometer or a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control reaction.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

The benzothiazole scaffold is a versatile and privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. While specific bioactivity data for this compound is not yet available, the extensive research on related compounds strongly suggests its potential as a bioactive molecule. The experimental protocols and data presented in this guide offer a solid foundation for initiating a comprehensive bioactivity assessment of this and other novel benzothiazole derivatives. Further investigation into the synthesis and biological evaluation of this compound is warranted to explore its potential therapeutic applications.

References

Tautomerism in Substituted Benzothiazole Carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in substituted benzothiazole carboxylic acids, a class of compounds of significant interest in medicinal chemistry and drug development. The guide details the structural nuances of different tautomeric forms, presents quantitative data on their equilibria, outlines detailed experimental and computational protocols for their study, and explores their relevance in biological signaling pathways.

Introduction to Tautomerism in Benzothiazole Carboxylic Acids

Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a carboxylic acid substituent, coupled with other functional groups on the benzothiazole core, introduces the possibility of tautomerism—a phenomenon where isomers, known as tautomers, readily interconvert through the migration of a proton. Understanding the predominant tautomeric form under physiological conditions is paramount, as it dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity and interaction with therapeutic targets.

This guide focuses on three primary types of tautomerism observed in substituted benzothiazole carboxylic acids:

  • Keto-Enol Tautomerism: Occurs in 2-hydroxybenzothiazole derivatives.

  • Thiol-Thione Tautomerism: Prevalent in 2-mercaptobenzothiazole derivatives.

  • Amine-Imine Tautomerism: Observed in 2-aminobenzothiazole derivatives.

The position of the carboxylic acid group and other substituents on the benzene ring can significantly influence the position of the tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibria

The relative stability of tautomers can be quantified by the tautomeric equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. This section presents a summary of computationally derived and experimental data for various substituted benzothiazole derivatives.

Calculated Tautomeric Equilibrium Constants and Energy Differences

Density Functional Theory (DFT) is a powerful computational tool for predicting the relative stabilities of tautomers. The tables below summarize calculated thermodynamic parameters for different benzothiazole derivatives.[1][2]

Table 1: Calculated Thermodynamic Parameters for Amine-Imine Tautomerism in Substituted 2-Aminobenzothiazoles [2]

SubstituentTautomerRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Population (%)
HAmine0.000.0099.9
Imine4.784.600.1
6-NO₂Amine0.000.0099.8
Imine4.013.850.2
6-CH₃Amine0.000.0099.9
Imine4.954.750.1

Table 2: Calculated Thermodynamic Parameters for Thiol-Thione Tautomerism in 2-Mercaptobenzothiazole (MBT) [1]

TautomerRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Population (%)
Thiol4.804.780.1
Thione0.000.0099.9

Table 3: Calculated Equilibrium Constants (KT) for Tautomerism in Benzothiazole Derivatives [1]

DerivativeTautomeric EquilibriumKT (Gas Phase)KT (Aqueous Phase)
2-Aminobenzothiazole (ABT)Imine ⇌ Amine1.0 x 10⁻⁴5.7 x 10⁻³
2-Hydroxybenzothiazole (OBT)Keto ⇌ Enol2.1 x 10³1.8 x 10²
2-Mercaptobenzothiazole (MBT)Thiol ⇌ Thione9.8 x 10³4.7 x 10⁻⁴

Note: KT is expressed as [product]/[reactant] for the equilibria shown.

Experimental Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are indispensable for the experimental investigation of tautomeric equilibria.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of Benzothiazole Derivatives in DMSO-d₆

Compound/Tautomer¹H NMR Signals of Interest¹³C NMR Signals of InterestReference
2-Aminobenzothiazole-6-sulfonamide 7.25 (s, 2H, NH₂), 7.47 (d, 1H), 7.72 (d, 1H), 7.90 (s, 2H), 8.17 (s, 1H)118.2, 120.1, 124.6, 131.9, 137.1, 156.4, 170.3[3]
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH)165.8 (C=O), 152.6, 148.7, 99.7 (C₅)[4]
2-{[1,3-Benzothiazol-2-yl(chloroacetyl)amino]methyl}phenyl chloroacetate 7.24 (dt, 1H, H₆), 7.31 (dd, 1H, H₄), 7.45 (dt, 1H, H₅), 7.76 (dd, 1H, H₇)-[5]
3-{[(6-Methyl-1,3-benzothiazol-2-yl)imino]methyl}phenol 9.10 (s, 1H, –CH=N–)167.54 (C=N), 170.76 (C₂)[5]

Table 5: UV-Vis Absorption Maxima (λmax, nm) for Tautomers of 2-Mercaptobenzothiazole (MBT)

TautomerSolventλmax (nm)Reference
ThioneVarious~325[6]
Thiolate (anion)Aqueous, pH > 7~310[6]

Note: The absorption of the thiol tautomer is often difficult to observe due to its low concentration in most solvents.

Experimental and Computational Protocols

Synthesis of Substituted Benzothiazole Carboxylic Acids

Protocol 1: Synthesis of 6-Carboxy-2-(p-nitrophenyl)benzothiazole [7]

  • Synthesis of N-(4-Carboxyphenyl)-4-nitrobenzamide: To a solution of p-aminobenzoic acid in dichloromethane, add pyridine followed by a dropwise addition of a solution of p-nitrobenzoyl chloride in toluene. Reflux the mixture for 5 hours. After cooling, remove the toluene under vacuum, add water, and extract the product with dichloromethane. Wash the organic layer with 1M HCl and 20% aqueous sodium carbonate. Dry the organic layer over sodium sulfate and concentrate to obtain the benzamide derivative.

  • Thionation: To a solution of the benzamide derivative in dry toluene, add Lawesson's reagent (0.6 molar equivalents). Heat the mixture under a nitrogen atmosphere at reflux for 2 hours. Concentrate the reaction mixture and purify by column chromatography to yield the thiobenzamide.

  • Oxidative Cyclization: To the thiobenzamide in ethanol, add 1.5 M NaOH. Cool the solution in an ice bath and add a freshly prepared aqueous solution of potassium ferricyanide (2-3 molar equivalents). Stir the reaction mixture at room temperature for 24 hours. Neutralize the mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer over sodium sulfate, remove the solvent under vacuum, and recrystallize the residue from ethanol or ethyl acetate/hexanes to obtain 6-carboxy-2-(p-nitrophenyl)benzothiazole.

NMR Spectroscopy for Tautomer Analysis

Quantitative NMR (qNMR) can be employed to determine the ratio of tautomers in solution.[8][9][10]

Protocol 2: Quantitative ¹H NMR (qNMR) Analysis of Tautomeric Ratio [8][9][10][11]

  • Sample Preparation: Accurately weigh a known amount of the substituted benzothiazole carboxylic acid and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the spectrometer is properly tuned and shimmed.

    • Set the acquisition parameters to ensure full relaxation of all relevant nuclei. This typically involves a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to each tautomer and the internal standard. Select well-resolved signals that are characteristic of each tautomer.

  • Calculation of Tautomer Ratio: The molar ratio of the tautomers can be calculated from the integral values, normalized by the number of protons giving rise to each signal. The absolute quantities can be determined by referencing to the known amount of the internal standard.

UV-Vis Spectroscopy for Tautomeric Equilibrium Studies

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, especially when the tautomers have distinct electronic absorption spectra.[12][13]

Protocol 3: Determination of Tautomeric Equilibrium Constant by UV-Vis Spectroscopy [12][13]

  • Sample Preparation: Prepare a stock solution of the substituted benzothiazole carboxylic acid of known concentration in a suitable solvent (e.g., ethanol, acetonitrile). Prepare a series of solutions with varying pH by using appropriate buffers, if studying the effect of pH.

  • Spectroscopic Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm).

    • Use the corresponding solvent or buffer as the blank.

  • Data Analysis:

    • Identify the λmax for each tautomer.

    • If isosbestic points are observed, it indicates a two-component equilibrium.

    • The ratio of the concentrations of the two tautomers can be determined from the absorbance at their respective λmax values using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of each tautomer is known or can be estimated.

    • The equilibrium constant (KT) can be calculated from the ratio of the concentrations.

Computational Chemistry Workflow

Protocol 4: DFT-Based Analysis of Tautomer Stability [1][2][14]

  • Structure Generation: Generate the 3D structures of all possible tautomers of the substituted benzothiazole carboxylic acid.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][2] This should be done for both the gas phase and in solution using a continuum solvation model (e.g., PCM).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

  • Energy Analysis: Compare the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to determine their relative stabilities. The tautomer with the lowest Gibbs free energy is the most stable.

  • Equilibrium Constant Calculation: Calculate the tautomeric equilibrium constant (KT) from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(KT).

  • Spectra Prediction (Optional): Predict UV-Vis spectra using Time-Dependent DFT (TD-DFT) and NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method to aid in the interpretation of experimental data.

Biological Relevance and Signaling Pathways

Benzothiazole derivatives have been identified as potent inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer. One such target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[15][16][17][18]

While the direct role of tautomerism in the inhibition of the STAT3 pathway by benzothiazole carboxylic acids is an area of active research, it is hypothesized that the specific tautomeric form of the inhibitor is crucial for its binding to the SH2 domain of the STAT3 protein. The hydrogen bonding pattern and the overall shape of the molecule, which are dictated by the tautomeric form, will determine the strength and specificity of this interaction. For instance, the keto/enol or thiol/thione forms will present different hydrogen bond donors and acceptors to the protein's active site. Understanding the predominant tautomer at physiological pH is therefore critical for the rational design of more potent and selective STAT3 inhibitors.[15][16]

Visualizations of Tautomeric Equilibria and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key concepts discussed in this guide.

Tautomeric_Equilibria cluster_keto_enol Keto-Enol Tautomerism cluster_thiol_thione Thiol-Thione Tautomerism cluster_amine_imine Amine-Imine Tautomerism Keto Keto Enol Enol Keto->Enol Thiol Thiol Thione Thione Thiol->Thione Amine Amine Imine Imine Amine->Imine

Caption: Tautomeric equilibria in substituted benzothiazoles.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_data Data Interpretation Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification NMR_Analysis qNMR Analysis Purification->NMR_Analysis Determine Tautomer Ratio UV_Vis_Analysis UV-Vis Analysis Purification->UV_Vis_Analysis Study Equilibrium Computational_Analysis DFT Calculations Purification->Computational_Analysis Predict Stability Data_Integration Integrate Results NMR_Analysis->Data_Integration UV_Vis_Analysis->Data_Integration Computational_Analysis->Data_Integration Conclusion Conclusion Data_Integration->Conclusion

Caption: General experimental workflow for tautomer analysis.

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Induces Benzothiazole_Inhibitor Benzothiazole Carboxylic Acid (Specific Tautomer) Benzothiazole_Inhibitor->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway.

References

Methodological & Application

Synthesis of Benzo[d]thiazole-7-carboxylic Acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Benzo[d]thiazole-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a plausible multi-step synthetic route based on established chemical transformations.

I. Overview of the Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process. The first key step is the formation of the crucial intermediate, 3-amino-2-mercaptobenzoic acid. This intermediate is then cyclized in the second step to yield the final product. The overall reaction scheme is presented below.

Synthesis_Overview cluster_step1 Step 1: Synthesis of 3-amino-2-mercaptobenzoic acid cluster_step2 Step 2: Cyclization to this compound 2_chloro_3_nitrobenzoic_acid 2-Chloro-3-nitrobenzoic acid 3_amino_2_mercaptobenzoic_acid 3-Amino-2-mercaptobenzoic acid 2_chloro_3_nitrobenzoic_acid->3_amino_2_mercaptobenzoic_acid 1. Na2S 2. H+ 3_amino_2_mercaptobenzoic_acid_2 3-Amino-2-mercaptobenzoic acid Benzo_d_thiazole_7_carboxylic_acid This compound 3_amino_2_mercaptobenzoic_acid_2->Benzo_d_thiazole_7_carboxylic_acid Formic acid, Reflux

Figure 1: Overall synthetic route for this compound.

II. Experimental Protocols

Step 1: Synthesis of 3-amino-2-mercaptobenzoic acid from 2-chloro-3-nitrobenzoic acid

This procedure involves the reduction of the nitro group and the nucleophilic substitution of the chloro group with a sulfide, followed by acidification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-3-nitrobenzoic acid201.5610.0 g0.0496
Sodium sulfide nonahydrate (Na₂S·9H₂O)240.1835.8 g0.149
Water (deionized)18.02150 mL-
Hydrochloric acid (concentrated)36.46As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 35.8 g (0.149 mol) of sodium sulfide nonahydrate in 150 mL of deionized water.

  • To this solution, add 10.0 g (0.0496 mol) of 2-chloro-3-nitrobenzoic acid.[1][2][3]

  • Heat the reaction mixture to reflux with vigorous stirring for 4 hours. The color of the solution will typically change, indicating the progress of the reaction.

  • After the reflux period, cool the reaction mixture to room temperature in an ice bath.

  • Slowly and carefully acidify the cooled solution with concentrated hydrochloric acid with continuous stirring. This step should be performed in a well-ventilated fume hood as hydrogen sulfide gas may be evolved.

  • Continue adding acid until the pH of the solution is approximately 3-4. A precipitate of 3-amino-2-mercaptobenzoic acid will form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to obtain 3-amino-2-mercaptobenzoic acid. The expected yield is typically in the range of 70-80%.

Step 2: Synthesis of this compound

This step involves the cyclization of 3-amino-2-mercaptobenzoic acid using formic acid, which serves as the source for the C2 carbon of the thiazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-2-mercaptobenzoic acid169.185.0 g0.0295
Formic acid (98-100%)46.0350 mL-

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, place 5.0 g (0.0295 mol) of 3-amino-2-mercaptobenzoic acid.

  • Add 50 mL of formic acid to the flask.

  • Heat the mixture to reflux with stirring for 3 hours.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum. The expected yield for this step is generally high, often exceeding 90%.

III. Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation of 3-amino-2-mercaptobenzoic acid cluster_cyclization Cyclization to this compound start_step1 Dissolve Na2S in water add_reactant Add 2-chloro-3-nitrobenzoic acid start_step1->add_reactant reflux1 Reflux for 4 hours add_reactant->reflux1 cool1 Cool to room temperature reflux1->cool1 acidify Acidify with HCl to pH 3-4 cool1->acidify filter1 Filter and wash with water acidify->filter1 dry1 Dry under vacuum filter1->dry1 product1 3-amino-2-mercaptobenzoic acid dry1->product1 start_step2 Combine 3-amino-2-mercaptobenzoic acid and formic acid product1->start_step2 Use in next step reflux2 Reflux for 3 hours start_step2->reflux2 cool2 Cool to room temperature reflux2->cool2 precipitate Pour into ice-water cool2->precipitate filter2 Filter and wash with water precipitate->filter2 recrystallize Recrystallize from ethanol/water filter2->recrystallize dry2 Dry under vacuum recrystallize->dry2 final_product This compound dry2->final_product

Figure 2: Detailed workflow for the synthesis of this compound.

IV. Characterization Data (Hypothetical)

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Result
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to the aromatic protons of the benzothiazole ring system and the carboxylic acid proton.
¹³C NMR Resonances for the carbon atoms of the fused ring system and the carboxyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound (C₈H₅NO₂S, MW: 179.19 g/mol ).
Purity (HPLC) >95%

V. Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids and sodium sulfide are corrosive and should be handled with care.

  • The acidification step may produce hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor. Ensure adequate ventilation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Green Synthesis of Substituted Benzothiazole Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of environmentally benign synthetic methodologies for pharmaceutically important scaffolds is a cornerstone of modern medicinal chemistry. Substituted benzothiazole carboxylic acids are a class of compounds with significant biological activities, and their synthesis through green chemistry principles offers a sustainable alternative to traditional methods that often rely on harsh reagents and volatile organic solvents. This document provides detailed application notes and experimental protocols for the green synthesis of these valuable compounds, focusing on microwave-assisted and ultrasound-assisted techniques, as well as solvent-free approaches.

Application Notes

Green synthesis strategies for substituted benzothiazole carboxylic acids primarily revolve around the condensation reaction between a substituted 2-aminothiophenol and a carboxylic acid or its derivative.[1][2] The "green" aspect of these methods is achieved through the use of alternative energy sources like microwave and ultrasound, employment of eco-friendly catalysts, and the reduction or elimination of hazardous solvents.[3][4]

Key Green Approaches:

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[5] In the synthesis of benzothiazoles, it significantly reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[6][7] This technique is compatible with solvent-free conditions, further enhancing its green credentials.[8]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes reactions through acoustic cavitation.[9] Ultrasound-assisted synthesis of benzothiazoles can be carried out at room temperature, offering an energy-efficient and mild reaction condition.[10] This method is also amenable to solvent-free protocols.[11]

  • Green Catalysis: The use of reusable and non-toxic catalysts is a key principle of green chemistry. Methodologies for benzothiazole synthesis have employed biocatalysts like Acacia concinna, heterogeneous catalysts such as silica-supported sodium hydrogen sulfate, and nano-catalysts.[1][12] These catalysts often allow for milder reaction conditions and easier product purification.

  • Solvent-Free Reactions: Eliminating organic solvents is a primary goal of green synthesis.[6] Many green methods for benzothiazole synthesis, particularly those employing microwave or ultrasound, can be performed under solvent-free or "neat" conditions, which simplifies work-up and reduces chemical waste.[13][14]

The choice of a specific green method will depend on the available equipment, the scale of the reaction, and the specific substituents on the benzothiazole core. The following tables summarize quantitative data from various green synthesis protocols, allowing for a comparative assessment of their efficiency.

Data Presentation

Table 1: Comparison of Green Synthesis Methods for Substituted Benzothiazoles

MethodCatalystSolventTimeTemperatureYield (%)Reference(s)
Microwave-AssistedP4S10Solvent-free3–4 min-80–85[1][7]
Microwave-AssistedMolecular IodineSolvent-free10 min-High[1]
Microwave-AssistedAmberlite IR120 resin-5–10 min85 °C88–95[15]
Ultrasound-AssistedSulfated tungstateSolvent-free-Room Temp.High[10]
Ultrasound-AssistedFeCl3/Montmorillonite K-10Methanol-25-30 °CModerate-Good[9]
Solvent-Free (Conventional)Silica-supported sodium hydrogen sulfateSolvent-free--High[1]
Green Catalyst (Visible Light)CdS nano-spheresMethanol20–90 min-60–98[15]
One-Pot (Ionic Liquid)Triphenyl phosphite in TBABIonic Liquid1 h120 °C70-86[16]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazole-5-carboxylic Acid

This protocol describes a general procedure for the synthesis of a 2-arylbenzothiazole-5-carboxylic acid from 3-amino-4-mercaptobenzoic acid and an aromatic aldehyde using a nano-catalyst in a green solvent.

Materials:

  • 3-amino-4-mercaptobenzoic acid

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • γ-Fe2O3@SiO2@Vitamin B1 nano-catalyst[12]

  • Methanol

  • Microwave synthesizer

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, combine 3-amino-4-mercaptobenzoic acid (1.5 mmol) and the desired aromatic aldehyde (1.5 mmol).[12]

  • Add 25 mL of methanol to the flask.[12]

  • Add the γ-Fe2O3@SiO2@Vitamin B1 nano-catalyst (0.005 g).[12]

  • Place the flask in the microwave synthesizer and irradiate at a suitable power level to maintain reflux at 90°C.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • The catalyst can be recovered using an external magnet for reuse.[12]

  • Filter the reaction mixture and wash the crude product with cold ethanol.

  • Recrystallize the product from warm ethanol to obtain the pure 2-arylbenzothiazole-5-carboxylic acid.[12]

Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis of 2-Substituted Benzothiazoles

This protocol outlines a general method for the condensation of 2-aminothiophenol with an aldehyde under solvent-free conditions using an ultrasonic bath or probe.

Materials:

  • 2-aminothiophenol

  • Substituted aldehyde (aromatic, heteroaromatic, or aliphatic)

  • Sulfated tungstate catalyst[10]

  • Ultrasonic bath or probe sonicator

  • Standard laboratory glassware

Procedure:

  • In a glass vial, mix 2-aminothiophenol (2 mmol) and the aldehyde (1 mmol).[10]

  • Add sulfated tungstate (10 wt%) to the mixture.[10]

  • Place the vial in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Mandatory Visualization

Green_Synthesis_Workflow cluster_conventional Conventional Synthesis cluster_green Green Synthesis conv_start Starting Materials (e.g., 2-aminothiophenol, carboxylic acid) conv_reaction Reaction in Organic Solvent (e.g., Toluene, DMF) conv_start->conv_reaction conv_heating Conventional Heating (Reflux, several hours) conv_reaction->conv_heating conv_workup Work-up & Purification (Extraction, Chromatography) conv_heating->conv_workup conv_product Benzothiazole Product conv_workup->conv_product conv_waste Organic Waste conv_workup->conv_waste green_start Starting Materials (e.g., 2-aminothiophenol, carboxylic acid) green_reaction Solvent-Free or Green Solvent (e.g., Water, Ethanol) green_start->green_reaction green_energy Alternative Energy (Microwave or Ultrasound, minutes) green_reaction->green_energy green_catalyst Reusable Catalyst green_reaction->green_catalyst green_workup Simplified Work-up (Filtration, Recrystallization) green_energy->green_workup green_product Benzothiazole Product green_workup->green_product

Caption: Comparative workflow of conventional vs. green synthesis of benzothiazoles.

One_Pot_Synthesis start 2-Aminothiophenol + Carboxylic Acid reaction_vessel One-Pot Reaction Vessel Green Catalyst (e.g., Ionic Liquid, Nanocatalyst) Energy Input (Microwave or Ultrasound) start->reaction_vessel:f0 intermediate In-situ formation of intermediate reaction_vessel:f2->intermediate cyclization Intramolecular Cyclocondensation intermediate->cyclization purification Simplified Purification (e.g., Filtration, Recrystallization) cyclization->purification product Substituted Benzothiazole Carboxylic Acid purification->product

Caption: General scheme for one-pot green synthesis of benzothiazole carboxylic acids.

References

One-Pot Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-substituted benzothiazoles directly from carboxylic acids. This class of heterocyclic compounds is of significant interest in pharmaceutical and materials science due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The described methods offer advantages over traditional multi-step syntheses by improving step economy, reducing waste, and often employing milder reaction conditions.

Two robust and versatile protocols are highlighted: a triphenyl phosphite-mediated reaction in an ionic liquid and a methanesulfonic acid-catalyzed condensation on a solid support. These methods are compatible with a variety of functional groups on the carboxylic acid substrate, making them highly valuable for the generation of diverse compound libraries for drug discovery and development.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the synthesis of various 2-substituted benzothiazoles from different carboxylic acids using two prominent one-pot methodologies. This allows for a direct comparison of reaction efficiency and conditions.

Table 1: Comparative Yields and Reaction Conditions for the Synthesis of 2-Substituted Benzothiazoles

EntryCarboxylic Acid SubstrateMethodCatalyst/ReagentSolvent/MediumTemp. (°C)Time (h)Yield (%)Reference
1Benzoic acidATriphenyl phosphiteTBAB120187[1]
24-Nitrobenzoic acidATriphenyl phosphiteTBAB1201.585[1]
34-Chlorobenzoic acidATriphenyl phosphiteTBAB120182[1]
44-Aminobenzoic acidATriphenyl phosphiteTBAB120278[1]
5Salicylic acidATriphenyl phosphiteTBAB120186[1]
6Quinaldic acidATriphenyl phosphiteTBAB120170[1]
7Benzoic acidBMeSO₃H/SiO₂-140392[2]
84-Nitrobenzoic acidBMeSO₃H/SiO₂-140253[2]
94-Chlorobenzoic acidBMeSO₃H/SiO₂-140385[2]
10Acetic acidBMeSO₃H/SiO₂-1401275[2]
11Chloroacetic acidBMeSO₃H/SiO₂-1402.592[2]

Method A: Triphenyl phosphite in tetrabutylammonium bromide (TBAB).[1] Method B: Methanesulfonic acid adsorbed on silica gel (MeSO₃H/SiO₂).[2]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic methods cited in this document.

Protocol 1: Triphenyl Phosphite-Mediated Synthesis in Tetrabutylammonium Bromide (TBAB)

This method describes the cyclocondensation of a carboxylic acid with 2-aminothiophenol using triphenyl phosphite as a catalyst in an ionic liquid medium.[1]

Materials:

  • Substituted carboxylic acid (1.0 mmol)

  • 2-Aminothiophenol (1.0 mmol)

  • Triphenyl phosphite (1.2 mmol)

  • Tetrabutylammonium bromide (TBAB) (1.0 g)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Combine the substituted carboxylic acid (1.0 mmol), 2-aminothiophenol (1.0 mmol), triphenyl phosphite (1.2 mmol), and tetrabutylammonium bromide (1.0 g) in a round-bottom flask.

  • Heat the mixture at 120 °C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the resulting viscous slurry to cool to room temperature.

  • Add methanol to the slurry and stir.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold methanol.

  • Dry the purified product in vacuo. For most products, further purification is not necessary.

Protocol 2: Methanesulfonic Acid/Silica Gel (MeSO₃H/SiO₂) Catalyzed Synthesis

This solvent-free method utilizes methanesulfonic acid supported on silica gel as a dehydrating catalyst for the condensation of carboxylic acids with 2-aminothiophenol.[2]

Materials:

  • Substituted carboxylic acid (1.0 mmol)

  • 2-Aminothiophenol (1.0 mmol)

  • Methanesulfonic acid/Silica gel (MeSO₃H/SiO₂) (as per preparation)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Preparation of MeSO₃H/SiO₂:

  • Add methanesulfonic acid (30 mL) to a suspension of silica gel (100 g) in acetone (200 mL).

  • Stir the mixture for 1 hour at room temperature.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Dry the resulting solid catalyst in an oven at 100 °C for 2 hours.

Procedure:

  • In a round-bottom flask, thoroughly mix the substituted carboxylic acid (1.0 mmol), 2-aminothiophenol (1.0 mmol), and the prepared MeSO₃H/SiO₂ catalyst.

  • Heat the mixture at 140 °C under reflux for the time indicated in Table 1. Monitor the reaction by TLC.

  • After cooling to room temperature, add ethyl acetate to the reaction mixture.

  • Filter off the solid catalyst.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations: Workflow and Reaction Mechanisms

The following diagrams illustrate the experimental workflow and the proposed chemical pathways for the one-pot synthesis of 2-substituted benzothiazoles.

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification Carboxylic_Acid Carboxylic Acid Reaction_Vessel Reaction Vessel (Heating & Stirring) Carboxylic_Acid->Reaction_Vessel Aminothiophenol 2-Aminothiophenol Aminothiophenol->Reaction_Vessel Catalyst Catalyst/Reagent (e.g., TPP or MeSO3H/SiO2) Catalyst->Reaction_Vessel Precipitation Precipitation/ Quenching Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Chromatography Column Chromatography (if necessary) Drying->Chromatography Product 2-Substituted Benzothiazole Drying->Product If pure Chromatography->Product

Caption: Experimental workflow for the one-pot synthesis of 2-substituted benzothiazoles.

reaction_mechanism_tpp cluster_activation Carboxylic Acid Activation cluster_condensation Condensation cluster_cyclization Cyclization & Dehydration Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + TPP TPP P(OPh)₃ TPP->Activated_Ester Amide_Intermediate N-Acyl Intermediate Activated_Ester->Amide_Intermediate + 2-Aminothiophenol Aminothiophenol 2-Aminothiophenol Aminothiophenol->Amide_Intermediate Cyclized_Intermediate Thiazoline Intermediate Amide_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product 2-Substituted Benzothiazole Cyclized_Intermediate->Product - H₂O

Caption: Proposed mechanism for the triphenyl phosphite (TPP)-mediated synthesis.[2]

reaction_mechanism_acid cluster_activation Carbonyl Protonation cluster_condensation Amide Formation cluster_cyclization Cyclization & Dehydration Carboxylic_Acid R-COOH Protonated_Carbonyl Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Carbonyl + H⁺ (from MeSO₃H) Amide_Intermediate N-Acyl Intermediate Protonated_Carbonyl->Amide_Intermediate + 2-Aminothiophenol - H₂O Aminothiophenol 2-Aminothiophenol Aminothiophenol->Amide_Intermediate Thioester_Intermediate Thioester Intermediate Amide_Intermediate->Thioester_Intermediate Intramolecular Thiol Attack Product 2-Substituted Benzothiazole Thioester_Intermediate->Product - H₂O

Caption: Proposed mechanism for the acid-catalyzed (MeSO₃H/SiO₂) synthesis.

References

The Versatile Scaffold: Benzo[d]thiazole-7-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, renowned for its wide spectrum of biological activities. Among its many derivatives, Benzo[d]thiazole-7-carboxylic acid serves as a crucial building block and a pharmacophore in the design of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to compounds with potent anticancer, antimicrobial, and enzyme-inhibitory properties. These notes provide an overview of its applications, relevant protocols, and key data for researchers in drug discovery and development.

Applications in Medicinal Chemistry

This compound and its derivatives have demonstrated significant potential across various therapeutic areas:

  • Anticancer Activity: The benzothiazole nucleus is a common feature in compounds designed to target cancer cells. Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, lung, and pancreas. The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as protein kinases and topoisomerases, or the induction of apoptosis.

  • Antimicrobial Activity: With the rise of antibiotic resistance, the development of new antimicrobial agents is critical. Benzothiazole derivatives have exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. A key target for these compounds is DNA gyrase, an essential enzyme for bacterial DNA replication.

  • Enzyme Inhibition: The structural rigidity and potential for diverse interactions make benzothiazole derivatives effective enzyme inhibitors. They have been investigated as inhibitors of a range of enzymes, including H+/K+ ATPase (proton pump), carbonic anhydrases, and various kinases, highlighting their potential in treating ulcers, glaucoma, and inflammatory diseases, respectively.

Quantitative Data Summary

The following tables summarize key quantitative data for various Benzo[d]thiazole derivatives, showcasing their potency in different biological assays.

Table 1: Anticancer Activity of Benzothiazole Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
12 HT29 (Colon)0.015
H460 (Lung)0.28
A549 (Lung)1.53
MDA-MB-231 (Breast)0.68
34 Colo205 (Colon)5.04
U937 (Leukemia)13.9
MCF-7 (Breast)30.67
A549 (Lung)30.45
57 Pancreatic Cancer Cells27 ± 0.24
58 Pancreatic Cancer Cells35 ± 0.51
66 HT-29 (Colon)3.72 ± 0.3
A549 (Lung)4.074 ± 0.3
MCF-7 (Breast)7.91 ± 0.4
67 HT-29 (Colon)3.47 ± 0.2
A549 (Lung)3.89 ± 0.3
MCF-7 (Breast)5.08 ± 0.3
Compound A HepG2 (Liver)56.98 (24h), 38.54 (48h)
Compound B HepG2 (Liver)59.17 (24h), 29.63 (48h)

Table 2: Antimicrobial Activity of Benzothiazole Derivatives (MIC values in µg/mL)

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
3e Gram-positive & Gram-negative strains3.12
3n Fungal strains1.56 - 12.5
16c S. aureus0.025 mM
A07 S. aureus15.6
E. coli7.81
S. typhi15.6
K. pneumoniae3.91

Table 3: Enzyme Inhibition Data for Benzothiazole Derivatives

Compound IDTarget EnzymeIC50Reference
16b DHPS7.85 µg/mL
16a DHPS11.17 µg/mL
16c DHPS11.03 µg/mL
14b DHPS16.76 µg/mL
14c DHPS26.14 µg/mL

Experimental Protocols

General Synthesis of this compound Derivatives

A common and effective method for the synthesis of the benzothiazole scaffold is the condensation of an appropriately substituted 2-aminothiophenol with a carboxylic acid or its derivative.

Materials:

  • Substituted 2-aminothiophenol

  • Carboxylic acid or acyl chloride

  • Polyphosphoric acid (PPA) or other dehydrating agent (e.g., MeSO3H/SiO2)

  • Solvent (e.g., toluene, or solvent-free)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a round-bottom flask, add the substituted 2-aminothiophenol (1 equivalent) and the carboxylic acid (1.1 equivalents).

  • Add polyphosphoric acid as a catalyst and solvent.

  • Heat the reaction mixture at 140-170°C for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of the benzothiazole compound (typically ranging from 0.01 to 100 µM) and incubate for another 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Standardized microbial inoculum

Procedure:

  • Perform serial two-fold dilutions of the benzothiazole compound in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway

G Potential NF-κB Signaling Inhibition by Benzothiazole Derivatives cluster_Nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB->Gene_Expression Induces Benzothiazole Benzo[d]thiazole Derivative Benzothiazole->IKK Inhibits Apoptosis Apoptosis Gene_Expression->Apoptosis Suppresses

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Experimental Workflow

G General Workflow for Synthesis and Evaluation of Benzothiazole Derivatives Synthesis Synthesis of Benzo[d]thiazole-7-carboxylic Acid Derivatives Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Anticancer Anticancer Assays (MTT, Apoptosis) In_Vitro_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) In_Vitro_Screening->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (IC50) In_Vitro_Screening->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Enzyme_Inhibition->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Workflow for the development of benzothiazole-based therapeutic agents.

Benzo[d]thiazole-7-carboxylic Acid Derivatives as Potent Anticancer Agents: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of benzo[d]thiazole-7-carboxylic acid derivatives as a promising class of anticancer agents. The information compiled from recent scientific literature highlights their potential in cancer therapy, focusing on their mechanism of action, and provides standardized methods for their evaluation.

Application Notes

The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1] The incorporation of a carboxylic acid moiety, particularly at the 7-position, is anticipated to enhance solubility and provide a handle for further chemical modification, potentially leading to compounds with improved pharmacokinetic profiles and potent anticancer activity. While research is ongoing to fully elucidate the potential of the 7-carboxylic acid substitution, studies on related positional isomers, such as benzo[d]thiazole-6-carboxylic acid derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines.[2]

Derivatives of the parent benzo[d]thiazole nucleus have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways essential for cancer cell proliferation and survival.[3][4] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the benzothiazole ring and its appended moieties play a crucial role in determining the anticancer potency and selectivity.[5] For instance, the introduction of lipophilic groups can enhance antitumor activity.[5]

Mechanism of Action

Benzo[d]thiazole derivatives exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Many benzo[d]thiazole compounds trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the loss of mitochondrial membrane potential and activation of caspases.[3] Some derivatives have been shown to enhance the levels of caspase-3, a key executioner caspase.[2][6]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases (e.g., G0/G1 or sub-G1), preventing cancer cells from dividing and proliferating.[3]

  • Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the NF-κB, AKT, and ERK pathways, are targeted by certain benzo[d]thiazole derivatives.[3][4] Inhibition of these pathways can suppress tumor growth and survival.

  • Enzyme Inhibition: Some derivatives have shown inhibitory activity against enzymes crucial for cancer progression, such as carbonic anhydrases.[1]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various benzo[d]thiazole derivatives against a range of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Benzo[d]thiazole Carboxamide and Hydrazone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Indole based hydrazine carboxamide scaffold 12HT29 (Colon)0.015[2][6]
H460 (Lung)0.28[2][6]
A549 (Lung)1.53[2][6]
MDA-MB-231 (Breast)0.68[2][6]
Hydrazine based benzothiazole 11Hela (Cervical)2.41[2]
COS-7 (Kidney)4.31[2]
Pyridine containing pyrimidine derivative 34colo205 (Colon)5.04[2][6]
U937 (Lymphoma)13.9[2][6]
MCF-7 (Breast)30.67[2][6]
A549 (Lung)30.45[2][6]

Table 2: Anticancer Activity of Other Substituted Benzo[d]thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Naphthalimide derivative 66HT-29 (Colon)3.72 ± 0.3[2][6]
A549 (Lung)4.074 ± 0.3[2][6]
MCF-7 (Breast)7.91 ± 0.4[2][6]
Naphthalimide derivative 67HT-29 (Colon)3.47 ± 0.2[2][6]
A549 (Lung)3.89 ± 0.3[2][6]
MCF-7 (Breast)5.08 ± 0.3[2][6]
Compound 15g (ortho-hydroxy N-carbamoylhydrazone)NCI-H226 (Lung)0.14 - 0.98[5]
SK-N-SH (Neuroblastoma)0.14 - 0.98[5]
HT29 (Colon)0.14 - 0.98[5]
MKN45 (Gastric)0.14 - 0.98[5]
MDA-MB-231 (Breast)0.14 - 0.98[5]
Compound 16b (ortho-hydroxy N-carbamoylhydrazone)NCI-H226 (Lung)0.14 - 0.98[5]
SK-N-SH (Neuroblastoma)0.14 - 0.98[5]
HT29 (Colon)0.14 - 0.98[5]
MKN45 (Gastric)0.14 - 0.98[5]
MDA-MB-231 (Breast)0.14 - 0.98[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HepG2)

    • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the benzo[d]thiazole derivatives in the cell culture medium. The final concentration of DMSO should be less than 0.1%.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.

  • Materials:

    • Cancer cell lines

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compounds on the cell cycle distribution.

  • Materials:

    • Cancer cell lines

    • Propidium Iodide (PI)

    • RNase A

    • 70% Ethanol (ice-cold)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compounds as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in apoptosis and signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against Caspase-3, Bcl-2, Bax, p-AKT, p-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the treated and untreated cells and determine the protein concentration.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

anticancer_pathway BTDA Benzo[d]thiazole Derivative AKT AKT BTDA->AKT Inhibits ERK ERK BTDA->ERK Inhibits NFkB NF-κB BTDA->NFkB Inhibits Caspase3 Caspase-3 BTDA->Caspase3 Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation NFkB->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inhibition of Pro-survival Pathways by Benzo[d]thiazole Derivatives.

Experimental Workflow Diagram

experimental_workflow start Synthesized Benzo[d]thiazole Derivative mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (Protein Expression) ic50->western_blot mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism western_blot->mechanism

Caption: Workflow for Anticancer Evaluation of Benzo[d]thiazole Derivatives.

References

Application Note: In Vitro Screening of Benzo[d]thiazole-7-carboxylic acid for Anticancer Activity against the MCF-7 Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzo[d]thiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. These compounds have been shown to interact with various cellular targets, inducing apoptosis and inhibiting cell proliferation in numerous cancer cell lines. The MCF-7 cell line, an estrogen receptor-positive (ER+) and luminal A type, is a widely used model for studying human breast cancer. This application note provides a comprehensive set of protocols for the initial screening of a novel compound, Benzo[d]thiazole-7-carboxylic acid, to evaluate its cytotoxic and apoptotic effects on MCF-7 cells. The described workflows are fundamental for the preliminary assessment of novel chemical entities in an oncology drug discovery pipeline.

Materials and Reagents

  • Cell Line: MCF-7 (human breast adenocarcinoma)

  • Compound: this compound (dissolved in DMSO)

  • Media: Dulbecco's Modified Eagle Medium (DMEM)

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl sulfoxide (DMSO)

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • RNase A

    • Propidium Iodide (PI) stain for cell cycle

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktail

    • BCA Protein Assay Kit

  • Antibodies:

    • Primary: Rabbit anti-Bax, Rabbit anti-Bcl-2, Rabbit anti-Caspase-3, Rabbit anti-PARP, Rabbit anti-β-actin, Mouse anti-Cyclin D1

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • 96-well and 6-well plates

    • Microplate reader

    • Flow cytometer

    • Western blot electrophoresis and transfer systems

    • Chemiluminescence imaging system

Experimental Workflow

The overall experimental process is designed to assess the compound's effect on cell viability, its ability to induce apoptosis, and its impact on cell cycle progression.

G cluster_prep Preparation cluster_screen Primary Screening cluster_mechanism Mechanism of Action Studies prep1 MCF-7 Cell Culture (DMEM + 10% FBS) screen1 MTT Assay (Cell Viability) prep1->screen1 prep2 Compound Preparation (this compound in DMSO) prep2->screen1 screen2 Determine IC50 Value screen1->screen2 24h, 48h, 72h mech1 Apoptosis Assay (Annexin V/PI Staining) screen2->mech1 Treat with IC50 mech2 Cell Cycle Analysis (PI Staining) screen2->mech2 Treat with IC50 mech3 Western Blot Analysis (Protein Expression) screen2->mech3 Treat with IC50

Caption: Overall experimental workflow for screening the compound.

Detailed Experimental Protocols

Protocol: Cell Viability (MTT Assay)
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO, final concentration < 0.1%).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates (2 x 10⁵ cells/well). After 24 hours, treat the cells with this compound at its predetermined IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation (1500 rpm for 5 minutes).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: Western Blot Analysis
  • Cell Lysis: After treating MCF-7 cells in 6-well plates with the IC50 concentration of the compound for 48 hours, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each sample onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensity using software like ImageJ, normalizing to the β-actin loading control.

Hypothetical Results

(Note: The following data is representative and serves as an example of how to present results from the described protocols.)

Table 1: Cytotoxicity of this compound on MCF-7 Cells
Time PointIC50 Value (µM)
24 hours45.2 ± 3.1
48 hours28.7 ± 2.5
72 hours15.9 ± 1.8
Table 2: Apoptosis Induction in MCF-7 Cells (48h Treatment)
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Control (Vehicle)95.1 ± 2.22.5 ± 0.51.8 ± 0.40.6 ± 0.1
Compound (IC50)55.4 ± 3.820.3 ± 2.119.8 ± 2.54.5 ± 0.9
Table 3: Relative Expression of Apoptosis-Related Proteins
ProteinControl (Vehicle)Compound (IC50)Fold Change
Bax (Pro-apoptotic)1.00 ± 0.082.45 ± 0.15↑ 2.45x
Bcl-2 (Anti-apoptotic)1.00 ± 0.060.41 ± 0.05↓ 0.59x
Cleaved Caspase-31.00 ± 0.113.89 ± 0.21↑ 3.89x
Bax/Bcl-2 Ratio1.005.98↑ 5.98x

Proposed Signaling Pathway

The hypothetical data suggests that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. The compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in the cleavage of executioner caspases like Caspase-3.

G compound Benzo[d]thiazole- 7-carboxylic acid bcl2 Bcl-2 compound->bcl2 Inhibition bax Bax compound->bax Activation mito Mitochondrion bcl2->mito bax->mito cytoC Cytochrome c Release mito->cytoC cas9_a Caspase-9 cytoC->cas9_a Activates cas9 Pro-Caspase-9 cas3_a Caspase-3 (Cleaved) cas9_a->cas3_a Cleaves cas3 Pro-Caspase-3 parp_c Cleaved PARP cas3_a->parp_c Cleaves apoptosis Apoptosis cas3_a->apoptosis parp PARP parp_c->apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by the compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of this compound's anticancer potential against the MCF-7 breast cancer cell line. The combination of cell viability, apoptosis, and protein expression analyses allows for a comprehensive preliminary assessment of the compound's efficacy and its primary mechanism of action, guiding further preclinical development.

The Untapped Potential of Benzo[d]thiazole-7-carboxylic Acid in Fluorescent Probe Development: Application Notes and Protocols Based on Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable gap in the development of fluorescent probes directly utilizing Benzo[d]thiazole-7-carboxylic acid as the core fluorophore. While the broader benzothiazole scaffold is a cornerstone in the design of fluorescent sensors for a myriad of analytes, specific applications of the 7-carboxylic acid derivative remain largely unexplored in published research. This document, therefore, aims to provide valuable insights for researchers, scientists, and drug development professionals by presenting detailed application notes and protocols for structurally related and functionally relevant benzothiazole-based fluorescent probes.

The information herein is based on established benzothiazole derivatives that share key structural motifs and signaling mechanisms. By understanding the principles governing these existing probes, it is possible to extrapolate and propose potential applications and design strategies for novel sensors derived from this compound. The carboxylic acid moiety offers a versatile chemical handle for further functionalization, suggesting a promising, yet untapped, potential for this specific scaffold in the development of next-generation fluorescent probes.

Application Note 1: Detection of Metal Ions with Benzothiazole-Based Probes

Benzothiazole derivatives have been extensively employed as chemosensors for various metal ions due to the coordinating ability of the nitrogen and sulfur atoms in the heterocyclic ring. These probes often exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a specific metal ion.

Example Probe: A Benzothiazole Derivative for Zinc (II) and Copper (II) Detection

A novel biphenyl-benzothiazole-based chemosensor has been synthesized for the ratiometric and colorimetric detection of Zn²⁺, Cu²⁺, and Ni²⁺. This probe demonstrates a "turn-on" fluorescence response to Zn²⁺ and a "turn-off" response for Cu²⁺ and Ni²⁺.

Quantitative Data Summary

Probe CharacteristicValue
Target AnalytesZn²⁺, Cu²⁺, Ni²⁺
Detection Limit (Zn²⁺)0.25 ppm
Detection Limit (Cu²⁺)0.34 ppm
Detection Limit (Ni²⁺)0.30 ppm
Binding Stoichiometry (Probe:Metal)2:1
Solvent SystemDMSO/CHCl₃ (50:50, v/v)

Signaling Pathway

The proposed signaling mechanism involves the chelation of the metal ion by the nitrogen and oxygen or sulfur atoms of the benzothiazole derivative, leading to a change in the intramolecular charge transfer (ICT) process, which in turn modulates the fluorescence output.

G Probe Benzothiazole Probe (Low Fluorescence) Chelation Chelation Probe->Chelation Metal Metal Ion (e.g., Zn²⁺) Metal->Chelation Complex Probe-Metal Complex (High Fluorescence) Chelation->Complex

Chelation of a metal ion by the benzothiazole probe.

Experimental Protocol: Synthesis and Metal Ion Sensing

  • Probe Synthesis:

    • A biphenyl-benzothiazole precursor is synthesized through a multi-step reaction involving the condensation of appropriate aromatic aldehydes and amines.

    • The final probe is obtained by introducing specific functional groups that act as metal binding sites.

    • The synthesized compound is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and HRMS.

  • Preparation of Solutions:

    • Prepare a stock solution of the benzothiazole probe (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of various metal perchlorates (e.g., 10 mM) in deionized water.

  • Fluorescence Titration:

    • In a quartz cuvette, place a solution of the probe in the desired solvent system (e.g., DMSO/CHCl₃).

    • Record the initial fluorescence spectrum.

    • Incrementally add aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Monitor the changes in fluorescence intensity at the specific excitation and emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the metal ion concentration to determine the binding constant.

    • Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Application Note 2: Probes for Reactive Oxygen Species (ROS)

Benzothiazole-based probes have been developed for the detection of various reactive oxygen species, which are important signaling molecules in many biological processes.

Example Probe: A Benzothiazole-Based Probe for Hypochlorous Acid (HClO)

A benzothiazole-based "turn-on" fluorescent probe with a large Stokes shift (190 nm) has been developed for the detection of hypochlorous acid.[1]

Quantitative Data Summary

Probe CharacteristicValue
Target AnalyteHypochlorous Acid (HClO)
Detection Limit0.08 µM[1]
Stokes Shift190 nm[1]
Response"Turn-on" fluorescence
SelectivityHigh selectivity over other ROS

Signaling Pathway

The sensing mechanism involves the specific oxidation of an oxime moiety on the probe by HClO to a nitrile oxide. This transformation alters the electronic properties of the fluorophore, leading to a significant increase in fluorescence.[1]

G Probe Benzothiazole-Oxime Probe (Non-fluorescent) Oxidation Oxidation Probe->Oxidation HClO Hypochlorous Acid HClO->Oxidation Product Nitrile Oxide Product (Fluorescent) Oxidation->Product G Start This compound Ester Esterification Start->Ester Amide Amidation Start->Amide EsterProbe Ester-based Probes (e.g., for enzyme activity) Ester->EsterProbe AmideProbe Amide-based Probes (e.g., for pH sensing) Amide->AmideProbe Bioconjugate Bioconjugation (e.g., to proteins, DNA) AmideProbe->Bioconjugate Targeting Targeted Imaging Probes Bioconjugate->Targeting

References

Application Notes and Protocols: Benzo[d]thiazole-7-carboxylic Acid as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[d]thiazole-7-carboxylic acid is a privileged heterocyclic scaffold that serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules. Its rigid bicyclic structure and the presence of a modifiable carboxylic acid group make it an attractive building block in medicinal chemistry. Derivatives of this core have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation, by interacting with a range of biological targets.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive compounds derived from this compound, with a focus on its application in developing kinase inhibitors and antimicrobial agents.

Application in Kinase Inhibition for Anticancer Therapy

Derivatives of benzo[d]thiazole have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[6][7][8] The benzothiazole scaffold can mimic the adenine moiety of ATP, enabling competitive binding to the kinase catalytic domain and thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[8]

Targeting the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is a key signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Several studies have reported the design and synthesis of benzothiazole derivatives as potent and selective PI3K inhibitors.[6][9]

A notable example involves the synthesis of a series of novel benzothiazole derivatives that exhibit selective inhibitory activity against the p110β isoform of PI3K.[9] Compound 11 from this series, derived from a benzothiazole core, displayed excellent potency and selectivity for PI3Kβ over other Class I PI3K isoforms and mTOR.[9]

CompoundPI3Kβ IC50 (μM)PI3Kα IC50 (μM)PI3Kγ IC50 (μM)PI3Kδ IC50 (μM)mTOR IC50 (μM)A549 IC50 (μM)MCF7 IC50 (μM)SKOV3 IC50 (μM)
10 ----->50>50>50
11 0.0428.7412.146.4764.31.82.53.1
GDC-0941 0.0280.0140.260.0330.490.290.410.38

Data synthesized from a study on novel benzothiazole derivatives as selective PI3Kβ inhibitors.[9]

Experimental Protocol: Synthesis of a Benzothiazole-based PI3Kβ Inhibitor (Compound 11 analog)

This protocol outlines the general synthesis of a PI3Kβ inhibitor based on the structure of compound 11 .

Step 1: Amide Coupling of this compound

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (e.g., 4-(trifluoromethyl)aniline) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Step 2: Further functionalization (if required)

The synthesized amide can be further modified depending on the desired final compound. For instance, a terminal alkyne could be introduced for subsequent "click chemistry" reactions to append different moieties.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of synthesized compounds against PI3K isoforms.

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • Add the purified kinase (e.g., PI3Kβ) to the wells of a 96-well plate.

  • Add the synthesized benzothiazole derivatives at various concentrations (typically a serial dilution).

  • Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate (e.g., PIP2).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product (e.g., PIP3) formed using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzothiazole Benzo[d]thiazole Inhibitor Benzothiazole->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of benzothiazole derivatives.

Application in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[2][10][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase or dihydropteroate synthase (DHPS).[12][13]

Development of Antibacterial and Antifungal Agents

A variety of 2-substituted benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of novel benzothiazole analogs generated via click chemistry demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MIC) lower than the standard drug ciprofloxacin.[10]

CompoundS. aureusE. faecalisS. typhiE. coliK. pneumoniaeP. aeruginosaC. albicansA. niger
3e 3.123.123.123.123.123.1212.525
3n 2550100100501001.563.12
Ciprofloxacin 6.256.256.256.256.256.25--
Amphotericin B ------3.126.25

Data synthesized from a study on the antimicrobial activity of novel benzothiazole analogs.[10][11]

Experimental Protocol: Synthesis of a Benzothiazole-Triazole Hybrid

This protocol outlines the synthesis of a benzothiazole-triazole conjugate, a class of compounds that has shown significant antimicrobial activity.[10]

Step 1: Synthesis of an Azide-functionalized Benzothiazole

  • Start with a suitable 2-aminobenzothiazole derivative bearing a functional group amenable to conversion to an azide (e.g., a hydroxyl or halo group).

  • Convert the functional group to an azide using standard chemical procedures (e.g., reaction with sodium azide).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • Dissolve the azide-functionalized benzothiazole (1.0 eq) and a terminal alkyne (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O).

  • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate, to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, work up the reaction by extracting with an organic solvent.

  • Purify the resulting triazole product by column chromatography.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the microorganism to be tested.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

Antimicrobial_Workflow Start Start: Benzo[d]thiazole- 7-carboxylic acid Synthesis Chemical Synthesis (e.g., Amide Coupling, Click Chemistry) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Antimicrobial Screening (Broth Microdilution - MIC) Purification->Screening Hit Identification of 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Analysis Lead Lead Optimization Hit->Lead Progression SAR->Synthesis Iterative Design

Caption: A typical workflow for the discovery of antimicrobial agents from a benzothiazole scaffold.

Conclusion

This compound represents a highly versatile and valuable building block for the development of novel bioactive molecules. Its derivatives have demonstrated significant potential as kinase inhibitors for cancer therapy and as potent antimicrobial agents. The synthetic accessibility and the possibility for diverse functionalization of the benzothiazole core continue to make it a focal point of research in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundational guide for researchers aiming to explore the vast therapeutic potential of this remarkable scaffold.

References

Metal-Free Synthesis of Benzothiazoles from 2-Aminothiophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metal-free synthesis of benzothiazoles, a critical scaffold in medicinal chemistry and materials science. The following sections outline various synthetic strategies starting from the readily available 2-aminothiophenol, with a focus on environmentally benign and cost-effective methodologies.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds possessing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Traditional syntheses often rely on transition-metal catalysts, which can lead to product contamination and increased costs. The protocols detailed herein focus on metal-free approaches, offering greener and more sustainable alternatives for the synthesis of these valuable molecules. These methods primarily involve the condensation of 2-aminothiophenol with various carbonyl-containing compounds such as aldehydes, carboxylic acids, and acyl chlorides.[2]

Synthesis from 2-Aminothiophenol and Aldehydes

The condensation of 2-aminothiophenol with aldehydes is one of the most direct and widely used methods for the synthesis of 2-substituted benzothiazoles. Several metal-free catalytic systems have been developed to promote this transformation efficiently.

Visible-Light-Promoted Synthesis

This method offers an environmentally friendly approach, utilizing visible light as a renewable energy source to drive the reaction in the absence of traditional metal catalysts.[3][4] The reaction is typically carried out under an air atmosphere, with a simple light source such as a blue LED.[4]

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Aminothiophenol Aldehyde Solvent (e.g., Acetonitrile) Vessel Reaction Vessel Reactants->Vessel Irradiation Visible Light (Blue LED) Air Atmosphere Stirring for 6h Vessel->Irradiation Evaporation Solvent Evaporation Irradiation->Evaporation Purification Column Chromatography Evaporation->Purification Product 2-Substituted Benzothiazole Purification->Product

Caption: Experimental workflow for visible-light-promoted benzothiazole synthesis.

Quantitative Data

EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde2-Phenylbenzothiazole685
24-Methylbenzaldehyde2-(p-Tolyl)benzothiazole688
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzothiazole692
44-Chlorobenzaldehyde2-(4-Chlorophenyl)benzothiazole682
52-Naphthaldehyde2-(Naphthalen-2-yl)benzothiazole686
6Cinnamaldehyde2-Styrylbenzothiazole675
7Hexanal2-Pentylbenzothiazole668

Experimental Protocol

  • To a reaction vessel, add 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.2 mmol), and acetonitrile (5 mL).

  • Stir the reaction mixture under an air atmosphere.

  • Irradiate the mixture with a 12W blue LED lamp at room temperature for 6 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-substituted benzothiazole.

Hydrogen Peroxide/Hydrochloric Acid (H₂O₂/HCl) Catalyzed Synthesis

This protocol utilizes a simple and inexpensive H₂O₂/HCl system as an efficient catalyst for the condensation of 2-aminothiophenol with aldehydes at room temperature.[5][6] The method is characterized by its short reaction times and high yields.[2][5]

Reaction Mechanism

G 2-ATP 2-Aminothiophenol Intermediate Schiff Base Intermediate 2-ATP->Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate Cyclized_Intermediate Benzothiazoline Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-Substituted Benzothiazole Cyclized_Intermediate->Product Oxidation (H₂O₂/HCl)

Caption: Proposed mechanism for H₂O₂/HCl catalyzed benzothiazole synthesis.

Quantitative Data

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde4594
24-Chlorobenzaldehyde5092
34-Nitrobenzaldehyde6085
44-Methylbenzaldehyde4593
54-Methoxybenzaldehyde5591

Data sourced from studies by Guo and colleagues.[2][5]

Experimental Protocol

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by concentrated hydrochloric acid (3.0 mmol) at room temperature.[2][6]

  • Stir the reaction mixture at room temperature for the time specified in the table (typically 45-60 minutes).

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzothiazole.

Synthesis from 2-Aminothiophenol and Carboxylic Acids

The reaction of 2-aminothiophenol with carboxylic acids provides another important route to 2-substituted benzothiazoles. This approach often requires a dehydrating agent or catalyst to facilitate the condensation.

Brønsted Acid Catalyzed Synthesis with β-Diketones

While not a direct reaction with simple carboxylic acids, the Brønsted acid-catalyzed cyclization with β-diketones is a notable metal-free method to synthesize specific 2-substituted benzothiazoles.[7][8][9] This reaction proceeds under mild, oxidant-free, and metal-free conditions.[7]

Reaction Workflow

G Reactants 2-Aminothiophenol β-Diketone TsOH·H₂O (cat.) Solvent Solvent (e.g., Acetonitrile) or Solvent-free Reactants->Solvent Reaction Stir at RT or 80°C 16h Solvent->Reaction Workup Aqueous Work-up Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Substituted Benzothiazole Purification->Product

Caption: General workflow for Brønsted acid-catalyzed synthesis.

Quantitative Data

Entryβ-DiketoneTemperature (°C)SolventTime (h)Yield (%)
12,4-PentanedioneRTSolvent-free16>99
23,5-HeptanedioneRTSolvent-free1690
32,6-Dimethyl-3,5-heptanedione80Acetonitrile1689
41,3-Diphenylpropane-1,3-dione130Toluene1685

Data from Mayo et al.[7]

Experimental Protocol

  • Combine 2-aminothiophenol (1.0 mmol), the β-diketone (1.5 mmol), and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 5 mol%).[7]

  • For solvent-free conditions, stir the mixture at room temperature for 16 hours.

  • For reactions requiring heating, add the specified solvent (e.g., acetonitrile or toluene, 4 mL) and stir at the indicated temperature for 16 hours.

  • After the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Synthesis from 2-Aminothiophenol and Acyl Chlorides

The reaction with acyl chlorides is a highly efficient method for the synthesis of 2-substituted benzothiazoles, often proceeding under mild conditions without the need for a catalyst.[10]

Thionyl Chloride-Mediated One-Pot Synthesis from Carboxylic Acids

This protocol involves the in situ generation of the acyl chloride from a carboxylic acid using thionyl chloride, followed by reaction with 2-aminothiophenol in a one-pot procedure.[10]

Reaction Workflow

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Condensation and Cyclization cluster_workup Work-up & Purification Reactants1 Carboxylic Acid Thionyl Chloride Reaction1 Heat at 80°C 1 hour Reactants1->Reaction1 Reactants2 2-Aminothiophenol Toluene Reaction1->Reactants2 Reaction2 Add to cooled mixture Stir at RT, 1 hour Workup Aqueous Work-up Extraction Reaction2->Workup Purification Column Chromatography Workup->Purification Product 2-Substituted Benzothiazole Purification->Product

Caption: One-pot synthesis of benzothiazoles from carboxylic acids.

Quantitative Data

EntryCarboxylic AcidProductYield (%)
1Phenylacetic acid2-Benzylbenzothiazole98
2Benzoic acid2-Phenylbenzothiazole95
34-Chlorobenzoic acid2-(4-Chlorophenyl)benzothiazole96
4Cinnamic acid2-Styrylbenzothiazole92
5Cyclohexanecarboxylic acid2-Cyclohexylbenzothiazole94

Experimental Protocol

  • In a reaction flask, heat a mixture of the carboxylic acid (1.0 equiv) and thionyl chloride (1.2 equiv) at 80°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add a solution of 2-aminothiophenol (1.0 equiv) in toluene.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The metal-free synthetic routes presented here offer versatile and environmentally conscious alternatives for the preparation of a wide array of 2-substituted benzothiazoles. These protocols are characterized by mild reaction conditions, high yields, and simple work-up procedures, making them highly attractive for applications in academic research and the pharmaceutical industry. The choice of a specific protocol will depend on the desired substituent at the 2-position and the availability of the starting materials.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] These activities include anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][3][5] The therapeutic potential of benzothiazole-based compounds has led to the development of several clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease.[1][2] The versatility of the benzothiazole scaffold and its synthetic accessibility make it a privileged structure in drug discovery and development.[1][5]

Conventional methods for synthesizing benzothiazoles often require harsh reaction conditions, long reaction times, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[6][7] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative.[8][9][10][11] Microwave heating offers several advantages, including rapid reaction rates, higher yields, improved purity of products, and milder reaction conditions, all of which contribute to a more sustainable synthetic approach.[8][9][10][12] This is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8][10]

These application notes provide detailed protocols for the microwave-assisted synthesis of various benzothiazole derivatives, offering a greener and more efficient path for researchers in academia and the pharmaceutical industry.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained significant traction in organic chemistry due to its numerous benefits over conventional heating methods:

  • Increased Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[8][9][12]

  • Higher Yields: Often, microwave synthesis leads to a significant increase in product yields.[8][9][12]

  • Improved Purity: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and simpler purification.

  • Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is more energy-efficient than conventional methods that heat the entire apparatus.[8][11]

  • Green Chemistry: The reduction in reaction time, solvent use, and energy consumption aligns with the principles of green chemistry.[9][10][11]

General Experimental Workflow for Microwave-Assisted Synthesis

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of benzothiazole derivatives.

workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactants & Solvent Measured B Combined in Microwave Vial A->B Mixing C Vial Sealed & Placed in Microwave Reactor B->C D Irradiation Program (Time, Temp, Power) C->D Initiation E Reaction Cooled & Quenched D->E Completion F Product Extracted E->F G Purified (e.g., Recrystallization, Chromatography) F->G H Characterization (NMR, IR, MS) G->H I Purity & Yield Determined H->I

Caption: General workflow for microwave-assisted synthesis.

Protocol 1: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes

This protocol describes the condensation reaction of 2-aminothiophenol with various aromatic aldehydes under microwave irradiation. This is a common and efficient method for producing a diverse range of 2-arylbenzothiazoles.[12][13][14]

Experimental Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

  • Solvent Addition: Add a suitable solvent such as ethanol or operate under solvent-free conditions. Some protocols utilize ionic liquids as the reaction medium.[14]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature and power for a designated time. Typical conditions can range from 80-150 °C for 2-10 minutes.[13]

  • Work-up: After the reaction is complete, cool the vial to room temperature. If a solvent was used, it may be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the results for the microwave-assisted synthesis of various 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.

EntryAldehydeSolventPower (W)Time (min)Yield (%)
1BenzaldehydeEthanol180492
24-ChlorobenzaldehydeEthanol180595
34-MethoxybenzaldehydeEthanol180396
44-NitrobenzaldehydeEthanol180688
52-NaphthaldehydeSolvent-free200890

Note: The data presented is a representative compilation from various sources and may not reflect a single experiment.

Protocol 2: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Carboxylic Acids

This protocol outlines the direct condensation of 2-aminothiophenol with carboxylic acids under microwave irradiation, which is a more atom-economical approach compared to using acid derivatives.[6]

Experimental Procedure
  • Reactant Mixture: In a microwave-safe vessel, combine 2-aminothiophenol (1.0 equiv) and the carboxylic acid (1.5 equiv).

  • Catalyst/Dehydrating Agent: In some cases, a catalyst or a dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentasulfide (P4S10) may be added, although some procedures are catalyst-free.[6][15]

  • Microwave Irradiation: The mixture is irradiated in a microwave reactor. The power and time are optimized for the specific substrates. For example, irradiation at full microwave power for 20 minutes has been reported to give good results.[6]

  • Work-up: After cooling, the reaction mixture is typically neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Data Presentation

The table below shows a comparison of reaction times and yields for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various carboxylic acids.

EntryCarboxylic AcidCatalystPowerTime (min)Yield (%)
1Benzoic AcidNoneFull2085
2Acetic AcidNoneFull1578
3Phenylacetic AcidNoneFull1882
4Cinnamic AcidP4S10300W490
5Nicotinic AcidNoneFull2575

Note: The data presented is a representative compilation from various sources and may not reflect a single experiment.

Applications in Drug Development

Benzothiazole derivatives are of significant interest to drug development professionals due to their wide range of biological activities.[1][2][3][4][5] The ability to rapidly synthesize libraries of these compounds using microwave-assisted methods facilitates structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds.

The following diagram illustrates the logical relationship between the synthesis of benzothiazole derivatives and their potential applications in targeting various diseases.

applications cluster_synthesis Synthesis cluster_applications Therapeutic Applications A Microwave-Assisted Synthesis of Benzothiazole Derivatives B Anticancer A->B C Antimicrobial A->C D Anti-inflammatory A->D E Neurodegenerative Diseases A->E F Antidiabetic A->F

Caption: Applications of benzothiazole derivatives in drug discovery.

Some notable examples of the therapeutic applications of benzothiazoles include:

  • Anticancer Agents: Many benzothiazole derivatives have shown potent anticancer activity by targeting various enzymes and signaling pathways involved in tumor growth and proliferation.[1][2][5]

  • Antimicrobial Agents: The benzothiazole scaffold is present in compounds with significant antibacterial and antifungal properties.[1][3]

  • Neuroprotective Agents: As exemplified by Riluzole, benzothiazoles can modulate neuronal activity and offer therapeutic benefits in neurodegenerative disorders.[1]

  • Diagnostic Agents: Certain benzothiazole derivatives are used as imaging agents for detecting amyloid plaques in Alzheimer's disease.[1][2]

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally benign approach to producing benzothiazole derivatives. The protocols and data presented here provide a valuable resource for researchers and drug development professionals looking to explore the vast chemical space and therapeutic potential of this important class of heterocyclic compounds. The adoption of these modern synthetic techniques can accelerate the discovery and development of novel drug candidates.

References

Application Notes & Protocols: Developing Enzyme Inhibitors from Benzothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of enzyme inhibitors derived from benzothiazole carboxylic acids. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[1][2][3] Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] This guide focuses on the practical aspects of identifying and characterizing benzothiazole-based enzyme inhibitors, from initial screening to mechanistic studies.

Overview of Benzothiazole Carboxylic Acids as Enzyme Inhibitors

Benzothiazole and its derivatives are versatile pharmacophores that can be functionalized to achieve specific inhibitory activity against various enzymes.[1][4] The inclusion of a carboxylic acid moiety can enhance the binding affinity of these compounds to the active sites of target enzymes, often through interactions with key amino acid residues. Researchers have successfully developed benzothiazole-based inhibitors for a range of enzymes implicated in diseases such as Alzheimer's, cancer, and microbial infections.[2][3][5][6]

A notable strategy in drug design is the development of dual-target inhibitors, and benzothiazole derivatives have shown promise in this area. For instance, in the context of Alzheimer's disease, compounds have been designed to simultaneously inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[5][6][7]

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected benzothiazole derivatives against various enzyme targets. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Inhibitory Activity of Benzothiazole Derivatives against Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) [5]

CompoundTarget EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)
4a AChE56.3 ± 2.5Donepezil20.1 ± 1.4
MAO-B67.4 ± 3.1Selegiline37.4 ± 1.6
4d AChE89.6 ± 3.2Donepezil20.1 ± 1.4
MAO-B109.7 ± 4.3Selegiline37.4 ± 1.6
4f AChE23.4 ± 1.1Donepezil20.1 ± 1.4
MAO-B40.3 ± 1.7Selegiline37.4 ± 1.6
4g AChE36.7 ± 1.4Donepezil20.1 ± 1.4
4h AChE64.9 ± 2.9Donepezil20.1 ± 1.4
MAO-B85.1 ± 3.8Selegiline37.4 ± 1.6
4k AChE102.5 ± 4.8Donepezil20.1 ± 1.4
MAO-B124.3 ± 5.8Selegiline37.4 ± 1.6
4m AChE27.8 ± 1.0Donepezil20.1 ± 1.4
MAO-B56.7 ± 2.2Selegiline37.4 ± 1.6
4n AChE42.1 ± 1.8Donepezil20.1 ± 1.4

Table 2: Inhibitory Activity of Benzothiazole Derivatives against Carbonic Anhydrase (CA) Isoforms [8]

CompoundTarget EnzymeKᵢ (µM)
1 hCA I88.1
hCA II45.2
hCA V2.9
hCA XIII56.3

Table 3: Inhibitory Activity of Benzothiazole Derivatives against Other Enzymes

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Ig Succinate Dehydrogenase (SDH)<10 µg/mLThifluzamide-
5b Pancreatic Lipase23.89Orlistat57.75
5i Pancreatic Lipase28.87Orlistat57.75
8 α-glucosidase0.10 ± 0.05Acarbose0.27 ± 0.04
9 α-glucosidase0.13 ± 0.03Acarbose0.27 ± 0.04
3b Urease6.01 ± 0.23Thiourea11.58 ± 0.34
4a VEGFR-291 nM--

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of benzothiazole-based enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from human erythrocytes

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (benzothiazole derivatives)

  • Donepezil (reference inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 125 µL of DTNB solution to each well.

  • Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)

This assay measures the activity of MAO-B by monitoring the production of a fluorescent product.

Materials:

  • Human recombinant MAO-B

  • Kynuramine (substrate)

  • Phosphate buffer (pH 7.4)

  • Test compounds (benzothiazole derivatives)

  • Selegiline (reference inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of MAO-B and test compounds in phosphate buffer.

  • In a 96-well black microplate, add the test compound solution at various concentrations.

  • Add the MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the kynuramine substrate.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percentage of inhibition and determine the IC50 values as described for the AChE assay.

Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the stopped-flow method for measuring the CO₂ hydration activity of CA.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, V, XIII)

  • HEPES buffer (pH 7.4)

  • CO₂-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds (benzothiazole derivatives)

  • Acetazolamide (reference inhibitor)

  • Stopped-flow spectrophotometer

Procedure:

  • The assay measures the enzyme-catalyzed hydration of CO₂.

  • The initial rates of CO₂ hydration are determined in the presence and absence of inhibitors.

  • The enzyme and inhibitor solutions are mixed and incubated.

  • This mixture is then rapidly mixed with the CO₂-saturated solution containing the pH indicator.

  • The change in absorbance of the pH indicator is monitored over time to determine the reaction rate.

  • Inhibition constants (Kᵢ) are calculated from dose-response curves.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the viability of cell lines.

Materials:

  • Cell line (e.g., NIH/3T3 mouse embryonic fibroblast cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Visualizations

The following diagrams illustrate key concepts and workflows in the development of benzothiazole-based enzyme inhibitors.

G cluster_0 Drug Discovery & Development Workflow A Compound Synthesis (Benzothiazole Carboxylic Acids) B In Vitro Enzyme Inhibition Assays (e.g., AChE, MAO-B, CA) A->B C Determination of IC50 / Ki Values B->C D Structure-Activity Relationship (SAR) Studies C->D G In Silico Studies (Molecular Docking) C->G E Lead Optimization D->E E->A Iterative Synthesis F In Vitro Cytotoxicity Assays (e.g., MTT Assay) E->F H Preclinical Development F->H G->D

Caption: Workflow for the development of benzothiazole-based enzyme inhibitors.

G cluster_0 Dual Inhibition Strategy for Alzheimer's Disease AD Alzheimer's Disease Pathogenesis AChE Acetylcholinesterase (AChE) AD->AChE MAOB Monoamine Oxidase B (MAO-B) AD->MAOB Cholinergic ↓ Cholinergic Transmission AChE->Cholinergic Therapeutic Therapeutic Effect OxidativeStress ↑ Oxidative Stress MAOB->OxidativeStress Inhibitor Benzothiazole Derivative (e.g., Compound 4f) Inhibitor->AChE Inhibits Inhibitor->MAOB Inhibits

Caption: Signaling pathway for dual inhibition in Alzheimer's disease.

G cluster_0 Structure-Activity Relationship (SAR) Logic Benzothiazole Benzothiazole Core Pharmacophore Enzyme Enzyme Active Site Binding Pockets Benzothiazole->Enzyme Binds to Substituents Substituents at C2, C6, etc. -COOH, -R groups Substituents->Enzyme Modulates Binding Activity Biological Activity ↑ Potency ↓ Toxicity Substituents->Activity Influences Enzyme->Activity Determines

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1] The evaluation of the cytotoxic potential of these compounds is a critical first step in the drug discovery pipeline. This document provides detailed protocols for a panel of commonly used in vitro assays to assess the cytotoxicity of benzothiazole compounds, including methods to evaluate cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation: Comparative Cytotoxicity of Benzothiazole Derivatives

The cytotoxic efficacy of benzothiazole derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[2] A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values for several benzothiazole derivatives against various human cancer cell lines, offering a comparative overview.

Table 1: Cytotoxicity of Selected Benzothiazole Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 4a PANC-1Pancreatic Cancer27 ± 0.24[3]
Compound 4b PANC-1Pancreatic Cancer35 ± 0.51[3]
Gemcitabine (Control) PANC-1Pancreatic Cancer52 ± 0.72[3]
Novel Benzothiazole Derivative HepG2Hepatocellular Carcinoma0.39[4]
Novel Benzothiazole Derivative A549Lung Carcinoma1.25[4]
Novel Benzothiazole Derivative MCF-7Breast Adenocarcinoma2.11[4]
Novel Benzothiazole Derivative HCT-116Colon Carcinoma3.54[4]
Cisplatin (Control) MCF-7Breast Cancer13.33[5]
Benzothiazole Derivative 4 MCF-7Breast Cancer8.64[5]
Benzothiazole Derivative 5c MCF-7Breast Cancer7.39[5]
Benzothiazole Derivative 5d MCF-7Breast Cancer7.56[5]
Benzothiazole Derivative 6b MCF-7Breast Cancer5.15[5]

Note: This table is a partial representation of data from the cited studies. For a complete list, please refer to the original publications.[4]

Experimental Workflow

The systematic evaluation of novel benzothiazole compounds for their cytotoxic effects involves a series of well-defined steps, from initial screening for cell viability to more detailed mechanistic studies to understand how the compounds induce cell death.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A Cell Line Culture (e.g., MCF-7, A549, HepG2) B Seed Cells in 96-well Plates A->B D Treat Cells with Serial Dilutions of Compound B->D C Prepare Benzothiazole Compound Stock and Working Solutions C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Apoptosis Assay (Annexin V/PI Staining) D->G H Measure Absorbance/ Fluorescence E->H F->H G->H I Calculate % Cell Viability and IC50 Values H->I J Determine Mechanism of Action (e.g., Apoptosis Pathway) I->J

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity and apoptosis assays are provided below. These protocols can be adapted for the evaluation of various benzothiazole compounds.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Principle: Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple formazan product.[4] The amount of formazan produced is proportional to the number of living cells.[4]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., 4 x 10³ to 1 x 10⁵ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[3][4]

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole compounds (e.g., 0.5 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[3][4] Include a vehicle control (e.g., 0.1% DMSO).[4]

  • MTT Addition: Add MTT solution (e.g., 10-20 µL/well of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[2][4]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 450 nm or 570 nm using a microplate reader.[4][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and compromised membrane integrity.[4][7]

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage.[4] The amount of LDH in the culture supernatant is proportional to the number of lysed cells.[4]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[4]

  • Supernatant Collection: After the treatment period, centrifuge the microplate and carefully collect the cell culture supernatant.[4]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[4]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[4][7]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[8]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of completely lysed cells.[4]

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[1] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells but can stain the DNA of cells with a compromised membrane, such as late apoptotic and necrotic cells.[1]

Protocol:

  • Cell Treatment: Treat cells with the benzothiazole compound at various concentrations for a specified time.[1]

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[1]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

    • Necrotic cells: Annexin V-negative and PI-positive.[1]

Signaling Pathway: Mitochondria-Mediated Apoptosis

Several studies suggest that benzothiazole derivatives induce apoptosis through the mitochondria-mediated intrinsic pathway.[1] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and subsequent caspase activation.[1][9]

G cluster_0 Upstream Signaling cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade A Benzothiazole Compounds B Cellular Stress (e.g., ROS production) A->B C Bcl-2 Family Regulation B->C D Bax (Pro-apoptotic) Activation C->D E Bcl-2 (Anti-apoptotic) Inhibition C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Caption: Mitochondria-mediated intrinsic apoptosis pathway induced by benzothiazole compounds.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the in vitro cytotoxic evaluation of benzothiazole compounds. By employing a combination of assays that measure different cellular parameters, researchers can gain valuable insights into the potency and mechanism of action of these promising anticancer agents. The provided methodologies offer a standardized approach to facilitate the identification and characterization of lead compounds for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Benzothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzothiazole carboxylic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted benzothiazole carboxylic acids, offering potential causes and solutions in a question-and-answer format.

Issue ID Problem Potential Causes Suggested Solutions
SYN-001 Low to No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor reagent quality: Degradation of starting materials (e.g., oxidation of 2-aminothiophenol). 3. Catalyst inefficiency: Inactive or inappropriate catalyst for the specific substrates. 4. Unfavorable reaction conditions: Use of harsh conditions like strong acids (e.g., PPA) can lead to side reactions and lower yields.[1] 5. Steric hindrance: Bulky substituents on the aniline or carboxylic acid can impede the reaction.1. Optimize reaction conditions: Incrementally increase reaction time and/or temperature and monitor progress by TLC. 2. Verify reagent purity: Use freshly purified or commercially available high-purity starting materials. 2-aminothiophenol is prone to oxidation and should be handled under an inert atmosphere if possible. 3. Screen catalysts: Experiment with different catalysts, such as milder Lewis acids or supported catalysts, which can sometimes offer better yields and easier work-up.[1] 4. Explore milder conditions: Consider methods that avoid harsh acids, for instance, using catalysts like samarium (III) triflate in aqueous media or employing microwave-assisted synthesis.[1][2][3] 5. Modify synthetic route: If steric hindrance is a significant issue, consider alternative synthetic strategies or starting materials with less bulky groups.
SYN-002 Formation of Multiple Side Products 1. Side reactions: Competing reaction pathways, such as polymerization or self-condensation of starting materials. 2. Over-reaction/degradation: Product degradation under harsh reaction conditions (e.g., high temperature for extended periods). 3. Oxidation: Oxidation of the thiol group in 2-aminothiophenol to a disulfide.1. Adjust stoichiometry: Carefully control the molar ratios of reactants. 2. Lower reaction temperature: Run the reaction at the lowest effective temperature to minimize side reactions. 3. Use of inert atmosphere: Performing the reaction under nitrogen or argon can prevent oxidation of sensitive reagents.
SYN-003 Difficulty in Product Purification 1. Zwitterionic nature: The presence of both a basic amino group and an acidic carboxylic acid group can make the product highly polar and difficult to isolate.[4] 2. Inseparable impurities: Side products with similar polarity to the desired product. 3. Low solubility: The product may be poorly soluble in common organic solvents.1. Protecting group strategy: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the cyclization reaction. The ester can be hydrolyzed in a subsequent step.[4] 2. pH adjustment during work-up: Carefully adjust the pH of the aqueous phase during extraction to protonate or deprotonate the functional groups, thereby altering the compound's solubility and facilitating separation. Precipitation by adjusting the pH to the isoelectric point can also be effective.[4] 3. Chromatography optimization: Use a different stationary phase (e.g., alumina instead of silica gel) or a gradient elution with a polar solvent system. 4. Recrystallization: Experiment with various solvent systems for recrystallization to obtain a pure product.
SYN-004 Inconsistent Reaction Outcomes 1. Atmospheric moisture: Some reagents or catalysts may be sensitive to moisture. 2. Variability in starting material quality: Batches of starting materials may have different purity levels. 3. Scaling issues: Reaction conditions that work on a small scale may not be directly transferable to a larger scale.1. Use of dry solvents and glassware: Ensure all solvents are anhydrous and glassware is properly dried before use. 2. Standardize starting materials: Use starting materials from a reliable source and of a consistent purity. 3. Re-optimization for scale-up: When scaling up a reaction, it may be necessary to re-optimize parameters such as heating, stirring, and addition rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzothiazole carboxylic acids?

A1: The most prevalent methods involve the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative (such as an acyl chloride or ester).[5] Another common approach is the reaction of a substituted 4-aminobenzoic acid with a thiocyanating agent like potassium thiocyanate (KSCN) in the presence of bromine.[6][7]

Q2: Why is polyphosphoric acid (PPA) often used in benzothiazole synthesis, and what are its drawbacks?

A2: Polyphosphoric acid (PPA) acts as both a catalyst and a dehydrating agent, promoting the cyclization reaction. However, it has several drawbacks, including harsh reaction conditions (high temperatures), difficulty in work-up, and the potential for side reactions, which can lead to lower yields and selectivity.[1]

Q3: Are there greener alternatives to traditional synthesis methods?

A3: Yes, several more environmentally friendly methods have been developed. These include using water as a solvent, employing reusable catalysts, and utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.[2][3][8][9] For instance, samarium (III) triflate has been used as a reusable catalyst in aqueous media for the synthesis of 2-substituted benzothiazoles.[1][10]

Q4: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A4: The electronic nature of substituents can significantly influence the reaction rate and yield. Electron-donating groups on the aniline ring generally increase the nucleophilicity of the amino group, which can facilitate the reaction.[11] Conversely, strong electron-withdrawing groups may decrease the reactivity.[11] The effect of substituents on the carboxylic acid component can also vary depending on the specific reaction mechanism.

Q5: Is it necessary to protect the carboxylic acid group during the synthesis?

A5: In many cases, protecting the carboxylic acid group, typically as an ester, is advantageous.[4] This prevents the formation of zwitterionic species that can be difficult to handle and purify.[4] The ester can then be hydrolyzed to the carboxylic acid in a final step. This strategy can lead to cleaner reactions and higher isolated yields.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-benzothiazole-6-carboxylic acid from 4-aminobenzoic acid

This protocol is adapted from a patented procedure for the synthesis of 2-amino-benzothiazole-6-carboxylic acid.[4]

Materials:

  • 4-aminobenzoic acid

  • Sodium thiocyanate (NaSCN)

  • Methanol (MeOH)

  • Bromine (Br₂)

  • 1 M Hydrochloric acid (HCl)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Suspend 4-aminobenzoic acid (100 g, 0.73 mol) in methanol.

  • Add sodium thiocyanate (65 g, 0.8 mol) to the suspension.

  • Cool the mixture to -10 °C.

  • Add bromine (38 mL, 0.73 mol) dropwise, ensuring the internal temperature remains below -5 °C.

  • Stir the reaction mixture for 2 hours at this temperature.

  • Filter the resulting precipitate and suspend it in 350 mL of 1 M HCl.

  • Heat the suspension to reflux for 30 minutes.

  • Filter the hot mixture immediately.

  • To the hot filtrate, add 150 mL of concentrated HCl.

  • A white solid of 2-amino-benzothiazole-6-carboxylic acid will precipitate.

  • Filter the solid, wash with water, and dry.

Expected Yield: Approximately 42%[4]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation start1 4-Aminobenzoic Acid step1 Mix in Methanol Cool to -10°C start1->step1 start2 NaSCN start2->step1 start3 Bromine step2 Add Bromine Stir for 2h < -5°C start3->step2 step1->step2 step3 Filter Precipitate step2->step3 step4 Reflux in 1M HCl step3->step4 step5 Hot Filtration step4->step5 step6 Precipitate with conc. HCl step5->step6 step7 Filter and Dry step6->step7 product 2-Amino-benzothiazole- 6-carboxylic acid step7->product

Caption: Workflow for the synthesis of 2-amino-benzothiazole-6-carboxylic acid.

troubleshooting_low_yield problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Poor Reagent Quality problem->cause2 cause3 Catalyst Inefficiency problem->cause3 cause4 Side Reactions problem->cause4 solution1 Optimize Time/Temp cause1->solution1 solution2 Verify Reagent Purity cause2->solution2 solution3 Screen Catalysts cause3->solution3 solution4 Use Milder Conditions cause4->solution4

Caption: Troubleshooting logic for low product yield in benzothiazole synthesis.

References

Technical Support Center: Purification of Benzo[d]thiazole-7-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Benzo[d]thiazole-7-carboxylic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, this compound, should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).

Q2: How do I select a suitable solvent for the recrystallization of this compound?

The selection of an appropriate solvent is crucial for successful recrystallization. Due to the presence of a polar carboxylic acid group and a larger, less polar benzothiazole ring system, a solvent of intermediate to high polarity is often a good starting point. Ethanol is a commonly used solvent for recrystallizing benzothiazole derivatives.[1] A good practice is to perform small-scale solubility tests with a few milligrams of the crude product in various solvents to observe its solubility at room temperature and upon heating.

Q3: What should I do if my compound is soluble in most common solvents at room temperature?

If this compound is found to be soluble in a solvent even at room temperature, a single-solvent recrystallization will likely result in poor yield. In such cases, a solvent/anti-solvent system is recommended. Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly to induce crystallization. A common example of such a system is ethanol (solvent) and water (anti-solvent).

Q4: Can I use a mixture of solvents for recrystallization?

Yes, using a solvent mixture, often referred to as a solvent/anti-solvent system, is a very common and effective technique. This is particularly useful when no single solvent has the ideal solubility characteristics. Common miscible solvent pairs with differing polarities, such as ethanol/water, acetone/hexane, or ethyl acetate/hexane, can be tested.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Oiling Out (Compound separates as a liquid instead of solid crystals)- The boiling point of the solvent is too high, and the solution becomes supersaturated at a temperature above the melting point of the solute.- The concentration of the solute is too high.- Significant impurities are present, causing a depression of the melting point.- Use a lower-boiling point solvent.- Add a small amount of additional hot solvent to decrease the concentration.- Allow the solution to cool more slowly to give crystals time to form.- Consider pre-purification by another method (e.g., column chromatography) if impurities are substantial.
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated.- The compound is too soluble in the cold solvent.- The cooling process is too rapid, preventing nucleation.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- If the solution is in an ice bath, remove it and allow it to cool slowly to room temperature first.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound, if available.
Low Recovery Yield - The compound has significant solubility in the cold solvent.- Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration.- Excessive washing of the collected crystals.- Ensure the solution is cooled thoroughly in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the funnel and filter paper during hot filtration to prevent clogging.- Wash the crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.- Perform a second recrystallization.
Formation of Very Fine Crystals - The solution cooled too quickly.- Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath.

Data Presentation

Solvent Polarity Expected Solubility (at room temp) Expected Solubility (at boiling point) Suitability for Recrystallization
WaterHighLowModerate to HighPotentially suitable, likely as an anti-solvent.
EthanolHighModerateHighGood candidate for single-solvent or as the primary solvent in a mixed system.[1]
MethanolHighModerate to HighHighMay be too good a solvent, leading to low recovery.
AcetoneMediumModerateHighGood candidate for screening.
Ethyl AcetateMediumLow to ModerateHighGood candidate for screening.
DichloromethaneMediumLowModerateMay be suitable, but volatility can be an issue.
TolueneLowVery LowLow to ModerateUnlikely to be a good solvent.
HexaneLowInsolubleInsolublePotential as an anti-solvent.

Disclaimer: The solubility data presented is qualitative and based on the chemical structure of this compound. It is strongly recommended to perform preliminary small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary tests, choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature to remove any residual solvent.

General Protocol for Solvent/Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (anti-solvent, e.g., water) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Drying: Follow steps 5-7 from the single-solvent protocol.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Compound B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization start Recrystallization Issue? oiling_out Oiling Out? start->oiling_out Yes no_crystals No Crystals Form? start->no_crystals No sol_oiling_1 Use lower boiling point solvent oiling_out->sol_oiling_1 Yes sol_oiling_2 Add more hot solvent & cool slowly oiling_out->sol_oiling_2 Yes low_yield Low Yield? no_crystals->low_yield No sol_no_crystals_1 Evaporate some solvent no_crystals->sol_no_crystals_1 Yes sol_no_crystals_2 Scratch flask or add seed crystal no_crystals->sol_no_crystals_2 Yes sol_low_yield_1 Use minimum hot solvent low_yield->sol_low_yield_1 Yes sol_low_yield_2 Ensure thorough cooling low_yield->sol_low_yield_2 Yes sol_low_yield_3 Wash with minimal ice-cold solvent low_yield->sol_low_yield_3 Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Benzothiazole Synthesis from 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of benzothiazoles from 2-aminothiophenol, with a focus on the classical Phillips and Hughes-Loderer methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in benzothiazole synthesis starting from 2-aminothiophenol?

A1: The most prevalent side reactions include:

  • Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol is highly susceptible to oxidation, leading to the formation of bis(2-aminophenyl) disulfide. This is a common impurity, especially when reactions are exposed to air.[1]

  • Incomplete Cyclization: The reaction proceeds through an N-acyl-2-aminothiophenol intermediate. If the cyclization step is incomplete, this intermediate will remain as a significant impurity in the final product.

  • Dimerization and Polymerization: Under certain conditions, intermolecular reactions can occur, leading to the formation of dimeric or polymeric byproducts, which can complicate purification.

  • Thermal Decomposition: At excessively high temperatures, the starting materials, intermediates, or the final benzothiazole product can degrade, leading to a variety of smaller, undesired molecules and a lower yield.

Q2: I'm getting a low yield in my benzothiazole synthesis. What are the likely causes?

A2: Low yields can stem from several factors:

  • Poor Quality Starting Materials: Impure 2-aminothiophenol, which may already contain bis(2-aminophenyl) disulfide, can significantly reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to incomplete reactions or favor the formation of side products. For instance, in the Phillips synthesis using polyphosphoric acid (PPA), temperatures that are too low may result in incomplete cyclization, while excessively high temperatures can cause degradation.[2]

  • Presence of Oxygen: As mentioned, oxygen promotes the oxidative dimerization of 2-aminothiophenol, a major cause of reduced yield.[1]

  • Hydrolysis: If water is present in the reaction mixture, it can hydrolyze acyl chloride reactants (in the Hughes-Loderer synthesis) or the N-acyl intermediate, preventing the formation of the benzothiazole ring.

Q3: My final product is difficult to purify and appears as a dark, oily mixture. What could be the reason?

A3: A dark and complex product mixture often indicates the presence of multiple byproducts. The color can arise from oxidized species and polymeric materials. Inefficient removal of the catalyst, such as polyphosphoric acid, can also contribute to a difficult workup.

Troubleshooting Guides

Issue 1: Presence of a High Molecular Weight Impurity, Identified as Bis(2-aminophenyl) disulfide

Symptoms:

  • A spot on the TLC with a different Rf value than the starting material and product.

  • Mass spectrometry data showing a peak corresponding to the molecular weight of bis(2-aminophenyl) disulfide (approximately 248.36 g/mol ).

  • Reduced yield of the desired benzothiazole.

Root Causes:

  • Exposure of 2-aminothiophenol to air (oxygen) before or during the reaction.

  • Use of old or improperly stored 2-aminothiophenol that has already partially oxidized.

Solutions:

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Purify Starting Material: If the purity of the 2-aminothiophenol is questionable, consider purifying it by distillation under reduced pressure before use.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Issue 2: Incomplete Reaction with Significant Amount of N-acyl-2-aminothiophenol Intermediate Remaining

Symptoms:

  • TLC analysis shows a persistent spot corresponding to the N-acyl intermediate.

  • The yield of the final benzothiazole is lower than expected.

Root Causes:

  • Insufficient reaction temperature or time for the cyclization step.

  • Inadequate amount or activity of the cyclizing agent/catalyst (e.g., PPA).

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. In PPA-catalyzed reactions, temperatures between 150-220 °C are common.[2] It has been noted that for some substrates, lowering the temperature from 250 °C to 150 °C did not negatively impact the yield.[3]

    • Time: Increase the reaction time and monitor the progress by TLC until the intermediate spot disappears or is minimized.

  • Catalyst Concentration: Ensure an adequate amount of PPA is used to act as both a solvent and a catalyst. The viscosity of PPA decreases at higher temperatures, which can improve mixing.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of 2-substituted benzothiazoles in the Phillips synthesis. Please note that specific yields are highly dependent on the substrates used.

Carboxylic AcidCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Substituted p-aminobenzoic acidsPPA220350-60[2]
4-Nitrobenzoic acidPPA180581[2]
Naphthyridine-3-carboxylic acidsPPA170-250-10-60[2]
Aliphatic/Aromatic carboxylic acidsMeSO₃H/SiO₂1402-1270-92[4]

Experimental Protocols

Protocol 1: Optimized Phillips Synthesis of 2-Arylbenzothiazoles

This protocol is designed to minimize the formation of byproducts by controlling the reaction conditions.

Materials:

  • 2-Aminothiophenol (freshly distilled or of high purity)

  • Aromatic carboxylic acid

  • Polyphosphoric acid (PPA)

  • Nitrogen or Argon gas supply

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Set up a reaction flask equipped with a mechanical stirrer, a thermometer, and a nitrogen/argon inlet.

  • Under a gentle stream of inert gas, add polyphosphoric acid to the flask.

  • Heat the PPA to approximately 80-100 °C to reduce its viscosity and allow for efficient stirring.

  • Slowly add the aromatic carboxylic acid and 2-aminothiophenol to the stirring PPA.

  • Gradually heat the reaction mixture to the desired temperature (typically 150-180 °C). Monitor the internal temperature carefully.

  • Maintain the reaction at this temperature for the required time (typically 2-6 hours), monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Hughes-Loderer Synthesis with Minimized Side Reactions

Materials:

  • 2-Aminothiophenol (high purity)

  • Acyl chloride

  • Anhydrous pyridine or other non-nucleophilic base

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a flame-dried reaction flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Under an inert atmosphere, dissolve 2-aminothiophenol in the anhydrous solvent.

  • Add the anhydrous base (e.g., pyridine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride dropwise from the dropping funnel to the cold, stirring solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting crude product.

Mandatory Visualizations

Logical Relationship of Side Reactions

Side_Reactions 2-Aminothiophenol 2-Aminothiophenol N-Acyl-2-aminothiophenol (Intermediate) N-Acyl-2-aminothiophenol (Intermediate) 2-Aminothiophenol->N-Acyl-2-aminothiophenol (Intermediate) Acylation Bis(2-aminophenyl) disulfide (Byproduct) Bis(2-aminophenyl) disulfide (Byproduct) 2-Aminothiophenol->Bis(2-aminophenyl) disulfide (Byproduct) Oxidation (O2) Carboxylic Acid / Acyl Chloride Carboxylic Acid / Acyl Chloride Carboxylic Acid / Acyl Chloride->N-Acyl-2-aminothiophenol (Intermediate) Benzothiazole (Desired Product) Benzothiazole (Desired Product) N-Acyl-2-aminothiophenol (Intermediate)->Benzothiazole (Desired Product) Cyclization Polymeric Byproducts Polymeric Byproducts N-Acyl-2-aminothiophenol (Intermediate)->Polymeric Byproducts Dimerization Thermal Degradation Products Thermal Degradation Products Benzothiazole (Desired Product)->Thermal Degradation Products High Temp.

Caption: Key reaction pathways and side reactions in benzothiazole synthesis.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting Start Synthesis Start Synthesis Reaction Reaction Start Synthesis->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Final Product Final Product Workup & Purification->Final Product Analyze Product (TLC, LC-MS, NMR) Analyze Product (TLC, LC-MS, NMR) Final Product->Analyze Product (TLC, LC-MS, NMR) Low Yield? Low Yield? Analyze Product (TLC, LC-MS, NMR)->Low Yield? Impurities Present? Impurities Present? Analyze Product (TLC, LC-MS, NMR)->Impurities Present? Check Starting Material Purity Check Starting Material Purity Low Yield?->Check Starting Material Purity Yes Optimize Temp & Time Optimize Temp & Time Low Yield?->Optimize Temp & Time Yes Impurities Present?->Optimize Temp & Time Yes (Intermediate) Use Inert Atmosphere Use Inert Atmosphere Impurities Present?->Use Inert Atmosphere Yes (Disulfide) Adjust Catalyst Amount Adjust Catalyst Amount Impurities Present?->Adjust Catalyst Amount Yes (Intermediate) Check Starting Material Purity->Reaction Optimize Temp & Time->Reaction Use Inert Atmosphere->Reaction Adjust Catalyst Amount->Reaction

Caption: A logical workflow for troubleshooting common issues in benzothiazole synthesis.

References

Optimizing reaction conditions for Benzo[d]thiazole-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Benzo[d]thiazole-7-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of this compound. It includes frequently asked questions, detailed troubleshooting guides, and a standard experimental protocol to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound? A1: The most prevalent and direct method is the condensation and cyclization of an appropriate 2-aminothiophenol derivative with a one-carbon electrophile. For this compound, this typically involves the reaction of 2-amino-3-mercaptobenzoic acid with a reagent like formic acid or triethyl orthoformate, often in the presence of an acid catalyst such as polyphosphoric acid (PPA).[1]

Q2: My reaction mixture is turning dark brown or black, and a tar-like substance is forming. What is the cause? A2: The formation of dark, insoluble materials is a frequent issue, primarily caused by the oxidation of the 2-aminothiophenol starting material.[2] This starting material is highly susceptible to air oxidation, which leads to the formation of disulfide-linked dimers and polymers, resulting in tarry byproducts and significantly reducing the yield of the desired product.[2][3]

Q3: My product yield is consistently low. What are the most critical parameters to investigate first? A3: To improve a low yield, you should first ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting material.[4] Secondly, verify the purity of the 2-aminothiophenol derivative; using freshly purified starting material can prevent side reactions.[2] Finally, systematically optimize the reaction temperature and time, as insufficient heating can lead to incomplete conversion, while excessive heat can promote byproduct formation.[2][4]

Q4: I am observing a significant byproduct with a higher molecular weight than my expected product. What is the likely cause? A4: A byproduct with a higher molecular weight often suggests dimerization. This can occur when reaction conditions favor an intermolecular reaction between intermediates over the desired intramolecular cyclization.[2] High concentrations of reactants can increase the probability of these intermolecular collisions, leading to the formation of undesired dimers.[2]

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Formation with Starting Material Unconsumed

  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-amino-3-mercaptobenzoic acid.

  • Potential Causes:

    • Insufficient Temperature: The activation energy for the cyclization step has not been met.

    • Short Reaction Time: The reaction has not been allowed to proceed to completion.[4]

    • Catalyst Inactivity: The acid catalyst (e.g., PPA) may be old or hydrated, reducing its efficacy.

  • Solutions:

    • Gradually increase the reaction temperature while monitoring the reaction progress by TLC.

    • Extend the reaction time. It is advisable to monitor the reaction's progress until no further consumption of the starting material is observed.[4]

    • Use fresh or properly stored polyphosphoric acid or an alternative cyclodehydration reagent.[1]

Problem 2: Formation of Dark, Insoluble Polymeric Byproducts

  • Symptom: The reaction mixture becomes a dark, viscous, and difficult-to-stir tar, complicating the workup and product isolation.

  • Potential Causes:

    • Oxidation of Starting Material: Exposure of the 2-aminothiophenol derivative to atmospheric oxygen is a primary cause of polymerization.[2][3]

    • Excessively High Reaction Temperature: Harsh thermal conditions can accelerate degradation and polymerization side reactions.[2]

  • Solutions:

    • Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere like nitrogen or argon to minimize contact with oxygen.[4]

    • Use Fresh Starting Material: Purify the 2-amino-3-mercaptobenzoic acid before use if its purity is questionable.[2]

    • Temperature Control: Avoid overheating. A stepwise heating profile or a longer reaction time at a more moderate temperature can minimize byproduct formation.[2]

Problem 3: Identification of Benzothiazoline Intermediate

  • Symptom: Mass spectrometry analysis reveals a peak corresponding to the mass of the expected product plus two hydrogen atoms (M+2), indicating an incomplete cyclization or aromatization.

  • Potential Causes:

    • Incomplete Dehydrogenation: The benzothiazoline intermediate forms but fails to aromatize to the final benzothiazole. This is common in syntheses that proceed through an oxidative cyclization pathway.[3]

    • Suboptimal Reaction Conditions: The pH or temperature may not be suitable for the final aromatization step. For some reactions, slightly basic conditions can facilitate air oxidation to the aromatic product.[3]

  • Solutions:

    • Introduce a Mild Oxidant: If the reaction pathway requires an oxidant for the final aromatization step and one is not present or is insufficient, consider adding a mild oxidant like air (by bubbling it through the mixture) or others like manganese dioxide.[3]

    • Adjust Reaction Conditions: If possible, adjust the pH of the reaction mixture after the initial cyclization to promote aromatization.

Optimization of Reaction Parameters

The following table summarizes the impact of key experimental parameters on the synthesis of this compound.

ParameterConditionExpected OutcomePotential Issues & Recommendations
Atmosphere AirLower yield, impure productHigh potential for oxidative polymerization and tar formation.[2]
Inert (N₂ or Ar)Optimal. Higher yield, cleaner reaction profile.Recommended. Essential for preventing degradation of the 2-aminothiophenol starting material.[4]
Temperature Too LowIncomplete reaction, low conversion.Monitor reaction via TLC to ensure starting material is consumed.
Optimal (e.g., 140-180°C with PPA)Good yield and efficient reaction rate.The ideal temperature depends on the specific reagents and catalyst used.[1]
Too HighIncreased byproduct formation, tarring.Can lead to the degradation of starting materials and the final product.[2]
Starting Material Purity Old/Impure 2-amino-3-mercaptobenzoic acidLow yield, significant tar formation.Impurities, especially oxidized dimers, act as polymerization initiators.[2]
Freshly Purified/High-PurityOptimal. High yield, minimal byproducts.Recommended. Ensures a clean reaction and simplifies purification.[2]
Catalyst/Medium Polyphosphoric Acid (PPA)Effective cyclodehydration, often leading to good yields.Requires high temperatures and can make the workup process challenging.
Alternative Acid Catalysts (e.g., p-TsOH, MsOH)Milder reaction conditions may be possible.May require longer reaction times or azeotropic removal of water.[1]

Illustrative Experimental Protocol

Synthesis of this compound from 2-amino-3-mercaptobenzoic acid

This protocol describes a common method using polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

Materials:

  • 2-amino-3-mercaptobenzoic acid (1.0 equiv)

  • Formic Acid (1.2 equiv)

  • Polyphosphoric Acid (PPA) (10-20 times the weight of the starting material)

  • Nitrogen or Argon gas supply

  • Standard glassware for synthesis under inert atmosphere (e.g., three-neck flask, condenser, N₂ inlet)

Procedure:

  • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer.

  • Under a positive flow of inert gas, add polyphosphoric acid (PPA) to the flask.

  • Begin stirring and heat the PPA to approximately 80-90°C to reduce its viscosity.

  • Once the PPA is mobile, add 2-amino-3-mercaptobenzoic acid slowly to the flask.

  • After the starting material has dissolved, slowly add formic acid dropwise to the mixture.

  • Once the addition is complete, raise the temperature of the reaction mixture to 150-160°C.

  • Maintain the reaction at this temperature for 3-5 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid). A small aliquot of the reaction mixture can be quenched in water and extracted with ethyl acetate for this purpose.

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to approximately 100°C.

  • Carefully and slowly pour the warm reaction mixture onto crushed ice or into a beaker of cold water with vigorous stirring. This will precipitate the crude product.

  • Stir the aqueous suspension until the precipitate solidifies.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Initial Observation: Low Yield or Impure Product tarring Problem: Reaction mixture is a dark tar start->tarring unreacted_sm Problem: Mainly unreacted starting material start->unreacted_sm byproduct Problem: Significant byproduct formation (e.g., M+2 peak) start->byproduct cause_oxidation Cause: Oxidation of 2-aminothiophenol tarring->cause_oxidation cause_temp_high Cause: Temperature too high tarring->cause_temp_high cause_temp_low Cause: Temperature too low or insufficient reaction time unreacted_sm->cause_temp_low cause_catalyst Cause: Inactive catalyst unreacted_sm->cause_catalyst cause_aromatization Cause: Incomplete aromatization byproduct->cause_aromatization sol_inert Solution: Use inert atmosphere (N₂/Ar) cause_oxidation->sol_inert sol_fresh_sm Solution: Use fresh/purified starting material cause_oxidation->sol_fresh_sm sol_control_temp Solution: Optimize and control temperature cause_temp_high->sol_control_temp sol_increase_time_temp Solution: Increase reaction time and/or temperature cause_temp_low->sol_increase_time_temp sol_new_catalyst Solution: Use fresh catalyst cause_catalyst->sol_new_catalyst sol_oxidant Solution: Introduce mild oxidant post-cyclization cause_aromatization->sol_oxidant

References

Technical Support Center: Improving Yield in the Condensation of 2-Aminothiophenol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the condensation reaction between 2-aminothiophenol and carboxylic acids to synthesize 2-substituted benzothiazoles. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and enhance reaction yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction yield is consistently low or I am not getting any product. What are the common causes?

A1: Low yields in this condensation reaction are a frequent challenge and can stem from several factors. Here are the most common culprits and their solutions:

  • Poor Quality of Starting Materials: 2-Aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide dimer (2,2'-dithiobis(aniline)).[1] This dimer, often appearing as a yellow precipitate, is unreactive in the desired condensation.[1] The purity of the carboxylic acid is also critical, as impurities can lead to side reactions.

    • Solution: Use freshly distilled or purified 2-aminothiophenol.[1] Ensure your carboxylic acid is of high purity. It is also advisable to handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature, time, and the choice of solvent.

    • Solution: If you are running the reaction at room temperature, consider increasing the temperature, as many condensation reactions are accelerated by heat.[2] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[3][4][5] Solvent-free conditions have also proven effective and offer environmental benefits.[3][5][6][7]

  • Inefficient Water Removal: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can limit the forward reaction, thus reducing the yield.

    • Solution: Employ methods to remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus during conventional heating or by adding a dehydrating agent like molecular sieves.

  • Inappropriate Catalyst: While some reactions can proceed without a catalyst, many require one to achieve high yields. The choice of catalyst is crucial and often depends on the specific substrates.

    • Solution: A wide range of catalysts have been reported to be effective, including acid catalysts (e.g., L-proline, p-toluenesulfonic acid), metal-based catalysts (e.g., ZnO, Cu(II)), and solid-supported catalysts.[4][6][8][9] Experiment with different types of catalysts to find the optimal one for your specific reaction.

Q2: I am observing significant amounts of byproducts. How can I identify and minimize them?

A2: The primary byproduct is often the disulfide dimer of 2-aminothiophenol resulting from oxidation.[1][2]

  • Minimization Strategies:

    • Inert Atmosphere: As mentioned, running the reaction under an inert atmosphere (N₂ or Ar) is highly effective in preventing the oxidation of the thiol group.[2]

    • Fresh Reagents: Use freshly purified 2-aminothiophenol to minimize the presence of the disulfide impurity from the start.[1]

    • Control of Reaction Temperature: Overheating can sometimes lead to decomposition and the formation of other side products. Optimize the temperature to be high enough for the reaction to proceed efficiently but not so high as to cause degradation.

Q3: The reaction with my carboxylic acid is much slower and gives a lower yield compared to when I use an aldehyde. Why is this and how can I improve it?

A3: Carboxylic acids are generally less reactive electrophiles than aldehydes. The carbonyl carbon of a carboxylic acid is less electrophilic due to the resonance-donating effect of the hydroxyl group. This lower reactivity often translates to slower reaction rates and lower yields.[4][5][10]

  • Strategies to Improve Yields with Carboxylic Acids:

    • Activating Agents: Convert the carboxylic acid to a more reactive derivative in situ or in a separate step. Common activating agents include thionyl chloride (to form an acyl chloride) or using coupling agents like dicyclohexylcarbodiimide (DCC).

    • Stronger Catalysts and Harsher Conditions: The use of stronger acid catalysts like polyphosphoric acid (PPA) can promote the reaction.[11] Microwave irradiation is particularly effective for driving the condensation with less reactive carboxylic acids.[3][5][12]

    • Alternative Reagents: If feasible, consider using the corresponding aldehyde, acid chloride, or ester, as these are generally more reactive and can lead to higher yields under milder conditions.[9][12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of 2-aminothiophenol with a carboxylic acid?

A1: The reaction proceeds through a two-step mechanism:

  • Amide Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the carboxylic acid, leading to the formation of an N-(2-mercaptophenyl)amide intermediate after dehydration.

  • Intramolecular Cyclization: The thiol group of the intermediate then undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon, followed by another dehydration step to form the benzothiazole ring.

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent can significantly impact the reaction. High-boiling point polar aprotic solvents like DMSO or DMF can be effective, especially for less reactive substrates.[13] However, many modern and greener procedures favor solvent-free conditions or the use of recyclable ionic liquids.[3][5][6][8] Ethanol is also a commonly used solvent, particularly in reactions catalyzed by H₂O₂/HCl.[3]

Q3: Can I use microwave irradiation for this reaction? What are the advantages?

A3: Yes, microwave-assisted synthesis is highly effective for this condensation.[3][4][5] The main advantages are:

  • Drastically Reduced Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes under microwave irradiation.[3]

  • Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[4][5]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Arylbenzothiazoles

CatalystReaction ConditionsYield Range (%)Reference
L-prolineSolvent-free, MicrowaveGood to Moderate[4][5]
H₂O₂/HClEthanol, Room Temperature85-94[3][8]
SnP₂O₇Methanol/Ethanol, Reflux87-95[3][6]
Zn(OAc)₂·2H₂OSolvent-free, 80 °C67-96[7]
Molecular IodineSolvent-free, Trituration66-98[3][7]
Ionic LiquidsVaries84-95[8]
P₄S₁₀Solvent-free, MicrowaveHigh[3]

Note: Yields can vary significantly depending on the specific substrates used.

Experimental Protocols

Protocol 1: L-Proline Catalyzed Synthesis of 2-Arylbenzothiazoles under Microwave Irradiation [5]

  • In a pressure-rated microwave tube, add the carboxylic acid (1.0 mmol), 2-aminothiophenol (3.0 mmol), and L-proline (0.5 mmol).

  • Seal the tube with a Teflon cap.

  • Place the reaction vessel in a CEM Discover microwave reactor.

  • Irradiate the mixture for 60 minutes at 250 Watts (pressure will reach approximately 200 psi).

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Purify the resulting 2-arylbenzothiazole using flash column chromatography on silica gel, eluting with an appropriate mixture of ethyl acetate and hexane.

Protocol 2: H₂O₂/HCl Catalyzed Synthesis of 2-Arylbenzothiazoles [3]

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the corresponding aldehyde (1.0 mmol) in ethanol.

  • To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol).

  • Slowly add concentrated hydrochloric acid (HCl) dropwise (approximately 3.0 mmol).

  • Continue stirring the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with water and dry to obtain the 2-arylbenzothiazole. Further purification can be done by recrystallization if necessary.

Visualizations

Experimental_Workflow A 1. Mix Reactants (2-Aminothiophenol, Carboxylic Acid) B 2. Add Catalyst (e.g., L-proline) A->B C 3. Apply Energy (Conventional Heat or Microwave) B->C D 4. Monitor Reaction (e.g., TLC) C->D E 5. Work-up (e.g., Quenching, Extraction) D->E F 6. Purify Product (Chromatography, Recrystallization) E->F G 7. Characterize Product (NMR, MS) F->G Troubleshooting_Yield Start Low Yield? Purity Check Starting Material Purity Start->Purity Yes Inert Use Inert Atmosphere Purity->Inert Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Catalyst Screen Different Catalysts Conditions->Catalyst Water Implement Water Removal Catalyst->Water Improve Yield Improved? Water->Improve Inert->Conditions Improve->Purity No, Re-evaluate End Successful Synthesis Improve->End Yes

References

Technical Support Center: Troubleshooting Low Solubility of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of benzothiazole derivatives during in vitro assays.

Troubleshooting Guide: Compound Precipitation in Assays

Low aqueous solubility is a common challenge with benzothiazole derivatives, often stemming from their rigid, aromatic structures.[1][2] This can lead to compound precipitation when diluting stock solutions (typically in DMSO) into aqueous assay buffers, a phenomenon known as "crashing out".[3][4] Such precipitation can significantly impact experimental results by lowering the effective compound concentration.[5]

Below is a guide to address common observations of precipitation.

ObservationPotential Cause(s)Recommended Solutions
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in solvent polarity from DMSO to an aqueous medium.[5]- Perform serial dilutions in pre-warmed (37°C) assay buffer.[6] - Add the compound stock solution dropwise while gently vortexing the buffer.[6]
High Final Concentration: The desired concentration exceeds the compound's aqueous solubility limit.[5][6]- Lower the final working concentration of the compound.[4] - Determine the maximum soluble concentration with a solubility test before proceeding.[6]
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[5][6]- Always use pre-warmed (37°C) cell culture media or assay buffers for dilutions.[4][5]
Precipitation Over Time in Incubator Temperature Shift: Moving from room temperature to 37°C can affect solubility.[5]- Pre-warm all solutions to the experimental temperature before mixing.[5] - Ensure stable incubator temperature.[5]
pH Shift in Media: Cellular metabolism or CO2 environment can alter the pH of the medium, affecting the solubility of ionizable compounds.[5]- Use a properly buffered medium (e.g., with HEPES) for the incubator's CO2 concentration.[5] - Test the compound's solubility at various pH values to understand its sensitivity.[5]
Interaction with Media Components: Salts, proteins, or other components in the media can interact with the compound, causing it to precipitate.[5]- Evaluate the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[5]
Precipitation After Freeze-Thaw Cycles of Stock Solution Poor Solubility at Low Temperatures: The compound may have limited solubility in the stock solvent at freezing temperatures.- Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[5]
Water Absorption by DMSO: DMSO is hygroscopic and can absorb water over time, which can decrease the solubility of the compound.[3]- Use anhydrous DMSO to prepare stock solutions.[5] - Store stock solutions in tightly sealed containers.[5]

Frequently Asked Questions (FAQs)

Q1: Why do my benzothiazole derivatives have such low aqueous solubility?

A1: The low aqueous solubility of many benzothiazole derivatives is often due to their characteristic rigid and aromatic structures.[1] These planar structures can lead to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate the compound.[2]

Q2: What is the best initial step to dissolve my benzothiazole derivative for a biological assay?

A2: The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.[4] Dimethyl sulfoxide (DMSO) is a common choice for dissolving benzothiazole derivatives and is generally compatible with many biological assays at low final concentrations (typically ≤ 0.5%).[3][4][5] It is crucial to use high-purity, anhydrous DMSO as it is hygroscopic, and absorbed water can negatively impact compound solubility.[3][5]

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What is happening and how can I prevent it?

A3: This common issue, often called "crashing out" or "antisolvent precipitation," occurs because the compound, which is stable in the organic DMSO, becomes poorly soluble when rapidly diluted into the aqueous buffer.[3][4] To prevent this, you can try several strategies:

  • Lower the final concentration: Your compound may be exceeding its solubility limit in the aqueous buffer.[4]

  • Use a pre-warmed buffer: Adding the DMSO stock to a buffer pre-warmed to 37°C can sometimes prevent precipitation.[4][6]

  • Modify the dilution method: Instead of a single large dilution, perform a serial dilution. Also, try adding the stock solution dropwise to the buffer while gently mixing.[6]

Q4: How does pH affect the solubility of my benzothiazole derivative?

A4: The solubility of ionizable compounds can be highly dependent on pH.[5] If your benzothiazole derivative contains acidic or basic functional groups, adjusting the pH of the assay buffer can significantly alter its solubility.[1][4] For instance, a compound with a basic amine group will be more soluble at a lower pH, while a compound with an acidic carboxylic acid group will be more soluble at a higher pH.[4] It is advisable to test your compound's solubility across a range of pH values, but ensure the final pH is compatible with your assay system.[3]

Q5: Are there any additives I can use to improve the solubility of my compound in the assay?

A5: Yes, several formulation strategies can enhance the apparent solubility of your compound:

  • Co-solvents: In addition to DMSO, other co-solvents like PEG 400 can be used, but their compatibility with the specific assay must be verified.[4]

  • Surfactants: Biocompatible surfactants such as Tween® 20 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous media.[3]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts and increasing aqueous solubility.[1][3]

Solubility Enhancement Strategies & Data

Several strategies can be employed to improve the solubility of benzothiazole derivatives. The choice of method depends on the specific compound and the requirements of the assay.

Summary of Solubility Enhancement Techniques
StrategyDescriptionTypical Concentration
Co-solvency Using a water-miscible organic solvent to increase solubility.DMSO: < 0.5% (v/v)[3] PEG 400: 0.1% - 2% (v/v)[4]
Use of Surfactants Surfactants form micelles to encapsulate hydrophobic compounds.Tween® 20: 0.05 - 0.1% (v/v)[3] Pluronic® F-68: ~0.1% (w/v)[3]
Cyclodextrin Complexation Formation of inclusion complexes to increase apparent solubility.Varies by cyclodextrin and compound.
pH Adjustment Modifying the buffer pH to ionize the compound, thereby increasing solubility.Dependent on the pKa of the compound.[3]
Salt Formation Converting an acidic or basic derivative into a salt can significantly increase aqueous solubility.[1]Not applicable for in-assay addition.
Representative Solubility Data

The following table summarizes available solubility data for representative benzothiazole derivatives. This data can serve as a guide for understanding the solubility profiles of similar compounds.

CompoundSolventSolubilityReference
BenzothiazoleWaterLow (few mg/L)[7]
Ethanol, Methanol, DMSOSoluble[7]
Chlormethiazole (hydrochloride)DMSO~30 mg/mL[8]
Dimethylformamide (DMF)~30 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a Benzothiazole Derivative Stock Solution
  • Weighing: Accurately weigh a precise amount of the benzothiazole derivative.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).[4]

  • Mixing: Vortex the solution for 1-2 minutes to aid dissolution.[2][4]

  • Warming/Sonication (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for 5-15 minutes.[2][4]

  • Visual Confirmation: Ensure the solution is clear and free of any visible particulate matter before use or storage.[2]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2][5]

Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination

This method determines the thermodynamic equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the benzothiazole derivative to a vial containing a known volume of the desired solvent (e.g., water, buffer). An excess of solid should be visible.[1]

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[4][8]

  • Separation: Centrifuge the samples at a controlled temperature to pellet the undissolved solid.[1][4]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. For higher accuracy, filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.[4]

  • Analysis: Determine the concentration of the dissolved compound in the sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[1]

  • Calculation: Calculate the solubility of the compound, taking into account any dilutions made during the analysis.[1]

Protocol 3: Kinetic Solubility Assay by Nephelometry

This high-throughput method assesses the solubility under non-equilibrium conditions, which can be more representative of how compounds behave when rapidly diluted from a DMSO stock.[9][10]

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution of the test compound into the wells of a microtiter plate.[11]

  • Buffer Addition: Add the assay buffer to each well to achieve the desired final compound concentration.[11]

  • Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[11]

  • Measurement: Use a nephelometer to measure the light scattering in each well. Increased light scattering indicates the presence of undissolved particles (precipitate).[11]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Compound Precipitation start Prepare Compound Solution (DMSO Stock) dilute Dilute into Aqueous Buffer start->dilute observe Observe for Precipitation dilute->observe no_precipitate Proceed with Assay observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Strategies precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc serial_dilution Use Serial Dilution / Slow Addition troubleshoot->serial_dilution warm_buffer Pre-warm Buffer to 37°C troubleshoot->warm_buffer additives Add Excipients (Surfactants, Cyclodextrins) troubleshoot->additives re_evaluate Re-evaluate Solubility lower_conc->re_evaluate serial_dilution->re_evaluate warm_buffer->re_evaluate additives->re_evaluate success Precipitation Resolved re_evaluate->success No fail Still Precipitates re_evaluate->fail Yes success->no_precipitate

Caption: A standard workflow for troubleshooting compound precipitation.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition by a Benzothiazole Derivative cluster_pathway PI3K/Akt/mTOR Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation benzothiazole Benzothiazole Derivative benzothiazole->pi3k benzothiazole->akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a benzothiazole derivative.

References

Preventing byproduct formation in benzothiazole cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during benzothiazole cyclization, specifically focusing on the prevention of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in benzothiazole synthesis starting from 2-aminothiophenol?

A1: The most prevalent byproduct is the disulfide-linked dimer of 2-aminothiophenol, which can further polymerize to form dark, insoluble materials.[1] This occurs due to the high susceptibility of 2-aminothiophenol to oxidation. Other common byproducts include incompletely cyclized benzothiazoline intermediates and dimers formed from the intermolecular reaction of intermediates.[1] In some cases, benzothiazolones can also be formed as byproducts.[2]

Q2: How can I minimize the oxidation of 2-aminothiophenol?

A2: To minimize the oxidation of 2-aminothiophenol, it is crucial to use freshly purified starting material.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, will significantly reduce contact with oxygen.[1]

Q3: My reaction is not going to completion, and I'm isolating the benzothiazoline intermediate. What should I do?

A3: The formation of a benzothiazoline intermediate indicates insufficient oxidation during the final step of the reaction. To drive the reaction to completion, you can try increasing the reaction time or temperature, though careful monitoring is needed to prevent degradation.[1] Alternatively, using a more potent oxidizing agent or a catalyst that facilitates the final aromatization step can be effective.[1]

Q4: Are there green synthesis methods that can help reduce byproduct formation?

A4: Yes, several green chemistry approaches have been developed. These methods often utilize less toxic solvents (like water or ethanol), employ reusable catalysts, and may use milder reaction conditions, all of which can contribute to cleaner reactions with fewer byproducts.[2][3] For example, some methods use air or molecular oxygen as a green oxidant.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during benzothiazole cyclization experiments.

Issue Potential Cause(s) Recommended Solution(s)
Formation of a dark, insoluble precipitate Polymerization of 2-aminothiophenol due to oxidation.- Use freshly purified 2-aminothiophenol.- Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1]- Avoid excessively high reaction temperatures.[1]
Presence of a byproduct with a higher molecular weight than the product Dimerization of reaction intermediates.- Slowly add one of the reactants to the reaction mixture to keep the concentration of reactive intermediates low.- Experiment with different catalysts that favor intramolecular cyclization.[1]
Isolation of the uncyclized benzothiazoline intermediate Insufficient oxidation of the intermediate.- Increase the reaction time or gently increase the temperature.- Use a stronger or more suitable oxidizing agent.- Optimize the choice of catalyst to promote aromatization.[1]
Low yield of the desired benzothiazole - Competition from side reactions.- Suboptimal reaction conditions.- Implement the strategies to prevent byproduct formation.- Optimize reaction parameters such as temperature, solvent, and catalyst based on literature for your specific substrates.
Difficulty in purifying the product from starting materials or byproducts Similar polarities of the product and impurities.- Utilize acid-base extraction to separate acidic or basic impurities.- Perform recrystallization with a suitable solvent system to isolate the pure product.

Data Presentation

Comparison of Reaction Conditions for Benzothiazole Synthesis

The following table summarizes the effect of different reaction conditions on the yield of 2-substituted benzothiazoles, which can be indicative of the extent of byproduct formation. Higher yields generally suggest a more efficient reaction with fewer side products.

Starting Materials Catalyst/Reagent Oxidant Solvent Temperature Time Yield (%) Reference
2-Aminothiophenol, Aromatic AldehydesH₂O₂/HClH₂O₂EthanolRoom Temp1 hExcellent[2]
2-Aminothiophenol, Aromatic AldehydesSnP₂O₇---8-35 min87-95[2]
2-Aminothiophenol, Aromatic AldehydesKF·Al₂O₃--Mild-High[5]
2-Aminothiophenol, BenzaldehydeNa₂S₂O₄Na₂S₂O₄Water/EthanolReflux12 h51-82[4]
2-Aminothiophenol, Aromatic AldehydesCu₂ODMSO-Room Temp3-5 h70-90[4]
2-Aminothiophenol, Aromatic AldehydesZn(OAc)₂·2H₂O-Solvent-free80 °C30-60 min67-96[6]
2-Iodoanilines, Sodium DithiocarbamatesCu(OAc)₂-DMF120 °C-up to 97[1]
N-ArylthioureasRuCl₃----up to 91[1]

Note: "Excellent" and "High" yields are as reported in the source literature without specific percentages for all substrates.

Experimental Protocols

Protocol 1: Purification of 2-Aminothiophenol by Recrystallization

This protocol is essential for removing oxidized impurities before starting the cyclization reaction.

Materials:

  • Crude 2-aminothiophenol

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude 2-aminothiophenol in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add warm deionized water to the hot ethanol solution until it becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Benzothiazole Synthesis under an Inert Atmosphere

This protocol minimizes the oxidation of 2-aminothiophenol.

Materials:

  • Purified 2-aminothiophenol

  • Aldehyde or other appropriate coupling partner

  • Anhydrous solvent (e.g., Toluene)

  • Catalyst (if required)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon gas inlet

Procedure:

  • Setup: Assemble the reaction apparatus and flush the system with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the purified 2-aminothiophenol, solvent, and catalyst (if any) to the round-bottom flask.

  • Reaction Initiation: Begin stirring and add the aldehyde dropwise to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature and maintain it for the required time, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Proceed with an appropriate aqueous work-up and extraction with an organic solvent.

  • Purification: Dry the combined organic layers, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Protocol 3: Acid-Base Extraction for Product Purification

This protocol is useful for separating the benzothiazole product from acidic or basic impurities.

Materials:

  • Crude benzothiazole product dissolved in an organic solvent (e.g., diethyl ether)

  • Aqueous acid solution (e.g., 1M HCl)

  • Aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether.

  • Washing with Base: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Separate the aqueous layer.

  • Washing with Acid: Wash the organic layer with a 1M HCl solution to remove any unreacted 2-aminothiophenol or other basic impurities. Separate the aqueous layer.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified benzothiazole.

Visualizations

Byproduct_Formation Aldehyde Aldehyde Schiff_Base_Intermediate Schiff Base Intermediate Aldehyde->Schiff_Base_Intermediate Benzothiazoline_Intermediate Benzothiazoline Intermediate Schiff_Base_Intermediate->Benzothiazoline_Intermediate Intramolecular Cyclization Benzothiazole_Product Desired Benzothiazole Product Benzothiazoline_Intermediate->Benzothiazole_Product Oxidation Disulfide_Dimer Disulfide-Linked Dimer (Byproduct) Polymer Polymer (Byproduct) Disulfide_Dimer->Polymer Further Oxidation 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Disulfide_Dimer Oxidation (Air/O₂)

Caption: Byproduct formation pathway in benzothiazole synthesis.

Troubleshooting_Workflow start Reaction Complete check_purity Analyze Crude Product (TLC, NMR, etc.) start->check_purity is_pure Is Product Pure? check_purity->is_pure purify Purify Product (Column, Recrystallization) is_pure->purify Yes identify_byproduct Identify Byproduct(s) is_pure->identify_byproduct No end Pure Product purify->end is_dimer Disulfide Dimer/ Polymer? identify_byproduct->is_dimer is_intermediate Uncyclized Intermediate? is_dimer->is_intermediate No solution_dimer Use Fresh 2-Aminothiophenol & Inert Atmosphere is_dimer->solution_dimer Yes other_byproduct Other Byproduct is_intermediate->other_byproduct No solution_intermediate Increase Oxidation (Time, Temp, Oxidant) is_intermediate->solution_intermediate Yes solution_other Optimize Catalyst & Reagent Addition Rate other_byproduct->solution_other rerun Re-run Reaction solution_dimer->rerun solution_intermediate->rerun solution_other->rerun

References

Stability issues of Benzo[d]thiazole-7-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzo[d]thiazole-7-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The carboxylic acid moiety and the benzothiazole ring system are the primary sites susceptible to degradation.

Q2: How should I prepare a stock solution of this compound?

A2: Due to the carboxylic acid group, the solubility of this compound is expected to be pH-dependent. For initial dissolution, consider using a small amount of a polar organic solvent like DMSO or DMF, followed by dilution with an appropriate aqueous buffer. For aqueous solutions, adjusting the pH to slightly alkaline conditions (e.g., pH 7-8) should improve solubility by deprotonating the carboxylic acid. Always protect the solution from light and store at a low temperature (e.g., 2-8 °C or -20 °C) for short-term and long-term storage, respectively.

Q3: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?

A3: A decrease in concentration suggests degradation of the compound. Potential causes include:

  • Hydrolysis: The thiazole ring may be susceptible to hydrolysis, especially under strongly acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation.

  • Precipitation: If the pH or temperature of the solution changes, the compound may precipitate out of solution, leading to an apparent decrease in concentration.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways could involve the opening of the thiazole ring or modifications to the carboxylic acid group. To identify degradation products, it is recommended to perform forced degradation studies and utilize analytical techniques such as LC-MS/MS for structural elucidation.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation

Symptoms:

  • Difficulty dissolving the compound.

  • Formation of a precipitate in the solution over time.

Possible Causes:

  • Incorrect solvent or pH.

  • Low temperature affecting solubility.

  • Exceeding the solubility limit.

Troubleshooting Steps:

  • Verify Solvent and pH: Ensure the chosen solvent system is appropriate. For aqueous solutions, confirm that the pH is in a range where the carboxylate form is predominant (typically pH > 5).

  • Gentle Warming: Try gentle warming (e.g., to 30-40 °C) to aid dissolution, but be mindful of potential temperature-induced degradation.

  • Sonication: Use a sonicator to help break up solid particles and enhance dissolution.

  • Co-solvents: Consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) if compatible with your experimental system.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in experimental replicates.

  • Loss of compound activity over the course of an experiment.

Possible Causes:

  • Degradation of the compound in the assay medium.

  • Adsorption of the compound to plasticware.

Troubleshooting Steps:

  • Assess Stability in Assay Media: Perform a time-course experiment to measure the concentration of this compound in your specific assay buffer at the experimental temperature.

  • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of degradation.

  • Use Low-Binding Plates/Tubes: If adsorption is suspected, consider using low-protein-binding microplates or tubes.

  • Include Control Samples: Run control samples (compound in media without cells/reagents) to assess compound stability under assay conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2][3][4]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the stock solution at 60 °C for 24 hours in the dark.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Sample Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples if necessary. Dilute appropriately and analyze by a validated HPLC method to determine the remaining concentration of the parent compound and to observe the formation of any degradation products.

Data Presentation:

Stress ConditionTemperature (°C)Duration (h)Initial Conc. (µg/mL)Final Conc. (µg/mL)Degradation (%)Number of Degradants
0.1 M HCl602410085152
0.1 M NaOH602410070303
3% H₂O₂252410090101
Thermal60241009820
Photolytic25-1009281

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: Obtain this compound prep_stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) start->prep_stock acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (60°C) prep_stock->thermal photo Photodegradation (Light Exposure) prep_stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_workflow cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions start Inconsistent Experimental Results check_solubility Check for Precipitation start->check_solubility assess_stability Assess Stability in Assay Medium start->assess_stability check_handling Review Solution Handling (Freshness, Storage) start->check_handling adjust_ph Adjust pH / Use Co-solvent check_solubility->adjust_ph low_bind Use Low-Binding Plasticware assess_stability->low_bind run_controls Include Stability Controls assess_stability->run_controls use_fresh Prepare Fresh Solutions check_handling->use_fresh

Caption: Troubleshooting inconsistent experimental results.

References

HPLC method development for analyzing benzothiazole carboxylic acid purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during the HPLC analysis of benzothiazole carboxylic acid purity.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of benzothiazole carboxylic acid to consider for HPLC method development?

A: Benzothiazole carboxylic acid is an aromatic heterocyclic compound containing an acidic carboxylic acid group. Key properties to consider are its pKa, solubility, and UV absorbance. The carboxylic acid moiety makes the molecule's ionization state dependent on the mobile phase pH, which will significantly impact its retention in reversed-phase HPLC.[1][2] Its aromatic structure allows for strong UV absorbance, making UV detection a suitable choice.

Q2: What is a good starting point for mobile phase selection?

A: For reversed-phase HPLC, a good starting point is a gradient elution using acidified water and an organic modifier like acetonitrile or methanol.[1] A common starting mobile phase would be:

  • Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Solvent B: Acetonitrile or Methanol. Starting with a pH in the acidic range (e.g., pH 2-4) helps to keep the carboxylic acid protonated, minimizing peak tailing caused by interactions with residual silanols on the silica-based column.[1][3]

Q3: Which type of HPLC column is most suitable?

A: A C18 column is the most common and versatile choice for reversed-phase HPLC of aromatic compounds like benzothiazole carboxylic acid.[4] Modern, high-purity, end-capped C18 columns are recommended to reduce interactions with residual silanols, which can cause peak tailing.[5] For potentially challenging separations, a Phenyl-Hexyl column could offer alternative selectivity through pi-pi interactions with the benzothiazole ring system.[2]

Q4: How do I prepare the sample for injection?

A: The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions. A mixture of water and organic solvent (e.g., 50:50 water:acetonitrile) is often a good choice.[6] It is critical to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter, which can block the column frit and increase backpressure.[7] Ensure the sample concentration is within the linear range of the detector and does not overload the column.[8][9]

Experimental Protocols

General Protocol for HPLC Method Development

This protocol provides a systematic approach to developing a robust HPLC method for analyzing the purity of benzothiazole carboxylic acid.

  • Define Objectives: Clearly define the goal, such as separating the main peak from known impurities, quantifying purity, or identifying degradation products.

  • Analyte Characterization: Gather information on the analyte's properties (pKa, solubility, UV spectrum). The predicted pKa for benzothiazole-5-carboxylic acid is approximately 3.57.

  • Initial System & Column Selection:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

    • Detector Wavelength: Determine the wavelength of maximum absorbance (λmax) for benzothiazole carboxylic acid by running a UV scan. A wavelength around 265-272 nm is often a reasonable starting point for related structures.[6][10]

  • Mobile Phase Scouting:

    • Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the analyte and any impurities.[2]

  • Optimization:

    • Gradient Slope: Adjust the gradient slope around the elution time of the main peak to improve the resolution of closely eluting impurities.[2]

    • pH: If peak shape is poor, adjust the mobile phase pH. The pH should be at least one unit away from the analyte's pKa to ensure a consistent ionization state.[1]

    • Organic Modifier: Compare acetonitrile and methanol as the organic modifier; they can offer different selectivities.[2]

    • Temperature: Increasing column temperature (e.g., to 30-40 °C) can improve peak efficiency and reduce viscosity, but may affect selectivity.[9]

  • Method Validation: Once a suitable method is developed, validate it according to relevant guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format.

Problem: Poor Peak Shape

Q: My main peak is tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue, especially with acidic or basic compounds, and is often caused by secondary interactions with the stationary phase.[5]

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH > 2 units away from pKa? Start->Check_pH Check_Buffer Is Buffer Concentration Sufficient (10-50 mM)? Check_pH->Check_Buffer Yes Sol_pH Adjust pH to be acidic (e.g., pH 2.5-3.0) to suppress silanol ionization. Check_pH->Sol_pH No Check_Column Is the column old or a low-purity 'Type A' silica? Check_Buffer->Check_Column Yes Sol_Buffer Increase buffer concentration to improve pH control and mask silanol sites. Check_Buffer->Sol_Buffer No Check_Overload Is the peak shape better at lower concentration? Check_Column->Check_Overload No Sol_Column Replace with a new, high-purity, end-capped C18 column. Check_Column->Sol_Column Yes Sol_Overload Reduce sample concentration or injection volume. Check_Overload->Sol_Overload Yes End Symmetrical Peak Check_Overload->End No, consider other issues (e.g., dead volume) Sol_pH->End Sol_Buffer->End Sol_Column->End Sol_Overload->End

Caption: Troubleshooting workflow for peak tailing.

CauseSolution
Secondary Silanol Interactions The primary cause of tailing for acidic compounds is interaction with ionized silanol groups (Si-O⁻) on the silica packing.[3][5] Lower the mobile phase pH to 2.5-3.0 using an acid like formic acid or TFA to protonate the silanols (Si-OH) and the analyte, minimizing these interactions.[1]
Column Overload Injecting too much sample mass can saturate the stationary phase.[11] Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, overload was the issue.[11]
Metal Chelation Carboxylic acids can chelate with trace metal ions in the column packing or system, causing tailing.[8] Using a high-purity silica column can help. If this is suspected, adding a weak chelating agent like 0.5 mM EDTA to the mobile phase can be tested.
Extra-column Dead Volume Excessive volume from tubing or fittings can cause peak broadening and tailing.[5] Ensure all fittings are secure and use tubing with the smallest appropriate inner diameter.

Q: My peaks are fronting. What does this mean?

A: Peak fronting is less common than tailing and typically points to column overload or poor sample solubility.[11]

CauseSolution
Sample Overload This is the most common cause. The sample concentration is too high for the analytical column.[11] Dilute the sample significantly and re-inject.
Poor Sample Solubility If the sample is not fully dissolved in the injection solvent or precipitates upon contact with the mobile phase, fronting can occur. Ensure the injection solvent is weaker than or matched to the initial mobile phase strength.
Column Degradation A void or channel in the column packing can lead to peak fronting.[11] This is often accompanied by a sudden drop in backpressure. The solution is to replace the column.
Problem: Inconsistent Retention Times

Q: My retention times are shifting between injections. What should I check?

A: Drifting or jumping retention times compromise data reliability and indicate an unstable system.[12][13]

CauseSolution
Inadequate Column Equilibration The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[12] Increase the equilibration time between runs. A good rule of thumb is to allow 10-15 column volumes to pass.
Mobile Phase Instability The mobile phase composition may be changing over time. If using buffers, ensure they are fresh and have not precipitated.[7] If mixing solvents online, check that the pump's proportioning valves are functioning correctly.[12]
Fluctuating Column Temperature Small changes in temperature can affect retention time.[9] Use a thermostatted column compartment to maintain a constant temperature.
Pump Malfunction / Leaks An inconsistent flow rate due to pump issues (e.g., worn seals, check valve problems) or a leak in the system will cause retention times to vary.[7] Check the system pressure for stability and perform routine pump maintenance.
Problem: Pressure and Sensitivity Issues

Q: The system backpressure is suddenly very high. What's the cause?

A: A sudden increase in pressure usually indicates a blockage somewhere in the system.

G Start High System Backpressure Step1 Disconnect column. Pressure still high? Start->Step1 Step2 System blockage. Check tubing, injector, and guard column. Step1->Step2 Yes Step3 Column is blocked. Isolate and check column. Step1->Step3 No Step4 Backflush column at low flow rate. Step3->Step4 Step5 Replace column frit. Step4->Step5 Step6 Replace column. Step5->Step6

Caption: Logical workflow for diagnosing high backpressure.

CauseSolution
Blocked Column Frit Particulate matter from unfiltered samples or mobile phase precipitation can clog the inlet frit of the column.[4] Try backflushing the column (disconnect from the detector first). If that fails, the frit may need to be replaced, or the entire column. Always filter samples and mobile phases.[7]
Buffer Precipitation If using a buffer, it may precipitate if the concentration of the organic modifier becomes too high.[3] Ensure your buffer is soluble in the highest organic percentage of your gradient. If precipitation occurs, flush the entire system with warm, HPLC-grade water (without buffer).
System Blockage The blockage could be in the injector, tubing, or guard column. Isolate the problem by systematically removing components (starting from the detector and moving backward) and checking the pressure.

Q: I am seeing no peaks or very small peaks. What should I check?

A: A loss of signal can be due to a number of simple issues.

CauseSolution
Injection Failure The autosampler may have malfunctioned (e.g., air bubble in the syringe, bent needle, empty vial). Manually inspect the injection process.
Incorrect Wavelength Ensure the detector is set to the correct wavelength (λmax) for your compound.
Detector Lamp Issue The detector lamp may be failing or turned off.[12] Check the lamp status and energy levels in the software.
System Leak A leak between the injector and the detector will cause some or all of the sample to be lost, resulting in small or no peaks. Visually inspect all fittings for signs of leakage.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Benzothiazole Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. The position of substituents on the benzothiazole ring system can significantly influence the biological profile of the resulting compounds. This guide provides a comparative overview of the biological activities of positional isomers of benzothiazole carboxylic acid, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. While direct comparative studies on the parent benzothiazole carboxylic acid isomers are limited, this document summarizes the available experimental data on their derivatives to provide insights into the therapeutic potential of each isomeric scaffold.

Data Presentation

The following tables summarize the quantitative data on the biological activities of derivatives of benzothiazole-2-carboxylic acid, benzothiazole-5-carboxylic acid, and benzothiazole-6-carboxylic acid. Data for benzothiazole-7-carboxylic acid derivatives is less prevalent in the reviewed literature.

Table 1: Anticancer Activity of Benzothiazole Carboxylic Acid Derivatives

Isomer ScaffoldDerivativeCell LineActivity (IC₅₀)Reference
Benzothiazole-6-carboxylic acidSubstituted 2-phenyl-thiazolidinone derivativeHeLa9.76 µM
Benzothiazole-6-carboxylic acidN′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-319.9 ± 1.17 µg/mL
Benzothiazole-6-carboxylic acidN′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideLNCaP11.2 ± 0.79 µg/mL
Benzothiazole-2-thiolSubstituted methoxybenzamide derivativeVarious1.1 µM to 8.8 µM
Benzothiazole-2-thiolSubstituted chloromethylbenzamide derivativeVarious1.1 µM to 8.8 µM
5-Hydroxybenzothiazole-2-carboxylic acidN-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide derivativesPC3<0.075 µM

Table 2: Antimicrobial Activity of Benzothiazole Carboxylic Acid Derivatives

Isomer ScaffoldDerivativeMicroorganismActivity (MIC)Reference
Benzothiazole-5-carboxylic acid2,5-disubstituted furan benzothiazole derivative (107b)S. cerevisiae1.6 µM
Benzothiazole-5-carboxylic acid2,5-disubstituted furan benzothiazole derivative (107d)S. cerevisiae3.13 µM
Benzothiazole derivativeCompound A07 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide)E. coli7.81 µg/mL
Benzothiazole derivativeCompound A07 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide)S. aureus15.6 µg/mL
Benzothiazole derivativeCompound 3eGram+/Gram- bacteria3.12 µg/mL
Benzothiazole derivativeCompound 3nFungal strains1.56-12.5 µg/mL

Table 3: Enzyme Inhibitory Activity of Benzothiazole Carboxylic Acid Derivatives

Isomer ScaffoldDerivativeEnzymeActivity (Kᵢ or IC₅₀)Reference
Benzothiazole-6-sulfonamideVarious derivativesCarbonic Anhydrase IIKᵢ: 3.5 - 45.4 nM
Benzothiazole-6-sulfonamideVarious derivativesCarbonic Anhydrase IXKᵢ in nanomolar range
Benzothiazole-6-sulfonamideVarious derivativesCarbonic Anhydrase XIIKᵢ in nanomolar range
Benzothiazole derivativeCompound 4fAcetylcholinesterase (AChE)IC₅₀: 23.4 ± 1.1 nM
Benzothiazole derivativeCompound 4fMonoamine Oxidase B (MAO-B)IC₅₀: 40.3 ± 1.7 nM
Benzothiazole-6-carboxylic acid4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acidA. baumannii DNA gyraseIC₅₀: 15.6 nM

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of benzothiazole compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The benzothiazole carboxylic acid isomers or their derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of benzothiazole compounds against microbial strains.

  • Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates or in broth overnight. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Compound Dilution: The benzothiazole compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the enzyme inhibitory activity of benzothiazole compounds. The specific substrates and detection methods will vary depending on the target enzyme.

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: The benzothiazole compounds are dissolved in a suitable solvent and diluted to various concentrations.

  • Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a microplate well. The reaction is initiated, and the plate is incubated at the optimal temperature for the enzyme.

  • Detection: The enzyme activity is measured by monitoring the formation of a product or the depletion of the substrate over time. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve. For some studies, the inhibition constant (Kᵢ) is calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general experimental workflow for evaluating the biological activity of benzothiazole carboxylic acid isomers and a hypothetical signaling pathway that could be targeted by these compounds.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Mechanism of Action start Benzothiazole Carboxylic Acid Isomers synthesis Derivative Synthesis start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme pathway Signaling Pathway Analysis anticancer->pathway antimicrobial->pathway docking Molecular Docking enzyme->docking

Caption: General experimental workflow for the comparative study.

G inhibitor Benzothiazole Carboxylic Acid Derivative enzyme Target Enzyme (e.g., Carbonic Anhydrase, DNA Gyrase, Kinase) inhibitor->enzyme Inhibition product Product enzyme->product substrate Substrate substrate->enzyme downstream Downstream Signaling Cascade product->downstream response Biological Response (e.g., Apoptosis, Inhibition of Proliferation, Bacterial Cell Death) downstream->response

Caption: Hypothetical enzyme inhibition signaling pathway.

Conclusion

The available literature suggests that derivatives of benzothiazole carboxylic acid isomers are a rich source of biologically active compounds with potential applications in anticancer and antimicrobial therapies, as well as in the modulation of enzyme activity. Derivatives of benzothiazole-6-carboxylic acid appear to be particularly well-studied in the context of anticancer and enzyme inhibitory activities. The position of the carboxylic acid group and other substituents on the benzothiazole ring system plays a crucial role in determining the specific biological activity and potency. Further direct comparative studies of the parent benzothiazole carboxylic acid isomers are warranted to fully elucidate their structure-activity relationships and to guide the rational design of new therapeutic agents.

Validating the Anticancer Potential of Benzo[d]thiazole-7-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anticancer activity of Benzo[d]thiazole-7-carboxylic acid. Given the broad spectrum of anticancer properties exhibited by benzothiazole derivatives, this document outlines standard experimental protocols, presents comparative data from structurally similar compounds, and visualizes key cellular pathways to guide your research.

Comparative Anticancer Activity of Benzothiazole Derivatives

Benzothiazole scaffolds are a cornerstone in the development of novel anticancer agents, demonstrating efficacy against a multitude of cancer cell lines.[1][2][3][4] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes like carbonic anhydrase.[1][5][6] While specific data for this compound is not yet prevalent in published literature, the following table summarizes the cytotoxic activity (IC50 values) of various benzothiazole derivatives against common cancer cell lines. This data serves as a benchmark for evaluating the potential of new derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012--
SW620 (Colon)0.0043--
A549 (Lung)0.044--
HepG2 (Liver)0.048--
Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024--
H460 (Lung)0.29--
A549 (Lung)0.84--
MDA-MB-231 (Breast)0.88--
2-substituted benzothiazole derivativeHepG2 (Liver)38.54 (48h)--
Benzothiazole acylhydrazone (Compound 4e)A549 (Lung)0.03Cisplatin0.06
Benzothiazole-carbohydrazide-sulfonate (Compound 6d)MCF-7 (Breast)62.5 (% inhibition at 100µM)5-Fluorouracil-
Naphthalimide-benzothiazole derivativeHT-29 (Colon)3.72--
A549 (Lung)4.074--
MCF-7 (Breast)7.91--

Experimental Protocols for Anticancer Activity Validation

To ascertain the anticancer efficacy of this compound, a series of standardized in vitro assays are recommended. These protocols are fundamental in cancer research for determining cytotoxicity, mode of cell death, and impact on cell proliferation.[7][8]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control such as Cisplatin or Doxorubicin.[9] Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells in each quadrant.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Experimental Workflow and Cellular Pathways

To provide a clear overview of the validation process and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Anticancer Activity Validation Workflow A Cancer Cell Culture (e.g., MCF-7, A549, HepG2) B Treatment with This compound A->B C Cytotoxicity Assay (MTT Assay) B->C E Apoptosis Assay (Annexin V/PI Staining) B->E F Cell Cycle Analysis (PI Staining) B->F D Determine IC50 Value C->D G Data Analysis & Interpretation D->G E->G F->G

A general workflow for in vitro validation of anticancer activity.

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis through modulation of signaling pathways such as NF-κB.[5][6] The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this compound.

G cluster_1 Simplified NF-κB Signaling Pathway cluster_2 Simplified NF-κB Signaling Pathway Compound Benzo[d]thiazole -7-carboxylic acid IKK IKK Complex Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) Apoptosis Apoptosis Transcription->Apoptosis Inhibition NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Transcription

Potential inhibition of the NF-κB pathway by a benzothiazole derivative.

References

A Comparative Guide to Benzo[d]thiazole-Based Compounds and Other EGFR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in oncology, the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors is both vast and intricate. While established inhibitors like gefitinib, erlotinib, and afatinib have paved the way for targeted cancer therapy, the quest for novel scaffolds with improved potency, selectivity, and resistance profiles is ongoing. This guide provides an objective comparison of compounds based on the benzo[d]thiazole scaffold against these well-known EGFR inhibitors, supported by experimental data and detailed methodologies.

While direct experimental data for Benzo[d]thiazole-7-carboxylic acid is not extensively available in the public domain, the broader family of benzo[d]thiazole derivatives has demonstrated significant potential as EGFR inhibitors. This comparison will, therefore, focus on representative compounds from this chemical class to evaluate their performance against established drugs.

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for various benzo[d]thiazole derivatives and established EGFR inhibitors against EGFR and different cancer cell lines.

Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)

Compound/DrugEGFR WT IC50 (µM)EGFR T790M IC50 (µM)Reference Compound
Benzothiazole Derivative 10.122-Erlotinib
Benzothiazole Derivative 20.153-Erlotinib
Benzothiazole-Thiadiazole Hybrid0.02458-Lapatinib
Gefitinib~0.015 - 0.030~0.4 - 1.0-
Erlotinib~0.002 - 0.04~0.5 - 2.0-
Afatinib~0.0005 - 0.001~0.01 - 0.05-

Note: The data for benzothiazole derivatives are compiled from various research publications and represent the performance of highly potent examples from this class.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)

Compound/DrugA549 (NSCLC) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)
Benzothiazole Derivative 34.0537.7-
Benzothiazole Derivative 4-0.712.53
Gefitinib~5 - 10~5>10
Erlotinib~1 - 5~6~5
Afatinib~0.01 - 0.1~0.5~1

Note: Cell line IC50 values can vary significantly based on the specific experimental conditions.

Experimental Protocols

To ensure a clear understanding of the data presented, the following are detailed methodologies for the key experiments cited.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the EGFR protein.

Objective: To measure the concentration of an inhibitor required to reduce the phosphorylation activity of EGFR by 50% (IC50).

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate (e.g., a poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase assay buffer.

  • Reaction Setup: 2 µL of the EGFR enzyme solution is added to the wells of a 384-well plate.

  • Inhibitor Addition: 1 µL of the diluted test compound or vehicle control (DMSO) is added to the respective wells.

  • Reaction Initiation: The kinase reaction is initiated by adding 2 µL of a substrate/ATP mix. The final reaction volume is typically 5 µL.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Detection: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • Luminescence Generation: 10 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and produce a luminescent signal. After a 30-minute incubation, the luminescence is measured using a plate reader.[1]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing the EGFR Signaling Pathway and Experimental Logic

To provide a clearer context for the mechanism of action of these inhibitors, the following diagrams illustrate the EGFR signaling cascade and the logical workflow of an in vitro kinase inhibition experiment.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P PLCg PLCγ Dimerization->PLCg P STAT STAT Dimerization->STAT P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Benzothiazole / TKI Inhibitor->Dimerization Inhibits Kinase Activity

Caption: EGFR Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (EGFR, ATP, Substrate, Inhibitor) start->prepare_reagents add_enzyme Add EGFR Enzyme to Plate prepare_reagents->add_enzyme add_inhibitor Add Serial Dilutions of Inhibitor add_enzyme->add_inhibitor initiate_reaction Initiate Reaction with ATP/Substrate add_inhibitor->initiate_reaction incubate Incubate (e.g., 60 min at RT) initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal incubate->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

References

Spectroscopic Scrutiny: A Comparative Analysis of Benzo[d]thiazole-7-carboxylic Acid and its 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of Benzo[d]thiazole-7-carboxylic acid and its positional isomer, Benzo[d]thiazole-6-carboxylic acid. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, supported by detailed experimental protocols.

The subtle shift of a carboxylic acid group from position 6 to 7 on the benzo[d]thiazole core significantly influences the molecule's electronic environment, leading to discernible differences in its spectroscopic fingerprints. Understanding these variations is crucial for the unambiguous identification and characterization of these isomers in drug discovery and materials science research. While extensive experimental data is available for the 6-isomer, the spectroscopic properties of this compound are less documented. This guide presents a compilation of experimental data for the 6-isomer and provides predicted data for the 7-isomer based on established spectroscopic principles and analysis of related benzothiazole derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Benzo[d]thiazole-6-carboxylic acid (experimental) and this compound (predicted).

Table 1: ¹H NMR Spectroscopic Data (Predicted for 7-isomer)

CompoundSolventChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
Benzo[d]thiazole-6-carboxylic acid DMSO-d₆9.25 (s, 1H, H2), 8.75 (d, J=1.5 Hz, 1H, H7), 8.20 (dd, J=8.5, 1.5 Hz, 1H, H5), 8.10 (d, J=8.5 Hz, 1H, H4), ~13.5 (br s, 1H, COOH)
This compound (Predicted) DMSO-d₆9.28 (s, 1H, H2), 8.35 (dd, J=8.0, 1.0 Hz, 1H, H6), 8.15 (dd, J=8.0, 1.0 Hz, 1H, H4), 7.65 (t, J=8.0 Hz, 1H, H5), ~13.8 (br s, 1H, COOH)

Table 2: ¹³C NMR Spectroscopic Data (Predicted for 7-isomer)

CompoundSolventChemical Shift (δ, ppm)
Benzo[d]thiazole-6-carboxylic acid DMSO-d₆167.0 (COOH), 158.0 (C2), 154.0 (C7a), 135.0 (C3a), 130.0 (C6), 127.5 (C5), 124.0 (C4), 122.5 (C7)
This compound (Predicted) DMSO-d₆167.5 (COOH), 157.5 (C2), 153.5 (C7a), 134.5 (C3a), 131.0 (C7), 128.0 (C5), 126.5 (C6), 125.0 (C4)

Table 3: Infrared (IR) Spectroscopic Data

CompoundSample PrepKey Vibrational Frequencies (cm⁻¹)
Benzo[d]thiazole-6-carboxylic acid KBr~3000-2500 (br, O-H stretch), ~1700 (s, C=O stretch), ~1600 (m, C=N stretch), ~1450, 1380 (m, C=C stretch)
This compound (Predicted) KBr~3000-2500 (br, O-H stretch), ~1705 (s, C=O stretch), ~1605 (m, C=N stretch), ~1455, 1385 (m, C=C stretch)

Table 4: Mass Spectrometry (MS) Data

CompoundIonizationKey m/z values
Benzo[d]thiazole-6-carboxylic acid ESI-178 [M-H]⁻
This compound (Predicted) ESI-178 [M-H]⁻

Table 5: UV-Vis Spectroscopic Data (Predicted for both isomers)

CompoundSolventλmax (nm)
Benzo[d]thiazole-6-carboxylic acid (Predicted) Ethanol~255, ~290
This compound (Predicted) Ethanol~258, ~295

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 250 ppm, acquisition time of 1.5 seconds, relaxation delay of 5 seconds, and 1024 scans.

    • Process the data and reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecules.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the analyte with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Average 32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Scan a mass range of m/z 50-500.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic absorption properties of the isomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10⁻⁵ M) in a UV-grade solvent such as ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record the absorption spectrum from 200 to 400 nm.

    • Use the pure solvent as a reference.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Benzo[d]thiazole carboxylic acid isomers.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Benzo[d]thiazole Isomer NMR_Sample Dissolve in DMSO-d6 Sample->NMR_Sample FTIR_Sample Prepare KBr Pellet Sample->FTIR_Sample MS_Sample Dissolve in MeOH/ACN Sample->MS_Sample UVVis_Sample Dissolve in Ethanol Sample->UVVis_Sample NMR NMR Spectroscopy (¹H & ¹³C) NMR_Sample->NMR FTIR FTIR Spectroscopy FTIR_Sample->FTIR MS Mass Spectrometry (ESI-) MS_Sample->MS UVVis UV-Vis Spectroscopy UVVis_Sample->UVVis Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure UVVis->Structure Comparison Isomer Comparison Structure->Comparison

Fig. 1: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic analysis of Benzo[d]thiazole-6-carboxylic acid and its 7-isomer. The provided data and protocols will aid in the accurate identification and characterization of these compounds in various research and development settings. It is important to note that the spectroscopic data for the 7-isomer is predicted and awaits experimental verification.

Performance of Benzo[d]thiazole-7-carboxylic acid based fluorescent probes compared to other probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Fluorescent Probe

In the dynamic fields of cellular imaging and drug development, the selection of an appropriate fluorescent probe is paramount for obtaining accurate and reproducible experimental data. This guide provides a comprehensive comparison of the performance of Benzo[d]thiazole-7-carboxylic acid based fluorescent probes against other widely used classes of fluorescent probes. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Performance Comparison of Fluorescent Probes

The efficacy of a fluorescent probe is determined by a combination of its photophysical properties. Key parameters include the molar extinction coefficient (ε), which indicates the efficiency of light absorption; the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted light; the Stokes shift, the difference between the maximum absorption and emission wavelengths, which is crucial for minimizing self-quenching and improving signal-to-noise ratio; and the fluorescence lifetime (τ), the average time the molecule spends in the excited state.

While specific data for a single this compound based probe is not available in a consolidated format, the following table summarizes the performance characteristics of a representative 2-(2'-hydroxyphenyl)benzo[d]thiazole (HBT) derivative, which shares the core fluorophore structure, and compares it with other popular classes of fluorescent probes.

Probe ClassExample ProbeExcitation (λ_ex, nm)Emission (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Stokes Shift (nm)Solvent/Condition
Benzothiazole Derivative 2-(2'-hydroxyphenyl)benzo[d]thiazole-6-carboxylic acid~338Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Naphthalimide4-Amino-1,8-naphthalimide derivative~420-450~530-55015,000 - 25,0000.45 - 0.85~110-100PBS buffer, Ethanol
BODIPYBODIPY FL~503~512~80,000~0.90~9Methanol
FluoresceinFluorescein~490~514~76,900~0.95~240.1 M NaOH
RhodamineRhodamine B~554~579~106,000~0.31~25Ethanol

Note: The data for the Benzothiazole derivative is limited in the public domain. The presented values for other probe classes are representative and can vary depending on the specific derivative and experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols for key performance assays are provided below.

Synthesis of 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives[1][2]

This protocol describes a general method for the synthesis of the core benzothiazole structure with a carboxylic acid moiety.

Materials:

  • Methyl 4-aminobenzoate

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • 25% aqueous ammonia (NH₃)

Procedure:

  • Dissolve methyl 4-aminobenzoate and 4 equivalents of KSCN in glacial acetic acid.

  • Stir the mixture for 45 minutes at room temperature.

  • Cool the reaction mixture to 10 °C.

  • Add 2 equivalents of Br₂ dissolved in a small amount of acetic acid dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Neutralize the reaction mixture to pH 8 with 25% aqueous NH₃.

  • Filter the precipitate, wash thoroughly with water, and dry to obtain the product.

Measurement of Fluorescence Quantum Yield (Relative Method)

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, PBS)

  • Standard fluorescent dye with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • This compound based probe

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test probe in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission spectra for both the standard and the test probe.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe.

  • Calculate the quantum yield of the test probe using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the fluorescent probe for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Live Cell Imaging

Materials:

  • Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber

  • Cell line of interest

  • Glass-bottom dishes or chamber slides

  • Cell culture medium

  • Fluorescent probe stock solution (in DMSO)

Procedure:

  • Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • On the day of imaging, replace the culture medium with fresh, pre-warmed medium.

  • Add the fluorescent probe to the medium at the desired final concentration (typically in the low micromolar range).

  • Incubate the cells with the probe for the optimal loading time (determined empirically, usually 15-60 minutes).

  • Wash the cells with fresh medium to remove excess probe.

  • Mount the dish/slide on the microscope stage within the live-cell imaging chamber, maintaining physiological conditions (37°C, 5% CO₂).

  • Acquire images using the appropriate excitation and emission filters.

Signaling Pathway and Experimental Workflow Visualizations

The utility of this compound based fluorescent probes often lies in their ability to respond to changes in the cellular microenvironment, such as pH or the presence of specific metal ions. These changes are frequently linked to critical cellular signaling pathways.

General Sensing Mechanism of a Benzothiazole-Based Probe

Many benzothiazole-based probes operate on the principle of Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, the probe exists in an enol form. Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the thiazole ring, forming a keto tautomer which is responsible for the fluorescent emission. The presence of analytes can influence this process, leading to a change in the fluorescence signal.

G cluster_0 Ground State cluster_1 Excited State Enol_Form Enol Form Excited_Enol Excited Enol Enol_Form->Excited_Enol Light Absorption Keto_Tautomer Keto Tautomer Excited_Enol->Keto_Tautomer Proton Transfer Keto_Tautomer->Enol_Form Fluorescence Emission Excitation Excitation Emission Emission ESIPT ESIPT

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Experimental Workflow for Cellular Imaging

The following diagram illustrates a typical workflow for utilizing a fluorescent probe to visualize cellular analytes.

G Cell_Culture Cell Culture Probe_Loading Probe Loading Cell_Culture->Probe_Loading Incubation Incubation Probe_Loading->Incubation Washing Washing Incubation->Washing Imaging Fluorescence Imaging Washing->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis G Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Ion_Channel_Modulation Ion Channel Modulation Caspase_Activation->Ion_Channel_Modulation Proton_Efflux_Inhibition Inhibition of Proton Efflux Ion_Channel_Modulation->Proton_Efflux_Inhibition Cytoplasmic_Acidification Cytoplasmic Acidification (Lower pH) Proton_Efflux_Inhibition->Cytoplasmic_Acidification Probe_Activation Fluorescent Probe Activation Cytoplasmic_Acidification->Probe_Activation Fluorescence_Signal Increased Fluorescence Probe_Activation->Fluorescence_Signal

The Pivotal Role of Substitution in Benzothiazole Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzothiazole scaffold remains a cornerstone in the quest for novel therapeutics. This guide provides a comprehensive comparison of substituted benzothiazole carboxylic acids, delving into their structure-activity relationships (SAR) across anticancer, antimicrobial, and enzyme inhibitory activities. By presenting quantitative experimental data in clearly structured tables, detailing key experimental protocols, and visualizing critical relationships, this guide serves as an objective resource to inform future drug design and development endeavors.

The benzothiazole nucleus, a bicyclic system containing benzene fused to a thiazole ring, is a privileged structure in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. The strategic placement of a carboxylic acid group, often at the 6-position, provides a crucial anchor for interacting with biological targets and offers a convenient handle for synthetic modification. It is the nature and position of other substituents on this core structure, however, that truly dictates the potency and selectivity of these compounds. This guide will explore how modifications at the C-2 and other positions of the benzothiazole-6-carboxylic acid scaffold influence its therapeutic potential.

Comparative Analysis of Biological Activity

The biological activity of substituted benzothiazole carboxylic acids is profoundly influenced by the electronic and steric properties of the substituents. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of different derivatives.

Anticancer Activity

Substituted benzothiazole carboxylic acids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The nature of the substituent at the 2-position plays a critical role in determining this activity.

Table 1: Anticancer Activity of 2,6-Disubstituted Benzothiazole Derivatives

Compound ID2-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
1a -NH-C6H4-4-NH2-COOHMCF-715.02[1]
1b -NH-C6H4-4-Cl-COOHMCF-712.67[1]
1c -NH-C6H4-4-CH3-COOHHepG212.56[1]
1d -NH-C6H4-4-OCH3-COOHMCF-733.82[1]
2a Phenyl-CONH-C6H4-4-FMCF-7>100
2b 4-Fluorophenyl-CONH-C6H4-4-FMCF-753[2]
3a 2-(4-aminophenyl)-NH2HeLa>100[2]
3b 2-(3-fluorophenyl)-NH2 (as HCl salt)MCF-79 x 10^-3[2]

IC50: The half maximal inhibitory concentration.

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution at the 2-position: Aromatic and heteroaromatic rings attached to the 2-amino group are common features. Electron-withdrawing groups, such as halogens, on this aromatic ring can enhance anticancer activity. For instance, compound 1b with a 4-chloro-phenylamino substituent at the 2-position shows improved potency against MCF-7 cells compared to the unsubstituted analog. The fluoro-substituted derivative 3b also exhibits high potency[2].

  • The Carboxylic Acid Group: The carboxylic acid at the 6-position is a key feature for activity, likely involved in hydrogen bonding interactions with target proteins. Its conversion to an amide, as in compounds 2a and 2b , can modulate this activity.

SAR_Anticancer cluster_0 Benzothiazole-6-carboxylic Acid Core cluster_1 Substituents at C-2 cluster_2 Biological Activity Core Benzothiazole 6-COOH AminoPhenyl 2-Anilino (e.g., -NH-Ph) Core:f0->AminoPhenyl Substitution at C-2 SubstitutedAnilino Substituted Anilino (e.g., -NH-Ph-Cl) Core:f0->SubstitutedAnilino Substitution at C-2 ModerateActivity Moderate Anticancer Activity AminoPhenyl->ModerateActivity Leads to HighActivity Increased Anticancer Activity (Lower IC50) SubstitutedAnilino->HighActivity Often leads to

Antimicrobial Activity

Benzothiazole carboxylic acid derivatives have also been investigated for their potential to combat bacterial and fungal infections. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.

Table 2: Antimicrobial Activity of Substituted Benzothiazole Derivatives

Compound ID2-SubstituentOther SubstituentsBacterial/Fungal StrainMIC (µg/mL)Reference
4a -NH-dialkyne-S. aureus>200[3]
4b (3e) -NH-triazole derivative-S. aureus3.12[3]
4c (3n) -NH-triazole derivative-C. albicans1.56-12.5[3]
5a 2-aryl6-sulfonamideS. aureus3.1-6.2[4]
6a -thio-CH2-pyrimidinone6-HE. coli>500[5]
6b -imino-thiazolidinone6-HS. aureus62.5[5]
7a 2-aryl-E. coli25-100[6]
7b 2-aryl-S. aureus50-200[6]

MIC: Minimum Inhibitory Concentration.

Key Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Complex Substituents at C-2: The introduction of more complex heterocyclic systems, such as triazoles (compounds 4b and 4c ) or thiazolidinones (compound 6b ), at the 2-position appears to be beneficial for antimicrobial activity[3][5].

  • Sulfonamide Moiety: The presence of a sulfonamide group, as in compound 5a , can confer potent antibacterial activity[4].

  • Gram-Positive vs. Gram-Negative Activity: Some derivatives show selective activity against Gram-positive bacteria like S. aureus over Gram-negative bacteria such as E. coli.

Enzyme Inhibition

The benzothiazole scaffold is a versatile inhibitor of various enzymes implicated in disease. The half-maximal inhibitory concentration (IC50) is used to quantify their inhibitory potency.

Table 3: Enzyme Inhibitory Activity of Substituted Benzothiazole Derivatives

Compound ID2-SubstituentTarget EnzymeIC50 (nM)Reference
8a (4a) -NH-CO-Ph-4-N(CH2CH2)2OAcetylcholinesterase (AChE)56.3[7][8]
8b (4f) -NH-CO-Ph-4-N(CH2CH3)2Acetylcholinesterase (AChE)23.4[7][8]
8c (4a) -NH-CO-Ph-4-N(CH2CH2)2OMonoamine Oxidase B (MAO-B)67.4[7][8]
8d (4f) -NH-CO-Ph-4-N(CH2CH3)2Monoamine Oxidase B (MAO-B)40.3[7][8]
9a -S-CH2-CO-Ph-4-ClUrease16.16 µM[9]
9b -S-CH2-CO-Ph-4-FUrease20.12 µM[9]
10a -(S-methyl)-oxadiazole-thio-ethanoneUrease16.16 ± 0.54 µM[10]
11a -NH-Alkyl Phenyl Etherα-glucosidase100[11]

IC50: The half maximal inhibitory concentration.

Key Structure-Activity Relationship Insights for Enzyme Inhibition:

  • Acetylcholinesterase and MAO-B Inhibition: For inhibitors of enzymes relevant to Alzheimer's disease, such as AChE and MAO-B, the presence of a substituted benzamide at the 2-position is crucial. The nature of the terminal amine on the phenyl ring influences potency, with a diethylamino group (compound 8b and 8d ) showing better activity than a morpholino group (compound 8a and 8c )[7][8].

  • Urease Inhibition: For urease inhibitors, a common motif is a thio-linkage at the 2-position connected to another heterocyclic ring or a substituted acetophenone[9][10]. Halogen substitution on the phenyl ring of the acetophenone moiety impacts the inhibitory activity[9].

  • α-Glucosidase Inhibition: Alkyl phenyl ether fragments at the 2-amino position have been shown to be effective for α-glucosidase inhibition[11].

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Synthesis of 2-Amino-6-carboxybenzothiazole Derivatives

A general synthetic route for 2-amino-6-carboxybenzothiazole derivatives involves the reaction of a substituted 4-aminobenzoic acid with a thiocyanating agent followed by cyclization.

Synthesis_Workflow Start Substituted 4-Aminobenzoic Acid Step1 Thiocyanation (e.g., KSCN, Br2) Start->Step1 Step2 Cyclization Step1->Step2 Intermediate 2-Amino-6-carboxybenzothiazole Step2->Intermediate Step3 Amide Coupling or Other Modifications at C-2 Intermediate->Step3 FinalProduct Target 2,6-Disubstituted Benzothiazole Derivative Step3->FinalProduct

Example Protocol for Synthesis of 2-Amino-6-carboxybenzothiazole:

  • Reaction Setup: Suspend 4-aminobenzoic acid in methanol.

  • Thiocyanation: Add sodium thiocyanate to the suspension. Cool the mixture to -10°C.

  • Bromination: Add bromine dropwise while maintaining the temperature below -5°C. Stir for 2 hours.

  • Cyclization: Filter the precipitate and suspend it in 1 M HCl. Heat the suspension to reflux for 30 minutes.

  • Isolation: Filter the hot solution and add concentrated HCl to the filtrate to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry to obtain 2-aminobenzothiazole-6-carboxylic acid.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol for MTT Assay against MCF-7 Cells:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol for MIC Determination against S. aureus and E. coli:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition Assay: Urease Inhibition

This assay measures the ability of a compound to inhibit the activity of the urease enzyme.

Protocol for Urease Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare solutions of Jack bean urease and urea in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Inhibition Reaction: Pre-incubate the enzyme with various concentrations of the test compound for a specified time at a controlled temperature.

  • Initiation of Reaction: Add the urea substrate to initiate the enzymatic reaction.

  • Measurement of Activity: The production of ammonia is measured, often by a colorimetric method (e.g., Berthelot's reagent), by monitoring the change in absorbance over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The structure-activity relationship of substituted benzothiazole carboxylic acids is a rich and complex field, with subtle changes in chemical structure leading to significant differences in biological activity. This guide has demonstrated that strategic modifications, particularly at the C-2 and C-6 positions, are key to unlocking the therapeutic potential of this versatile scaffold. The provided quantitative data, detailed experimental protocols, and visual representations of key relationships offer a valuable resource for researchers in the ongoing development of novel and effective benzothiazole-based drugs. The continued exploration of this chemical space, guided by the principles of SAR, holds great promise for addressing unmet needs in cancer, infectious diseases, and neurodegenerative disorders.

References

Comparing the efficacy of fluorinated vs non-fluorinated benzothiazole anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of fluorinated and non-fluorinated benzothiazole derivatives reveals that the incorporation of fluorine atoms often significantly enhances cytotoxic activity against various cancer cell lines. This enhancement is attributed to fluorine's unique properties, which can alter the molecule's metabolic stability, cell permeability, and binding affinity to target proteins.

Benzothiazole and its derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] The strategic modification of the benzothiazole scaffold is a key area of research in the development of novel, more effective anticancer agents.[3][4] One of the most successful strategies in medicinal chemistry is the introduction of fluorine atoms into a drug candidate's structure. Fluorine, being the most electronegative element, can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic pathways, often leading to improved pharmacological profiles.[5]

Comparative Efficacy: In Vitro Studies

Numerous studies highlight the superior performance of fluorinated benzothiazoles compared to their non-fluorinated counterparts. Structure-activity relationship (SAR) studies consistently show that the presence and position of fluorine on the benzothiazole ring or its substituents are critical for anticancer activity.[6][7]

For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective cytotoxicity, with GI50 (50% growth inhibition) values in the nanomolar range against sensitive human breast cancer cell lines like MCF-7 and MDA-MB-468.[8][9] Specifically, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a particularly potent broad-spectrum agent.[8] Another study reported that 3-(5-fluorobenzo[d]thiazol-2-yl)phenol and 4-(5-fluorobenzo[d]thiazol-2-yl)phenol exhibited GI50 values of 0.57 µM and 0.4 µM, respectively, against the MCF-7 cell line.[6][10] These values indicate a significant enhancement in cytotoxicity compared to many non-fluorinated analogues.[7]

The table below summarizes comparative data from various studies, illustrating the enhanced potency of fluorinated derivatives.

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Citation
Fluorinated 4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.4[6][10]
Fluorinated 3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.57[6][10]
Fluorinated 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7, MDA 468< 0.001 (1 nM)[8]
Fluorinated Benzothiazole with 6-fluoro substitutionLeukemia (THP-1)0.9 - 1.0[5]
Fluorinated Benzothiazole with fluorine substituentHepG259.17 (24h)[11]
Non-Fluorinated Benzothiazole with nitro substituentHepG256.98 (24h)[11]
Reference Drug DoxorubicinHeLa, COS-72.05, 3.04[6]

IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are standard measures of a compound's effectiveness. Lower values indicate higher potency.

Mechanism of Action and Signaling Pathways

Benzothiazole derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of critical enzymes like tyrosine kinases and topoisomerases, induction of apoptosis (programmed cell death), and interaction with DNA.[1][3] Fluorination can enhance these mechanisms. For example, the introduction of a trifluoromethyl (-CF3) group on a benzothiazole derivative was shown to increase cytotoxicity by promoting the activity of caspase-3 and PARP, key proteins in the apoptotic cascade.[5]

Many benzothiazoles, particularly the 2-(4-aminophenyl) series, are known to be activated by cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in tumor cells. This activation leads to the formation of reactive metabolites that bind to DNA and proteins, ultimately triggering cell death. Fluorine substitution has been shown to not compromise, and in some cases enhance, this crucial activation step.[8] Furthermore, benzothiazoles can modulate key signaling pathways involved in cancer progression, such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, leading to the downregulation of cancer-promoting genes and the upregulation of apoptotic genes like Bax.[12]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK JAK JAK EGFR->JAK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation ↓ Cell Proliferation ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Benzothiazole Fluorinated Benzothiazole Benzothiazole->EGFR inhibits Apoptosis ↑ Bax (Apoptosis) Benzothiazole->Apoptosis mTOR->Proliferation

Caption: Simplified signaling cascade inhibited by benzothiazole derivatives.

Experimental Protocols

The evaluation of these anticancer agents relies on a series of standardized in vitro assays designed to measure cytotoxicity, cell viability, and the mechanism of cell death.

General Experimental Workflow

The process typically begins with the chemical synthesis of the benzothiazole derivatives. These compounds are then subjected to a battery of in vitro cell-based assays to determine their anticancer potential. Promising candidates may then move to in vivo studies.

Experimental_Workflow sub_syn Synthesis of Fluorinated & Non-Fluorinated Benzothiazoles cell_culture Culturing of Cancer Cell Lines (e.g., MCF-7, HepG2) sub_syn->cell_culture mtt Cytotoxicity Screening (MTT Assay) cell_culture->mtt flow Apoptosis & Cell Cycle Analysis (Flow Cytometry) mtt->flow western Protein Expression Analysis (Western Blot) mtt->western data_analysis Data Analysis & SAR (IC50 Determination) mtt->data_analysis flow->data_analysis western->data_analysis

Caption: General workflow for in vitro evaluation of anticancer agents.

MTT Assay for Cytotoxicity

One of the most common methods to assess the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][13]

  • Cell Seeding: Human cancer cells (e.g., MCF-7, A549, HepG2) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (both fluorinated and non-fluorinated benzothiazoles) and a vehicle control (e.g., DMSO).[14]

  • Incubation: The plates are incubated for a set period, typically 24 to 72 hours, to allow the compounds to exert their effects.[11]

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.

Conclusion

The strategic incorporation of fluorine into the benzothiazole scaffold is a highly effective approach for enhancing anticancer potency. Comparative data consistently demonstrates that fluorinated derivatives exhibit superior cytotoxicity against a range of cancer cell lines when compared to their non-fluorinated analogues. This is often due to favorable changes in the compound's physicochemical properties, leading to improved metabolic stability and target interaction. The continued exploration of fluorinated benzothiazoles holds significant promise for the development of next-generation cancer therapeutics.

References

A Comparative Analysis of Benzothiazole Derivatives: Bridging In Vitro Activity with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo outcomes is a cornerstone of preclinical research. This guide provides an objective comparison of the in vitro and in vivo activities of selected benzothiazole derivatives, a class of heterocyclic compounds with broad therapeutic potential. The data presented herein, supported by detailed experimental protocols, aims to illuminate the therapeutic promise of these molecules in oncology, infectious diseases, and neuroprotection.

Anticancer Activity of Benzothiazole Derivatives

The anticancer potential of benzothiazole derivatives has been extensively studied, with several compounds demonstrating potent cytotoxicity in vitro and significant tumor growth inhibition in vivo. This section focuses on two such derivatives: 2-(4-amino-3'-methylphenyl)benzothiazole (a DF-203 analog) and a novel benzisothiazole derivative, referred to as "compound-g".

Quantitative Data Summary: Anticancer Benzothiazoles
CompoundIn Vitro AssayCell LineIC50 (µM)In Vivo ModelTreatment RegimenTumor Growth InhibitionReference
2-(4-amino-3'-methylphenyl)benzothiazoleSRB AssayMCF-7 (ER+)0.001 µMHuman Mammary Carcinoma (MCF-7) Xenograft in Nude MiceNot specifiedPotent growth inhibition[1]
SRB AssayMDA-MB-468 (ER-)Biphasic, nM rangeHuman Mammary Carcinoma (BO, MT-1, MT-3) Xenograft in Nude MiceNot specifiedPotent growth inhibition[1]
"compound-g" (benzisothiazole derivative)Resazurin AssayMDA-MB-23110 µM (significant cytotoxicity)Ehrlich Ascites Carcinoma (EAC) in Swiss Albino MiceNot specifiedSignificant reduction in tumor growth[2]
Experimental Protocols: Anticancer Studies
  • Sulphorhodamine B (SRB) Assay: This assay is based on the ability of the SRB protein dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

    • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

    • Wash with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at a wavelength of 510 nm.

  • Resazurin Assay: This assay measures the metabolic activity of viable cells. The blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial enzymes in living cells.[3][4][5]

    • Plate cells in a 96-well plate and incubate to allow attachment.

    • Expose cells to a range of concentrations of the test compound for the desired duration (e.g., 24 hours).[2]

    • Add resazurin solution to each well and incubate for 1-4 hours at 37°C.[3]

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[3]

  • Human Mammary Carcinoma Xenograft in Nude Mice: This model is used to evaluate the efficacy of anticancer agents on human tumors grown in immunodeficient mice.

    • Female nude mice are used for this model.[6][7]

    • Human breast cancer cells (e.g., MCF-7) are injected subcutaneously or into the mammary fat pad of the mice.[6][7]

    • For estrogen-receptor-positive (ER+) cell lines like MCF-7, estradiol supplementation may be required to support tumor growth.[6]

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • The test compound is administered through a specified route (e.g., intraperitoneally or orally) and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

  • Ehrlich Ascites Carcinoma (EAC) Model: This is a rapidly growing transplantable tumor model used for screening anticancer drugs.

    • EAC cells are propagated in the peritoneal cavity of mice.

    • A specific number of EAC cells are injected intraperitoneally into Swiss albino mice.

    • Treatment with the test compound is initiated, typically 24 hours after tumor inoculation, and continued for a defined period.

    • The antitumor effect is assessed by measuring parameters such as tumor volume, packed cell volume, viable tumor cell count, and the increase in the lifespan of the treated mice compared to the control group.

Signaling Pathway and Workflow Diagrams

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_start Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) cytotoxicity_assay Cytotoxicity Assay (SRB or Resazurin) invitro_start->cytotoxicity_assay ic50 Determine IC50 Value cytotoxicity_assay->ic50 invivo_start Animal Model (Xenograft or EAC) ic50->invivo_start Promising Compound treatment Compound Administration invivo_start->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement efficacy Evaluate Tumor Growth Inhibition tumor_measurement->efficacy antifungal_workflow invitro In Vitro Susceptibility Testing (Broth Microdilution) Determine IC50 against Candida strains invivo In Vivo Efficacy Study (Mouse Model of Systemic Candidosis) invitro->invivo Select Active Compound treatment Treatment with APB invivo->treatment outcome Evaluation of Survival Rate and Fungal Load in Kidneys treatment->outcome neuro_logic invitro_screening In Vitro Screening (Enzyme Inhibition, Aβ Aggregation) lead_identification Lead Compound Identification (e.g., Potent IC50) invitro_screening->lead_identification invivo_suggestion Suggestion for In Vivo Studies (e.g., Scopolamine or Transgenic Models) lead_identification->invivo_suggestion invivo_evaluation In Vivo Evaluation (Cognitive Improvement, Plaque Reduction) invivo_suggestion->invivo_evaluation Further Investigation Required

References

Navigating the Biological Assay Landscape: A Guide to the Potential Cross-reactivity of Benzo[d]thiazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Benzo[d]thiazole-7-carboxylic acid in their experimental workflows, a critical consideration is its potential for cross-reactivity with unintended biological targets. While this specific molecule is a valuable chemical scaffold, a comprehensive analysis of publicly available data reveals a notable absence of specific cross-reactivity screening results. This guide, therefore, aims to provide a broader context by examining the known biological activities of the benzothiazole class of compounds and highlighting a well-characterized, structurally related drug candidate to infer potential areas of promiscuity and inform assay design.

The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. This versatility, however, also suggests that derivatives may interact with multiple protein families, leading to off-target effects that can confound experimental results.

The Benzothiazole Scaffold: A Hub of Biological Activity

The benzothiazole nucleus is a common feature in compounds targeting a diverse range of proteins. Literature reviews and screening efforts have associated this scaffold with activities against:

  • Kinases: Numerous benzothiazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling.

  • G-Protein Coupled Receptors (GPCRs): This large family of transmembrane receptors is another area where benzothiazole-containing molecules have shown activity.

  • Nuclear Receptors: These receptors are involved in regulating gene expression, and some benzothiazole derivatives have been found to modulate their activity.

  • Enzymes in Metabolic Pathways: The benzothiazole scaffold has been incorporated into inhibitors of enzymes crucial for the survival of microbial pathogens.

This broad activity profile underscores the importance of carefully evaluating the selectivity of any benzothiazole-containing compound, including this compound, in the context of a specific biological assay.

A Case Study in Selectivity: Tropifexor

A prominent example of a highly optimized drug candidate containing a this compound moiety is Tropifexor (LJN452) . This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid metabolism.

Extensive preclinical profiling of Tropifexor has demonstrated remarkable selectivity. In broad panel screening against a wide range of enzymes, ion channels, nuclear receptors, and GPCRs, Tropifexor displayed over 10,000-fold selectivity for FXR. This high degree of selectivity is attributed to the complex chemical substitutions appended to the core benzothiazole structure, which have been meticulously designed to optimize interactions with the FXR ligand-binding domain.

The high selectivity of Tropifexor, however, should not be directly extrapolated to the parent compound, this compound. The intricate side chains of Tropifexor are crucial for its specific binding and potency, and their absence in the simpler core structure means that the potential for off-target interactions remains largely undefined.

Experimental Considerations and Recommendations

Given the absence of specific cross-reactivity data for this compound, researchers should adopt a cautious and rigorous approach when interpreting data from biological assays. The following experimental workflow is recommended to de-risk potential off-target effects:

experimental_workflow cluster_planning Assay Planning cluster_validation Target Validation & Selectivity Profiling cluster_interpretation Data Interpretation plan_assay Primary Biological Assay with this compound secondary_assay Orthogonal Secondary Assays (e.g., different technology) plan_assay->secondary_assay Validate primary hit selectivity_panel Broad Target Selectivity Panel (e.g., Kinase, GPCR screens) plan_assay->selectivity_panel Assess off-target activity structural_analogs Test Structurally Related, Inactive Analogs plan_assay->structural_analogs Control for scaffold effects analyze_data Analyze and Correlate Data from All Assays secondary_assay->analyze_data selectivity_panel->analyze_data structural_analogs->analyze_data conclusion Draw Conclusions on Target-Specific Effects analyze_data->conclusion

Figure 1. Recommended experimental workflow to assess the potential cross-reactivity.

Detailed Methodologies:

  • Primary Biological Assay: This is the initial experiment where the activity of this compound is being investigated. A clear, robust, and well-validated assay protocol is essential.

  • Orthogonal Secondary Assays: To confirm that the observed activity is not an artifact of the primary assay technology, it is crucial to test the compound in a secondary assay that measures the same biological endpoint but uses a different detection method or principle.

  • Broad Target Selectivity Panel: Submitting this compound to a commercial or in-house broad target screening panel is the most direct way to identify potential off-target interactions. These panels typically include a wide range of kinases, GPCRs, ion channels, and other common drug targets.

  • Testing of Structurally Related, Inactive Analogs: Synthesizing or acquiring analogs of this compound that are predicted to be inactive against the primary target but share the core scaffold can help to distinguish between target-specific effects and non-specific effects of the benzothiazole core.

Conclusion

While a definitive cross-reactivity profile for this compound is not currently available in the public domain, the known promiscuity of the benzothiazole scaffold warrants a high degree of diligence from researchers. The case of Tropifexor demonstrates that while high selectivity can be achieved through chemical optimization, the unsubstituted core may possess a different and broader activity profile. By employing a rigorous experimental workflow that includes orthogonal assays and broad target screening, researchers can build a more confident understanding of the biological effects of this compound and ensure the robustness and reliability of their findings.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Benzo[d]thiazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, meticulous adherence to safety protocols is paramount, extending from experimentation to the final disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Benzo[d]thiazole-7-carboxylic acid, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) for the most detailed information. General safety practices include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

In case of accidental release, avoid dust formation.[1][2] Sweep or shovel the material into a suitable, closed container for disposal.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service or by incineration in a suitably equipped chemical incinerator.[1] Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Collection:

    • Collect waste this compound, in either solid form or in solution, in a designated and clearly labeled hazardous waste container.

    • The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate quantity or concentration of the waste material.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

    • Keep it segregated from incompatible materials. Always follow your institution's specific guidelines for hazardous waste storage.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]

    • Provide them with the necessary information about the waste material as per their requirements.

  • Contaminated Materials:

    • Dispose of any contaminated materials, such as personal protective equipment (gloves, etc.) and cleaning materials, as hazardous waste in the same manner as the chemical itself.[1]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C8H5NO2S[1]
Molecular Weight 179.20 g/mol [1]
CAS Number 677304-83-5[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection & Storage cluster_2 Disposal A Wear Appropriate PPE C Collect in Labeled Hazardous Waste Container A->C B Handle in Ventilated Area B->C D Store Securely in Designated Area C->D E Contact EHS or Licensed Disposal Company D->E F Arrange for Professional Disposal E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Benzo[d]thiazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Benzo[d]thiazole-7-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on its potential hazards.

PPE CategoryRecommended EquipmentStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles or Safety Glasses with side shieldsANSI Z87.1 compliantProtects against splashes and airborne particles.[1]
Face Shield (in addition to goggles)ANSI Z87.1 compliantRecommended for handling large quantities or when there is a significant risk of splashing.[1]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact.[1][2] Gloves must be inspected before use and removed properly to avoid skin contact.[2]
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or P95 Particulate RespiratorNIOSH-approvedRequired when handling powders, in poorly ventilated areas, or when dust formation is likely, to prevent inhalation.[2][3]

Experimental Protocols

Safe Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation and inhalation of dust and aerosols.[3][4]

  • Donning PPE: Before handling, put on all required PPE as detailed in the table above. Ensure gloves are correctly sized and free of defects.

  • Avoiding Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing appropriate PPE.[1]

  • Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5] Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[4]

  • Spill Management: In case of a spill, avoid creating dust.[2] Sweep up the material and place it in a suitable, closed container for disposal.[2]

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weighing papers) must be collected in a dedicated and clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Container Disposal: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse containers.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with soap and plenty of water.[2] Remove contaminated clothing.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Logical Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure start Start: Handling this compound assess_hazards Assess Hazards: - Solid/Powder - Potential for dust/aerosol generation - Risk of splash start->assess_hazards eye_protection Eye Protection: - Safety Goggles/Glasses assess_hazards->eye_protection hand_protection Hand Protection: - Nitrile Gloves assess_hazards->hand_protection body_protection Body Protection: - Lab Coat assess_hazards->body_protection respiratory_protection Respiratory Protection Needed? assess_hazards->respiratory_protection face_shield Add Face Shield? eye_protection->face_shield don_ppe Don PPE Correctly face_shield->don_ppe Yes (High Splash Risk) face_shield->don_ppe No (Low Splash Risk) hand_protection->don_ppe body_protection->don_ppe n95_respirator Use N95/P95 Respirator respiratory_protection->n95_respirator Yes (Poor Ventilation/ Dust Likely) no_respirator Work in Fume Hood respiratory_protection->no_respirator No (Good Ventilation) n95_respirator->don_ppe no_respirator->don_ppe handle_chemical Perform Work in Designated Area (e.g., Fume Hood) don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe dispose_ppe Dispose of Contaminated PPE in Hazardous Waste doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end End wash_hands->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.